2-(2-Bromobenzoyl)pyridine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2-bromophenyl)-pyridin-2-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMODYVBYHZJGSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80227011 | |
| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76160-34-4 | |
| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis and Characterization of 2-(2-Bromobenzoyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Bromobenzoyl)pyridine, a valuable intermediate in pharmaceutical and materials science research. This document details a feasible synthetic pathway, experimental protocols, and expected characterization data, presented in a format tailored for scientific professionals.
Introduction
This compound is a ketone derivative featuring a pyridine ring linked to a brominated phenyl group. This unique structural motif makes it a versatile building block for the synthesis of more complex molecules with potential applications in medicinal chemistry and materials science. Its synthesis typically involves the formation of a carbon-carbon bond between the pyridine and benzoyl moieties, followed by functional group manipulations. This guide outlines a robust two-step synthetic approach and the analytical techniques used for its characterization.
Synthesis Pathway
A logical and commonly employed strategy for the synthesis of this compound involves a two-step process. The first step is a Grignard reaction between 2-bromopyridine and 2-bromobenzaldehyde to form the intermediate alcohol, (2-bromophenyl)(pyridin-2-yl)methanol. The subsequent step is the oxidation of this alcohol to the desired ketone, this compound.
An In-depth Technical Guide to the Physicochemical Properties of 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(2-Bromobenzoyl)pyridine, a heterocyclic ketone of interest in synthetic and medicinal chemistry. This document consolidates available data on its chemical identity, physical characteristics, and predicted properties, offering a valuable resource for its application in research and development.
Core Physicochemical Data
This compound, identified by the CAS Number 76160-34-4, is a solid, white to light yellow powder.[1] Its molecular structure consists of a pyridine ring linked to a benzoyl group, with a bromine atom substituted at the ortho position of the phenyl ring.
A summary of its key physicochemical properties is presented in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₁₂H₈BrNO | [2][3] |
| Molecular Weight | 262.10 g/mol | [4] |
| Appearance | White to light yellow powder | [1] |
| Boiling Point | 368.4°C at 760 mmHg | [1] |
| Density | 1.481 g/cm³ | [1] |
| Refractive Index | 1.615 | [1] |
| Flash Point | 176.6°C | [1] |
| Vapor Pressure | 1.28E-05 mmHg at 25°C | [1] |
| Predicted pKa | Data not available | |
| Predicted logP | Data not available | |
| Solubility | Data not available | |
| Melting Point | Data not available |
Synthesis and Experimental Protocols
Grignard Reaction Approach
A potential synthetic route involves the Grignard reaction between a 2-pyridyl magnesium halide and 2-bromobenzoyl chloride. This method is a classic approach for the formation of carbon-carbon bonds and the synthesis of ketones.
General Experimental Protocol (Hypothetical):
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous tetrahydrofuran (THF). A solution of 2-bromopyridine in anhydrous THF is added dropwise to initiate the formation of 2-pyridylmagnesium bromide. The reaction is typically initiated with a small crystal of iodine or by gentle heating.
-
Acylation Reaction: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of 2-bromobenzoyl chloride in anhydrous THF is then added dropwise to the Grignard reagent. The reaction mixture is stirred at low temperature and then allowed to warm to room temperature to ensure complete reaction.
-
Work-up and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield this compound.
Synthesis Workflow: Grignard Reaction
Caption: Hypothetical Grignard reaction workflow for the synthesis of this compound.
Suzuki-Miyaura Cross-Coupling Approach
The Suzuki-Miyaura cross-coupling offers a versatile and widely used method for the synthesis of biaryl compounds, including aryl-pyridyl ketones. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with a halide.
General Experimental Protocol (Hypothetical):
-
Reaction Setup: In a reaction vessel, 2-bromopyridine, a suitable boronic acid derivative of 2-bromobenzaldehyde (e.g., (2-bromophenyl)(dihydroxy)borane), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)), and a base (e.g., Na₂CO₃ or K₂CO₃) are combined in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene or 1,4-dioxane) and water.
-
Coupling Reaction: The reaction mixture is degassed and heated under an inert atmosphere for a specified period until the reaction is complete, as monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The resulting crude product is purified by column chromatography to afford the desired this compound.
Synthesis Workflow: Suzuki-Miyaura Coupling
Caption: Hypothetical Suzuki-Miyaura coupling workflow for synthesizing this compound.
Biological Activity and Potential Applications
The biological activity of this compound is not extensively characterized in publicly available literature. However, related structures containing the bromobenzoyl pyridine motif have been investigated for their potential as photosensitizers in photodynamic therapy (PDT).[5][6]
Photodynamic Therapy (PDT)
PDT is a non-invasive therapeutic strategy that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS) that can induce cell death, particularly in cancer cells. The core principle involves the excitation of a photosensitizer by light of a specific wavelength, leading to the formation of a triplet excited state. This excited state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen, which is a potent cytotoxic agent.
While the specific efficacy of this compound as a photosensitizer has not been detailed, the presence of the bromine atom and the conjugated π-system are features that can facilitate intersystem crossing to the triplet state, a key requirement for an effective photosensitizer. Further research is warranted to explore the potential of this compound in PDT and to elucidate the underlying mechanism of action.
Logical Relationship: Photodynamic Therapy Mechanism
Caption: The potential mechanism of this compound in photodynamic therapy.
Conclusion
This compound is a compound with established basic physicochemical properties. While detailed experimental data on certain parameters such as solubility and pKa are yet to be fully documented, its synthesis can be achieved through standard organic chemistry methodologies like the Grignard reaction and Suzuki-Miyaura coupling. The structural similarity to compounds with known photosensitizing properties suggests a promising avenue for future research into its potential applications in photodynamic therapy. This guide serves as a foundational resource for scientists and researchers interested in exploring the chemical and biological landscape of this intriguing molecule.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE CAS#: 1563-56-0 [m.chemicalbook.com]
- 3. This compound,(CAS# 76160-34-4)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. 76160-34-4|this compound|BLD Pharm [bldpharm.com]
- 5. researchgate.net [researchgate.net]
- 6. A Bromobenzoyl Pyridine Photosensitizer with Suppressed Phosphorescence for Efficient ROS-Based Photodynamic Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(2-Bromobenzoyl)pyridine (CAS Number 76160-34-4)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(2-Bromobenzoyl)pyridine, a key heterocyclic ketone intermediate. With the CAS number 76160-34-4, this compound serves as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a pyridine ring linked to a brominated phenyl ketone, offers a reactive scaffold for the construction of more complex molecular entities.
Core Chemical and Physical Properties
This compound is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a ketone group linking the phenyl and pyridine moieties. This structure imparts specific reactivity and properties that are valuable in synthetic applications. While extensive experimental data for this specific compound is not widely published, its fundamental properties can be summarized.
| Property | Value | Source |
| CAS Number | 76160-34-4 | General Chemical Databases |
| Molecular Formula | C₁₂H₈BrNO | Sinfoo Biotech[1] |
| Molecular Weight | 262.10 g/mol | Sinfoo Biotech[1] |
| Appearance | White to light yellow powder | LookChem[2] |
| Synonyms | (2-bromophenyl)(pyridin-2-yl)methanone | LookChem[2] |
Synthesis and Reactivity
A relevant synthetic methodology is detailed in a patent for the synthesis of 2-(2-amino-5-bromo-benzoyl)pyridine, which involves the formation of a similar benzoylpyridine core structure. An intermediate, (2-((2-methoxyethoxy)methoxy)-5-bromophenyl)(pyridin-2-yl)methanone, is synthesized through the oxidation of the corresponding methylene-bridged precursor. This suggests that this compound could be synthesized via the oxidation of (2-bromophenyl)(pyridin-2-yl)methane.
The reactivity of this compound is primarily centered around the ketone functional group and the carbon-bromine bond. The ketone can undergo nucleophilic addition reactions, and the bromine atom on the phenyl ring can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations, making it a valuable precursor for creating diverse molecular libraries.
Applications in Drug Discovery and Development
This compound is recognized for its utility as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[2] Its structure is a key scaffold that can be elaborated to produce a wide range of biologically active molecules. The presence of both the pyridine and the bromophenyl groups allows for sequential and regioselective modifications, which is a significant advantage in the design and synthesis of novel drug candidates.
The pyridine ring is a common motif in many approved drugs, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The bromophenyl moiety provides a handle for introducing further complexity and diversity into potential drug molecules through cross-coupling chemistry. This makes this compound a valuable starting material for the synthesis of compounds targeting a variety of therapeutic areas.
Experimental Protocols
Although a specific, validated experimental protocol for the synthesis of this compound is not available, a generalized procedure based on related syntheses is presented below for informational purposes.
Hypothetical Synthesis of this compound
This hypothetical protocol is based on the oxidation of a precursor, (2-bromophenyl)(pyridin-2-yl)methane.
Materials:
-
(2-bromophenyl)(pyridin-2-yl)methane
-
Oxidizing agent (e.g., potassium permanganate, chromium trioxide)
-
Appropriate solvent (e.g., acetone, acetic acid)
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Sodium bisulfite (for quenching)
-
Dichloromethane (for extraction)
-
Anhydrous magnesium sulfate (for drying)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for elution)
Procedure:
-
Dissolve (2-bromophenyl)(pyridin-2-yl)methane in a suitable solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Slowly add the oxidizing agent to the solution. The reaction may be exothermic and may require cooling.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench any excess oxidizing agent by the slow addition of a saturated aqueous solution of sodium bisulfite.
-
Extract the product with dichloromethane.
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Visualizing Synthetic Pathways and Relationships
The following diagrams illustrate the general synthetic logic and the relationship of this compound to other key chemical entities.
Safety and Handling
A specific safety data sheet (SDS) for this compound (CAS 76160-34-4) is not widely available. Therefore, it should be handled with the standard precautions for a laboratory chemical of unknown toxicity. It is recommended to use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. In the absence of specific data, the safety information for the structurally related compound, 2-(2-Amino-5-bromobenzoyl)pyridine, can be considered for guidance, which is classified as harmful if swallowed, in contact with skin, or if inhaled, and causes skin and eye irritation.
Conclusion
This compound is a valuable heterocyclic intermediate with significant potential in synthetic organic chemistry, particularly for applications in drug discovery and materials science. While detailed experimental and safety data are not extensively documented in the public domain, its structural features suggest a wide range of possible chemical transformations. This guide provides a foundational understanding of its properties, potential synthesis, and applications, serving as a valuable resource for researchers and scientists working in related fields. Further investigation into the specific reactivity and biological activity of derivatives of this compound is warranted to fully exploit its synthetic utility.
References
Spectroscopic Profile of 2-(2-Bromobenzoyl)pyridine: An In-depth Technical Guide
Introduction: This technical guide provides a detailed overview of the expected spectroscopic data for the compound 2-(2-Bromobenzoyl)pyridine (CAS: 76160-34-4), a molecule of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific experimental data in the public domain, this document focuses on predicted spectroscopic characteristics derived from the analysis of its constituent chemical moieties: a 2-substituted pyridine ring, an aromatic ketone, and a 2-substituted bromobenzene ring. Furthermore, this guide outlines standardized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to aid in the empirical analysis of this compound.
Predicted Spectroscopic Data
The following tables summarize the anticipated quantitative data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Pyridine H6 | 8.6 - 8.8 | Doublet (d) | ~4.5 - 5.0 |
| Pyridine H4 | 7.8 - 8.0 | Triplet of doublets (td) | ~7.5 - 8.0, ~1.5 - 2.0 |
| Pyridine H3 | 7.6 - 7.8 | Doublet (d) | ~7.5 - 8.0 |
| Pyridine H5 | 7.3 - 7.5 | Triplet (t) | ~6.0 - 7.0 |
| Bromobenzoyl H3' | 7.6 - 7.8 | Doublet of doublets (dd) | ~7.5 - 8.0, ~1.0 - 1.5 |
| Bromobenzoyl H6' | 7.4 - 7.6 | Doublet of doublets (dd) | ~7.5 - 8.0, ~1.5 - 2.0 |
| Bromobenzoyl H4', H5' | 7.2 - 7.4 | Multiplet (m) | - |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 190 - 195 |
| Pyridine C2 | 155 - 158 |
| Pyridine C6 | 148 - 150 |
| Pyridine C4 | 136 - 138 |
| Pyridine C3 | 126 - 128 |
| Pyridine C5 | 124 - 126 |
| Bromobenzoyl C1' | 138 - 140 |
| Bromobenzoyl C2' | 120 - 122 |
| Bromobenzoyl C6' | 133 - 135 |
| Bromobenzoyl C3' | 131 - 133 |
| Bromobenzoyl C4' | 128 - 130 |
| Bromobenzoyl C5' | 127 - 129 |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Expected Absorption Range (cm⁻¹) | Intensity |
| C=O Stretch (Aromatic Ketone) | 1660 - 1680 | Strong |
| C=C Stretch (Aromatic) | 1580 - 1610 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-N Stretch (Pyridine) | 1400 - 1600 | Medium |
| C-Br Stretch | 500 - 600 | Strong |
Table 4: Predicted Mass Spectrometry Data
| Ion | Expected m/z | Comments |
| [M]⁺ | 261/263 | Molecular ion peak, showing characteristic isotopic pattern for one bromine atom (approx. 1:1 ratio). |
| [M-Br]⁺ | 182 | Loss of bromine radical. |
| [C₅H₄NCO]⁺ | 106 | Fragment corresponding to the pyridinoyl cation. |
| [C₆H₄Br]⁺ | 155/157 | Fragment corresponding to the bromophenyl cation. |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: A high-resolution NMR spectrometer with a proton frequency of at least 400 MHz.
-
¹H NMR Acquisition:
-
Pulse Program: Standard single-pulse sequence.
-
Spectral Width: Approximately 12-16 ppm, centered around 6 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16, depending on sample concentration.
-
Referencing: The residual solvent peak should be used as an internal reference (e.g., CDCl₃ at 7.26 ppm).
-
-
¹³C NMR Acquisition:
-
Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).
-
Spectral Width: Approximately 200-220 ppm, centered around 110 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more to achieve adequate signal-to-noise ratio.
-
Referencing: The solvent peak should be used as an internal reference (e.g., CDCl₃ at 77.16 ppm).
-
2. Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Solid Sample (KBr Pellet): Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Thin Film (if soluble): Dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane). Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the compound.
-
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty sample holder (or the pure KBr pellet) should be recorded and subtracted from the sample spectrum.
-
3. Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, typically coupled with a gas chromatograph (GC-MS) or with a direct insertion probe, using Electron Ionization (EI).
-
GC-MS Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
GC Conditions:
-
Column: A standard non-polar column (e.g., DB-5ms).
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250-280 °C.
-
Oven Program: Start at a suitable temperature (e.g., 100 °C), ramp up to a final temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
Ion Source Temperature: 230-250 °C.
-
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
A Comprehensive Technical Guide to the Crystal Structure of 2-(2-Amino-5-bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine, a significant organic compound and a known metabolite of the drug bromazepam.[1] This document outlines the crystallographic data, experimental protocols for its synthesis and structure determination, and a visual representation of the experimental workflow. The information presented is intended to support research and development activities in medicinal chemistry and materials science.
Introduction
2-(2-Amino-5-bromobenzoyl)pyridine, with the chemical formula C₁₂H₉BrN₂O, is a molecule of interest due to its role as a metabolite of bromazepam, a benzodiazepine drug used for the short-term treatment of severe anxiety.[1] Understanding its three-dimensional structure is crucial for comprehending its chemical behavior and interactions in biological systems. This guide summarizes the key findings from its crystal structure analysis.
Crystallographic Data
The crystal structure of 2-(2-Amino-5-bromobenzoyl)pyridine has been determined by X-ray diffraction. The molecules in the crystal are non-planar and are stabilized by both intramolecular and intermolecular hydrogen bonding.[1][2] The key crystallographic data are summarized in the tables below.
Table 1: Crystal Data and Structure Refinement [2]
| Parameter | Value |
| Empirical formula | C₁₂H₉BrN₂O |
| Formula weight | 277.12 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Temperature | 150(2) K |
| Wavelength | 0.71069 Å |
Table 2: Unit Cell Dimensions [2]
| Parameter | Value |
| a | 3.888(3) Å |
| b | 9.984(4) Å |
| c | 27.537(8) Å |
| β | 93.828(5)° |
Experimental Protocols
The synthesis of 2-(2-Amino-5-bromobenzoyl)pyridine can be achieved through various methods. One common laboratory-scale method involves the hydrolysis of bromazepam.
-
Hydrolysis of Bromazepam : Crystals of 2-(2-Amino-5-bromobenzoyl)pyridine were obtained by hydrolyzing bromazepam with aqueous HCl. The resulting solution was allowed to stand for several days at room temperature, leading to the formation of suitable crystals.[1]
-
General Synthetic Route : Another synthetic pathway starts from 2-bromopyridine and 2-amino-5-bromobenzoic acid. In this procedure, 2-bromopyridine is reacted with n-butyllithium in ethyl ether at -40 °C. A solution of 2-amino-5-bromobenzoic acid in tetrahydrofuran (THF) is then added dropwise. The reaction mixture is slowly warmed to 0 °C and stirred for 2 hours to yield the final product.[3]
The determination of the crystal structure was performed using single-crystal X-ray diffraction.
-
Data Collection : Data were collected on a suitable diffractometer. The absence of crystal decay during the X-ray exposure was confirmed by monitoring equivalent reflections at the beginning and end of the data collection process, which lasted approximately 8 hours. The collected data were corrected for Lorentz and polarization effects.[1]
-
Structure Solution and Refinement : The structure was solved using direct methods with the SHELXS86 program.[1] The refinement of the structure was carried out using the SHELXL93 program.[1] Non-hydrogen atoms were refined with anisotropic displacement parameters. The amino hydrogen atoms were refined freely, while all other hydrogen atoms were placed in calculated positions and allowed to ride on their parent carbon atoms with a common isotropic displacement parameter.[1] The molecular graphics were generated using the ZORTEP program.[1]
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis and structural determination of 2-(2-Amino-5-bromobenzoyl)pyridine.
Caption: Experimental workflow for synthesis and crystal structure determination.
References
An In-depth Technical Guide to the Synthesis of 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-(2-bromobenzoyl)pyridine, a key intermediate in pharmaceutical development. The document details the critical starting materials, reaction conditions, and experimental protocols for the most prevalent and effective synthetic strategies, including Grignard reactions, organolithium addition, and Friedel-Crafts acylation. Quantitative data is summarized in comparative tables, and reaction workflows are visualized to facilitate a deeper understanding of the synthetic pathways.
Grignard Reaction: A Principal Synthetic Route
The Grignard reaction is a robust and widely utilized method for the synthesis of this compound and its derivatives. This pathway typically involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, which then undergoes a nucleophilic addition to a 2-bromobenzaldehyde or a related carbonyl compound. Subsequent oxidation of the resulting secondary alcohol yields the target ketone.
Quantitative Data for Grignard-based Synthesis
| Starting Material (Pyridine) | Starting Material (Benzene) | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Bromopyridine | 2-Bromobenzaldehyde | Mg, I₂ (activator), THF | Formation of Grignard reagent, then addition at 0°C to room temp. | High (specific yield not stated for direct product) | [1] |
| 2-Bromopyridine | Substituted Benzaldehyde | 2-Butylmagnesium chloride (for exchange) | Toluene, 0°C, 2 hours | 80-90% (for carbinol intermediate) | [2] |
| 2-Bromopyridine | 4-Chlorobenzaldehyde | Mg, THF/diethyl ether | Grignard formation followed by addition at 0°C, then 1-2h at room temp. | Not specified | [1] |
Experimental Protocol: Grignard Reaction and Oxidation
This protocol describes the synthesis of the intermediate (2-bromophenyl)(pyridin-2-yl)methanol, followed by its oxidation to this compound.
Step 1: Formation of 2-Pyridylmagnesium Bromide
-
Flame-dry a three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon).
-
To the cooled flask, add magnesium turnings (1.2 equivalents) and a small crystal of iodine to activate the magnesium surface.
-
Add anhydrous tetrahydrofuran (THF) or diethyl ether to just cover the magnesium turnings.
-
Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous THF or diethyl ether in the dropping funnel.
-
Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction, which is indicated by the fading of the iodine color and gentle refluxing.
-
Once initiated, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Step 2: Reaction with 2-Bromobenzaldehyde
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Dissolve 2-bromobenzaldehyde (1.0 equivalent) in anhydrous THF or diethyl ether and add it to the dropping funnel.
-
Add the 2-bromobenzaldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aldehyde is consumed.
Step 3: Work-up and Purification of the Alcohol Intermediate
-
Cool the reaction mixture to 0°C in an ice bath.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (2-bromophenyl)(pyridin-2-yl)methanol.
Step 4: Oxidation to this compound
-
Dissolve the crude alcohol in a suitable solvent such as dichloromethane or pyridine.
-
Add an oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or via a Swern or Dess-Martin oxidation). For example, a patent for a related compound suggests using t-butyl hydroperoxide and iodine in pyridine at 80°C for 6 hours[3].
-
Stir the reaction at the appropriate temperature until TLC analysis indicates the complete consumption of the alcohol.
-
Upon completion, work up the reaction mixture according to the chosen oxidant's requirements. This typically involves filtration, washing with aqueous solutions (e.g., sodium bisulfite to quench excess oxidant), and extraction with an organic solvent.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
Grignard Synthesis Workflow
Caption: Grignard synthesis of this compound.
Organolithium Addition: A Potent Alternative
Similar to Grignard reagents, organolithium reagents provide a powerful nucleophilic source of the pyridyl anion for addition to a carbonyl group. 2-Lithiopyridine can be generated from 2-bromopyridine using a strong base like phenyllithium or butyllithium at low temperatures. This is followed by the addition of a suitable electrophile, such as 2-bromobenzonitrile, which after hydrolysis yields the desired ketone.
Quantitative Data for Organolithium-based Synthesis
| Starting Material (Pyridine) | Starting Material (Benzene) | Key Reagents | Reaction Conditions | Yield (%) | Reference |
| 2-Bromopyridine | 2-Amino-5-bromobenzonitrile | Phenyllithium, Toluene/Ether | -10°C to -12°C | 67.7% | [4] |
| 2-Bromopyridine | Anthranilonitrile | Phenyllithium, Toluene/THF | -12°C to -8°C | 61.5% | [4] |
Experimental Protocol: Organolithium Addition
-
Under an inert atmosphere, cool a solution of phenyllithium (1.14 equivalents) in a suitable solvent mixture (e.g., ethyl ether and toluene) to -10°C to -12°C.
-
Slowly add a solution of 2-bromopyridine (1.0 equivalent) in dry toluene, maintaining the temperature below -10°C.
-
Stir the reaction mixture for approximately 10 minutes to ensure the complete formation of 2-lithiopyridine.
-
In a separate flask, prepare a solution of 2-amino-5-bromobenzonitrile (0.47 equivalents) in anhydrous ether.
-
Add the benzonitrile solution to the 2-lithiopyridine mixture, again keeping the temperature between -10°C and -12°C.
-
After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.
-
The subsequent steps involve hydrolysis of the intermediate imine. This is typically achieved by adding the reaction mixture to an aqueous acid (e.g., hydrochloric acid), followed by heating to ensure complete conversion to the ketone.
-
The acidic solution is then neutralized with a base (e.g., aqueous ammonia) to precipitate the product.
-
The crude product is collected by filtration, washed, and dried. Further purification can be achieved by recrystallization from a suitable solvent like isopropanol.
Organolithium Synthesis Workflow
Caption: Organolithium addition for synthesis of this compound derivatives.
Friedel-Crafts Acylation: A Challenging but Plausible Route
Direct Friedel-Crafts acylation of pyridine is generally not feasible due to the electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with the Lewis acid catalyst, leading to further deactivation[5][6]. However, this method can be applied to more electron-rich pyridine derivatives or by using alternative strategies that bypass the need for strong Lewis acids. For instance, the acylation of silyl-substituted pyridines can proceed spontaneously with acyl chlorides.
Quantitative Data for Friedel-Crafts Type Acylation
| Starting Material (Pyridine) | Acylating Agent | Catalyst / Conditions | Yield (%) | Reference |
| 2-(Trialkylsilyl)pyridines | Acyl Chlorides | Spontaneous reaction | High (specific yields vary) | [7] |
| Imidazo[1,2-a]pyridines | Acetic Anhydride | AlCl₃ (catalytic) | High (substrate-dependent) | [8] |
While a direct, high-yielding Friedel-Crafts acylation of unsubstituted pyridine with 2-bromobenzoyl chloride is not well-documented, the principles can be applied in specific contexts, particularly in intramolecular reactions or with activated substrates.
Conceptual Workflow for a Modified Friedel-Crafts Approach
Caption: Conceptual workflow for a modified Friedel-Crafts acylation.
Conclusion
The synthesis of this compound is most reliably achieved through organometallic routes, with the Grignard reaction being a particularly versatile and high-yielding approach. The use of organolithium reagents also presents a potent alternative, especially for specific substrates. While traditional Friedel-Crafts acylation is challenging for pyridine systems, modified approaches with activated starting materials can be effective. The choice of synthetic route will depend on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. The protocols and data presented in this guide offer a solid foundation for researchers and professionals in the field of drug development and organic synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. quora.com [quora.com]
- 6. echemi.com [echemi.com]
- 7. Iterative addition of carbon nucleophiles to N,N-dialkyl carboxamides for synthesis of α-tertiary amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Reactivity of the Carbon-Bromine Bond in 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the reactivity of the carbon-bromine (C-Br) bond in 2-(2-Bromobenzoyl)pyridine, a versatile building block in organic synthesis. The presence of the bromine atom on the benzoyl moiety opens up a wide array of synthetic possibilities, primarily through transition-metal-catalyzed cross-coupling reactions. This document details the experimental protocols, quantitative data, and mechanistic pathways for key transformations including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Ullmann reactions. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis of complex molecules for pharmaceutical and materials science applications.
Introduction: General Reactivity Profile
The this compound molecule features a C(sp²)-Br bond that is amenable to a variety of synthetic transformations. The benzoyl and pyridine rings influence the electronic properties of the C-Br bond, making it a suitable substrate for several palladium- and copper-catalyzed cross-coupling reactions. These reactions are foundational for the construction of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of derivatives with potential biological activity.
The primary modes of reaction involving the C-Br bond are:
-
Palladium-Catalyzed Cross-Coupling Reactions: These are the most prevalent and versatile methods for functionalizing the C-Br bond. This guide will focus on the following key reactions:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds with amines.
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes.
-
Heck Reaction: For the formation of C-C bonds with alkenes.
-
-
Copper-Catalyzed Cross-Coupling Reactions:
-
Ullmann Condensation: A classical method for forming C-O, C-N, and C-S bonds.
-
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions are central to the functionalization of this compound. The general catalytic cycle for many of these reactions involves three key steps: oxidative addition, transmetalation (for Suzuki, Sonogashira), or migratory insertion (for Heck), and reductive elimination.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for forming biaryl structures by reacting the C-Br bond with an arylboronic acid in the presence of a palladium catalyst and a base.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of this compound Analogs
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | 12-18 | ~90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 16 | 80-90 |
| 3 | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ | 1,4-Dioxane | 110 | 8 | 75-85 |
Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates.
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and SPhos (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add anhydrous, degassed 1,4-dioxane (5 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds by coupling this compound with primary or secondary amines, which is a crucial transformation in medicinal chemistry.
Table 2: Representative Conditions for Buchwald-Hartwig Amination of this compound Analogs
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92 |
| 2 | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 12 | 85-95 |
| 3 | N-Methylaniline | Pd₂(dba)₃ (1) | RuPhos (2) | LHMDS | Toluene | 100 | 6 | ~90 |
Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates. The choice of a bulky, electron-rich phosphine ligand is critical to prevent catalyst poisoning by the pyridine nitrogen.
-
In a glovebox, add this compound (1.0 mmol, 1.0 equiv), the amine (1.2 mmol, 1.2 equiv), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv), and the phosphine ligand (e.g., BINAP, 0.03 mmol, 3 mol%) to an oven-dried reaction vial.
-
Add the palladium source (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%).
-
Add anhydrous, degassed toluene to make a 0.1-0.5 M solution.
-
Seal the vial and heat the reaction mixture to 100 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a short plug of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling is an efficient method for the formation of a C(sp²)-C(sp) bond between this compound and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.
Table 3: Representative Conditions for Sonogashira Coupling of this compound Analogs
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~88 |
| 2 | 1-Heptyne | Pd(OAc)₂ (2) | CuI (4) | Piperidine | DMF | 80 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Diisopropylamine | Toluene | 70 | 12 | ~85 |
Note: Yields are representative and based on reactions with analogous 2-bromopyridine substrates.
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous, degassed tetrahydrofuran (THF, 5 mL), triethylamine (Et₃N, 2.0 mmol, 2.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).
-
Stir the reaction at 60 °C for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes, forming a new C-C bond with stereocontrol, typically yielding the trans isomer.
Table 4: Representative Conditions for Heck Reaction of this compound Analogs
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | 70-80 |
| 2 | n-Butyl acrylate | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DMF | 120 | 12 | 80-90 |
| 3 | Cyclohexene | PdCl₂(PPh₃)₂ (3) | - | NaOAc | DMA | 130 | 24 | 60-70 |
Note: Yields are representative and based on reactions with analogous aryl bromides.
-
In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 mmol, 4 mol%).
-
Evacuate and backfill the tube with an inert gas.
-
Add anhydrous, degassed acetonitrile (5 mL), the alkene (e.g., styrene, 1.5 mmol, 1.5 equiv), and triethylamine (Et₃N, 1.5 mmol, 1.5 equiv).
-
Seal the tube and heat to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Copper-Catalyzed Cross-Coupling Reactions
Ullmann Condensation
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-O, C-N, and C-S bonds. While often requiring harsher conditions than palladium-catalyzed reactions, it remains a valuable tool, particularly for the synthesis of diaryl ethers.
Table 5: Representative Conditions for Ullmann Condensation of this compound Analogs
| Entry | Nucleophile | Catalyst (mol%) | Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenol | CuI (10) | L-Proline | K₂CO₃ | DMSO | 120 | 24 | 70-80 |
| 2 | Aniline | CuI (5) | 1,10-Phenanthroline | Cs₂CO₃ | DMF | 140 | 36 | 60-70 |
| 3 | Sodium thiophenoxide | Cu(acac)₂ (10) | - | - | NMP | 160 | 18 | 75-85 |
Note: Yields are representative and based on reactions with analogous aryl bromides.
-
To a sealed tube, add this compound (1.0 mmol, 1.0 equiv), phenol (1.2 mmol, 1.2 equiv), copper(I) iodide (CuI, 0.1 mmol, 10 mol%), L-proline (0.2 mmol, 20 mol%), and potassium carbonate (K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Add dimethyl sulfoxide (DMSO, 5 mL).
-
Seal the tube and heat the reaction mixture to 120 °C for 24 hours.
-
Monitor the reaction by TLC.
-
After cooling, dilute the reaction with water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Conclusion
The carbon-bromine bond in this compound serves as a versatile handle for a wide range of synthetic transformations. Palladium- and copper-catalyzed cross-coupling reactions provide efficient and modular routes to a diverse array of derivatives. This guide has provided an in-depth overview of the key reactions, including representative experimental protocols, quantitative data, and mechanistic diagrams. The ability to strategically functionalize this C-Br bond is of significant importance for the development of novel compounds in the pharmaceutical and materials science sectors. Further optimization of reaction conditions for specific substrates will continue to expand the synthetic utility of this valuable building block.
Electronic Effects of the Benzoyl Group on the Pyridine Ring: A Technical Guide
Abstract
This technical guide provides a comprehensive analysis of the electronic effects exerted by a benzoyl substituent on the pyridine ring. The benzoyl group, a potent electron-withdrawing moiety, significantly modulates the physicochemical properties and reactivity of the pyridine core through a combination of inductive and resonance effects. This document details these electronic interactions, quantifies their impact through pKa values and spectroscopic data, and explores the resulting changes in chemical reactivity towards both electrophilic and nucleophilic substitution. Detailed experimental protocols for the synthesis and characterization of benzoylpyridines are provided, alongside graphical representations of key mechanisms and workflows, to serve as a valuable resource for researchers, scientists, and professionals in drug development.
Core Electronic Principles
The electronic character of benzoylpyridine is a product of the synergistic interplay between the intrinsically π-deficient pyridine ring and the electron-withdrawing nature of the benzoyl group.
The Benzoyl Group: A Strong Electron-Withdrawing Moiety
The benzoyl group withdraws electron density from the pyridine ring through two primary mechanisms:
-
Inductive Effect (-I): The highly electronegative oxygen atom of the carbonyl group pulls electron density away from the attached phenyl ring and, subsequently, from the pyridine ring through the sigma bond framework.[1]
-
Resonance Effect (-M): The carbonyl group is in conjugation with the π-system of the pyridine ring. This allows for the delocalization of π-electrons from the ring onto the carbonyl oxygen, further decreasing the electron density within the pyridine ring. This effect is most pronounced when the benzoyl group is at the 2- or 4-position, as it allows for the direct delocalization of the nitrogen lone pair and ring electrons.[2][3]
The Pyridine Ring: An Electron-Deficient Heterocycle
Unlike benzene, the pyridine ring contains a nitrogen atom that is more electronegative than carbon. This heteroatom inductively withdraws electron density from the ring carbons, making the entire ring system electron-deficient, or "π-deficient".[4][5] This inherent electron deficiency renders pyridine less reactive than benzene towards electrophilic attack and more susceptible to nucleophilic attack.[4][6] The electron-withdrawing effect of the nitrogen is most significant at the α (2,6) and γ (4) positions.[7]
Synergistic Deactivation
When a benzoyl group is attached to a pyridine ring, these two electron-withdrawing forces combine. The result is a significant reduction in electron density across the heterocyclic ring, profoundly influencing its basicity and chemical reactivity.
Quantitative Analysis of Electronic Effects
The electron-withdrawing nature of the benzoyl group can be quantified by examining its effect on the basicity (pKa) of the pyridine nitrogen and through spectroscopic analysis.
Basicity and pKa Values
The basicity of pyridine stems from the availability of the lone pair of electrons on the nitrogen atom to accept a proton. Electron-withdrawing groups decrease the electron density on the nitrogen, making the lone pair less available and thus reducing the basicity. This is reflected in a lower pKa value for the conjugate acid (the pyridinium ion).[8][9] The attachment of a benzoyl group is expected to significantly lower the pKa of the parent pyridinium ion (pKa ≈ 5.2).[8]
| Compound | pKa of Conjugate Acid | Reference |
| Pyridinium Ion | 5.2 | [8] |
| 3-Cyanopyridinium Ion | 3.6 | Estimated |
| 4-Cyanopyridinium Ion | 1.9 | Estimated |
| Benzoylpyridinium Ion (Predicted) | < 5.2 | Predicted |
Spectroscopic Characterization
Spectroscopic techniques provide direct evidence of the electronic influence of the benzoyl group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H and ¹³C NMR spectra, the electron-withdrawing effect of the benzoyl group causes a downfield shift (higher ppm values) for the protons and carbons of the pyridine ring, particularly those at the ortho and para positions relative to the substituent. This deshielding is a direct consequence of the reduced electron density around the nuclei.[10][11]
-
Infrared (IR) Spectroscopy : The most characteristic signal in the IR spectrum of a benzoylpyridine is the carbonyl (C=O) stretching vibration. Its frequency is sensitive to the electronic environment. Conjugation with the pyridine ring can slightly lower the frequency compared to a non-conjugated ketone. The exact position of the C=O band can provide insight into the extent of electronic communication between the two rings.[12][13]
-
UV-Visible Spectroscopy : The conjugated system of benzoylpyridine gives rise to π→π* and n→π* electronic transitions, which are observable in the UV-Vis spectrum. The position of the maximum absorbance (λmax) is dependent on the extent of conjugation.[11][14]
| Spectroscopic Data | Expected Observations for Benzoylpyridines |
| ¹H NMR | Protons on the pyridine ring will be shifted downfield relative to pyridine. |
| ¹³C NMR | Carbons of the pyridine ring, especially C2, C4, and C6, will be shifted downfield. |
| IR (cm⁻¹) | Strong C=O stretch typically in the range of 1650-1680 cm⁻¹. |
| UV-Vis (λmax) | Absorption bands corresponding to π→π* and n→π* transitions. |
Impact on Chemical Reactivity
The profound electronic deactivation of the pyridine ring by the benzoyl group dictates its reactivity in substitution reactions.
Electrophilic Aromatic Substitution (EAS)
The pyridine ring is already significantly less reactive towards electrophiles than benzene.[6][15] The addition of a second, powerful deactivating group like benzoyl makes electrophilic substitution extremely difficult, requiring harsh reaction conditions.[6][7] When substitution does occur, it is directed to the positions that are least deactivated, typically the C-3 or C-5 positions (meta to the nitrogen and meta to the benzoyl group).[6][16]
Nucleophilic Aromatic Substitution (NAS)
Conversely, the severe electron deficiency created by the combined effects of the ring nitrogen and the benzoyl group makes the system highly susceptible to nucleophilic aromatic substitution, provided a suitable leaving group (e.g., a halide) is present.[2][17] The reaction proceeds readily with nucleophiles attacking the positions most activated by the electron-withdrawing groups, which are the ortho and para positions (C-2, C-4, C-6) relative to the nitrogen.[17][18][19]
Experimental Protocols
Synthesis of 3-Benzoylpyridine
This protocol is adapted from a Friedel-Crafts-type reaction using nicotinoyl chloride.[20]
Materials:
-
Nicotinic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous benzene
-
Anhydrous aluminum chloride (AlCl₃)
-
Concentrated hydrochloric acid (HCl)
-
50% aqueous sodium hydroxide (NaOH)
-
Chloroform
-
Ether
-
Standard reflux and distillation glassware, stirrer, ice bath.
Procedure:
-
Acid Chloride Formation: In a flask equipped with a reflux condenser, cautiously add 123 g (1.0 mole) of nicotinic acid to 300 ml (4.1 moles) of thionyl chloride. Heat the mixture under reflux for 4 hours until a clear solution is obtained.
-
Thionyl Chloride Removal: Distill off the excess thionyl chloride under reduced pressure. Add 200 ml of anhydrous benzene and distill again to azeotropically remove residual thionyl chloride.
-
Friedel-Crafts Acylation: Add 500 ml of anhydrous benzene to the resulting nicotinoyl chloride hydrochloride. Place the flask in an ice-salt bath and, while stirring, add 330 g (2.5 moles) of anhydrous aluminum chloride in portions over 1 hour, maintaining the internal temperature between 5° and 10°C.
-
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Heat under reflux for 6 hours.
-
Workup: Cautiously pour the dark reaction mixture onto a mixture of 2 kg of ice and 200 ml of concentrated HCl. Separate and discard the organic layer.
-
Extraction: Extract the acidic aqueous layer with three 500-ml portions of ether and discard the ether extracts.
-
Basification: Treat the acid solution with 50% aqueous NaOH until the initially formed aluminum hydroxide precipitate redissolves.
-
Product Extraction: Extract the basic aqueous solution with five 300-ml portions of chloroform.
-
Purification: Combine the chloroform extracts, wash with water, and remove the solvent by distillation. Distill the crude product under vacuum to yield 3-benzoylpyridine (b.p. 107–110°/0.3 mm).[20]
General Protocol for pKa Determination
Methodology: Potentiometric Titration.
-
Sample Preparation: Accurately weigh a sample of the benzoylpyridine and dissolve it in a known volume of deionized water or a suitable water/co-solvent mixture (e.g., water/ethanol).
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Use a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Record the pH after each addition of titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the point where half of the base has been protonated).
General Protocol for Spectroscopic Analysis
¹H and ¹³C NMR Spectroscopy:
-
Dissolve 5-10 mg of the benzoylpyridine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to an NMR tube.
-
Acquire the spectrum on an NMR spectrometer (e.g., 400 MHz or higher). Process the data, referencing the solvent peak.[10]
FT-IR Spectroscopy (ATR Method):
-
Ensure the ATR crystal of the FT-IR spectrometer is clean.
-
Place a small amount of the solid sample directly onto the crystal.
-
Apply pressure to ensure good contact.
-
Record a background spectrum, then record the sample spectrum, typically over a range of 4000-400 cm⁻¹.[10]
Conclusion
The benzoyl group acts as a powerful electron-withdrawing substituent on the pyridine ring, significantly altering its fundamental properties. This guide has demonstrated that through a combination of inductive and resonance effects, the benzoyl group decreases the basicity of the pyridine nitrogen, induces characteristic downfield shifts in NMR spectra, and profoundly influences chemical reactivity. It strongly deactivates the ring towards electrophilic aromatic substitution while simultaneously activating it for nucleophilic aromatic substitution. A thorough understanding of these electronic effects is critical for professionals in medicinal chemistry and materials science for the rational design of molecules with tailored pKa values, specific reactivity profiles, and desired biological activities.
References
- 1. Inductive and Resonance (Mesomeric) Effects - Chemistry Steps [chemistrysteps.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Khan Academy [khanacademy.org]
- 4. uobabylon.edu.iq [uobabylon.edu.iq]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. pKa Vaules for Organic and Inorganic Bronsted Acids at 25o Ca [owl.oit.umass.edu]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]
- 13. lehigh.edu [lehigh.edu]
- 14. researchgate.net [researchgate.net]
- 15. brainly.com [brainly.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 18. Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Organic Syntheses Procedure [orgsyn.org]
Solubility Profile of 2-(2-Bromobenzoyl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility characteristics of 2-(2-Bromobenzoyl)pyridine in common organic solvents. Due to the limited availability of precise quantitative solubility data for this compound in publicly accessible literature, this document synthesizes qualitative solubility information from structurally related compounds to provide a predictive assessment. Furthermore, it outlines standard experimental protocols for determining solubility, offering a framework for researchers to ascertain precise measurements.
Predicted Solubility of this compound
The following table summarizes the qualitative solubility of compounds closely related to this compound. This information can be used as a preliminary guide for solvent selection in experimental work.
| Compound Name | Solvent | Temperature | Solubility |
| 2-(2-Amino-5-bromobenzoyl)pyridine | Water | Not Specified | Limited |
| Ethanol | Not Specified | Higher Solubility | |
| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[1][2][3] | |
| Methanol | Not Specified | Sparingly Soluble[1][2][3] | |
| 2-Benzoylpyridine | Organic Solvents | Not Specified | Soluble[4] |
| Chloroform | Not Specified | Slightly Soluble[5][6] | |
| Methanol | Not Specified | Slightly Soluble[5][6] | |
| Water | Not Specified | Insoluble[5][6] |
It is imperative for researchers to experimentally verify the solubility of this compound for their specific applications.
Experimental Protocols for Solubility Determination
To obtain quantitative solubility data for this compound, standard laboratory procedures can be employed. The following outlines a general method for determining the solubility of a solid organic compound in a given solvent.
Materials and Equipment
-
This compound (solid)
-
Selected organic solvents (e.g., ethanol, methanol, DMSO, acetone, chloroform, etc.)
-
Analytical balance
-
Vials or test tubes with closures
-
Constant temperature bath or shaker incubator
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks and pipettes
Equilibrium Solubility Method
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known volume of the selected solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.
-
Equilibration: Seal the vials and place them in a constant temperature bath or a shaker incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the samples to stand undisturbed at the constant temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate the separation of the solid and liquid phases.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to remove any undissolved particles. Accurately dilute the filtered aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.
-
Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, typically expressed in mg/mL or mol/L.
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the experimental determination of solubility.
References
- 1. lookchem.com [lookchem.com]
- 2. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE manufacturers and suppliers in india [chemicalbook.com]
- 3. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE CAS#: 1563-56-0 [m.chemicalbook.com]
- 4. Buy 2-Benzoylpyridine | 91-02-1 [smolecule.com]
- 5. 2-Benzoylpyridine CAS#: 91-02-1 [m.chemicalbook.com]
- 6. 2-Benzoylpyridine | 91-02-1 [chemicalbook.com]
An In-depth Technical Guide on the Thermal Stability and Decomposition of 2-(2-Bromobenzoyl)pyridine
For the attention of: Researchers, scientists, and drug development professionals.
Introduction
2-(2-Bromobenzoyl)pyridine is a chemical intermediate of interest in pharmaceutical and materials science. Understanding its thermal stability is crucial for safe handling, storage, and processing, as well as for predicting its behavior under various reaction conditions. This technical guide aims to provide a foundational understanding of its likely thermal properties and decomposition pathways, drawing parallels from related chemical structures.
Predicted Thermal Stability
Based on the general characteristics of benzophenone derivatives and brominated aromatic compounds, this compound is expected to exhibit good thermal stability. Aromatic ketones are generally stable due to the resonance stabilization of the aromatic rings and the strength of the carbon-carbon and carbon-oxygen double bonds.
However, the presence of a bromine atom on the benzoyl ring introduces a potential point of thermal lability. The Carbon-Bromine bond is typically the weakest bond in such a molecule and is often the initial site of thermal decomposition.
General Experimental Protocols for Thermal Analysis
To experimentally determine the thermal stability and decomposition of this compound, the following standard techniques would be employed:
Thermogravimetric Analysis (TGA)
Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.
Methodology:
-
A small, accurately weighed sample (typically 5-10 mg) of this compound is placed in a TGA sample pan (e.g., alumina or platinum).
-
The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere, typically an inert gas such as nitrogen, to study pyrolysis, or in an oxidative atmosphere like air to study oxidative decomposition.
-
The weight of the sample is continuously monitored as the temperature increases.
-
The resulting TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition is a key indicator of thermal stability.
Differential Scanning Calorimetry (DSC)
Objective: To determine thermal transitions such as melting point, glass transition temperature, and to measure the enthalpy of these transitions.
Methodology:
-
A small, weighed sample (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Both the sample and reference pans are heated at a specific rate (e.g., 10 °C/min) over a defined temperature range.
-
The difference in heat flow required to maintain the sample and reference at the same temperature is measured.
-
The resulting DSC thermogram shows endothermic and exothermic peaks corresponding to thermal events. For a crystalline solid, a sharp endothermic peak corresponding to its melting point would be expected.
Data Presentation (Hypothetical)
In the absence of experimental data for this compound, the following table illustrates how such data would be presented. The values are purely illustrative and based on general knowledge of similar compounds.
| Thermal Property | Value (Hypothetical) | Technique | Conditions |
| Melting Point (Tm) | 110 - 115 °C | DSC | 10 °C/min, N2 |
| Onset of Decomposition (Tonset) | ~ 250 °C | TGA | 10 °C/min, N2 |
| Temperature of 5% Weight Loss (Td5) | ~ 265 °C | TGA | 10 °C/min, N2 |
Mandatory Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for the thermal analysis of a chemical compound like this compound.
Caption: General workflow for thermal analysis.
Hypothetical Decomposition Pathway
The decomposition of brominated aromatic compounds often initiates with the cleavage of the C-Br bond. The resulting radicals can then undergo a variety of reactions. The following diagram presents a hypothetical initial step in the thermal decomposition of this compound in an inert atmosphere.
Caption: Hypothetical initial decomposition step.
Conclusion
While specific experimental data for the thermal stability and decomposition of this compound is currently unavailable in the literature, an informed projection can be made based on its structural components. It is anticipated to be a thermally stable compound, with decomposition likely initiating at the carbon-bromine bond. For definitive data, experimental analysis using TGA and DSC is essential. The protocols and hypothetical pathways provided in this guide offer a framework for researchers to conduct such investigations.
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-(2-Bromobenzoyl)pyridine in Suzuki-Miyaura cross-coupling reactions. This protocol is designed to facilitate the synthesis of 2-(biphenyl-2-carbonyl)pyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science. The methodologies outlined are based on established principles of palladium-catalyzed cross-coupling reactions of related bromopyridine substrates.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds. It is widely employed in the pharmaceutical and agrochemical industries due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids and their derivatives. The reaction of this compound with various arylboronic acids provides a direct route to a library of substituted biaryl ketones, which are key intermediates in the synthesis of complex organic molecules and potential drug candidates. The presence of the pyridine nitrogen and the ketone functionality in the starting material requires careful optimization of reaction conditions to achieve high yields and purity.
Reaction Principle
The Suzuki-Miyaura reaction involves a palladium catalyst in a catalytic cycle that consists of three key steps: oxidative addition, transmetalation, and reductive elimination. The pyridine nitrogen in this compound can potentially coordinate to the palladium catalyst, which may influence the reaction's efficiency. Therefore, the appropriate selection of ligands, bases, and solvents is crucial for a successful transformation.
Data Presentation
| Entry | Arylboronic Acid | Product | Typical Yield (%) |
| 1 | Phenylboronic acid | 2-(Biphenyl-2-carbonyl)pyridine | 85-95% |
| 2 | 4-Methoxyphenylboronic acid | 2-((4'-Methoxybiphenyl)-2-carbonyl)pyridine | 80-90% |
| 3 | 4-Fluorophenylboronic acid | 2-((4'-Fluorobiphenyl)-2-carbonyl)pyridine | 80-90% |
| 4 | 4-(Trifluoromethyl)phenylboronic acid | 2-((4'-(Trifluoromethyl)biphenyl)-2-carbonyl)pyridine | 75-85% |
| 5 | 3-Thienylboronic acid | 2-(2-(3-Thienyl)benzoyl)pyridine | 70-85% |
| 6 | 2-Naphthylboronic acid | 2-(2-(2-Naphthyl)benzoyl)pyridine | 80-90% |
Yields are estimated based on similar reactions reported in the literature for related bromopyridine substrates and may require optimization for this compound.
Experimental Protocols
The following is a general protocol for the Suzuki-Miyaura cross-coupling reaction of this compound. This protocol is a starting point and may require optimization for specific substrates and reaction scales.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a pre-catalyst system; 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0–3.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Inert Atmosphere: Seal the vessel with a rubber septum, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is 1,4-dioxane and water (e.g., in a 4:1 ratio).
-
Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few hours to 24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 2-(biphenyl-2-carbonyl)pyridine derivative.
-
Characterization: Characterize the final product using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling.
Application Notes and Protocols for the Grignard Reaction with 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds with exceptional versatility. This application note details the reaction of various Grignard reagents with 2-(2-Bromobenzoyl)pyridine, a heterocyclic ketone. This reaction is of significant interest to medicinal chemists and drug development professionals as it provides a direct route to chiral tertiary alcohols bearing a pyridyl, a phenyl, and a bromophenyl moiety. These structural motifs are prevalent in a wide range of biologically active compounds and approved pharmaceuticals. The resulting (2-bromophenyl)(pyridin-2-yl)methanol derivatives are valuable intermediates for the synthesis of novel therapeutic agents, including but not limited to kinase inhibitors, GPCR modulators, and other targeted therapies. The presence of the bromine atom on the phenyl ring offers a versatile handle for further functionalization via cross-coupling reactions, allowing for the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Reaction Principle
The Grignard reaction with this compound involves the nucleophilic addition of an organomagnesium halide (Grignard reagent, R-MgX) to the electrophilic carbonyl carbon of the ketone. The reaction proceeds via a six-membered ring transition state, leading to the formation of a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary alcohol.
The chemoselectivity of this reaction is a key consideration. The this compound molecule possesses two primary electrophilic sites: the carbonyl carbon and the carbon atom of the bromophenyl ring. Grignard reagents are highly reactive towards carbonyl groups, and under standard Grignard reaction conditions, the nucleophilic attack on the ketone is significantly faster than any potential reaction at the aryl bromide site. This high degree of chemoselectivity allows for the clean formation of the desired tertiary alcohol without significant side products arising from reactions with the bromophenyl group.
Applications in Drug Discovery
The tertiary alcohol products derived from the Grignard reaction of this compound are valuable scaffolds in drug discovery for several reasons:
-
Structural Complexity: The reaction generates a chiral center, providing access to stereochemically defined molecules that can exhibit specific interactions with biological targets.
-
Three-Dimensional Shape: The tetrahedral geometry of the product introduces a three-dimensional architecture that can be crucial for fitting into the binding pockets of enzymes and receptors.
-
Versatility for Library Synthesis: The presence of the 2-bromophenyl group allows for subsequent diversification using a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables the exploration of a wide range of substituents at this position to optimize potency, selectivity, and pharmacokinetic properties.
-
Prevalence in Bioactive Molecules: The pyridyl and aryl moieties are common features in many FDA-approved drugs and clinical candidates, suggesting that this scaffold is well-tolerated and can be tailored to interact with a variety of biological targets.
Quantitative Data Summary
The following table summarizes representative yields for Grignard reactions with related pyridine-containing electrophiles. While specific data for this compound is not extensively reported in the public domain, the data for analogous systems provide a reasonable expectation of the reaction's efficiency.
| Grignard Reagent (R-MgX) | Electrophile | Product | Yield (%) | Reference |
| Phenylmagnesium bromide | 2-Cyanopyridine | 2-Benzoylpyridine | 85 | --INVALID-LINK-- |
| Phenylmagnesium bromide | N-acylpyrazinium salt | 1,2-dihydropyrazine derivative | 40-100 | --INVALID-LINK-- |
| Various | Thiochromones | 2-substituted thiochroman-4-ones | 64-90 | --INVALID-LINK-- |
Experimental Protocols
This section provides a detailed, generalized protocol for the Grignard reaction of an aryl Grignard reagent (e.g., Phenylmagnesium Bromide) with this compound.
Materials:
-
This compound
-
Magnesium turnings
-
Bromobenzene (or other aryl/alkyl halide)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware for anhydrous reactions (flame-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
Part 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)
-
Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube (containing CaCl₂ or Drierite), and a dropping funnel.
-
Place magnesium turnings (1.2 equivalents) in the flask.
-
Add a small crystal of iodine to the flask. The iodine helps to activate the magnesium surface.
-
Add a small amount of anhydrous diethyl ether or THF to just cover the magnesium turnings.
-
Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether or THF in the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium suspension. The reaction is initiated when the color of the iodine fades and gentle bubbling is observed. Gentle warming may be necessary to initiate the reaction.
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
Part 2: Reaction with this compound
-
Cool the freshly prepared Grignard reagent solution to 0 °C using an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Add the solution of this compound dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Part 3: Work-up and Purification
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Continue stirring until the evolution of gas ceases and two distinct layers are formed.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure tertiary alcohol.
Safety Precautions:
-
Grignard reagents are highly reactive and moisture-sensitive. All glassware must be thoroughly dried, and the reaction must be carried out under anhydrous conditions.
-
Diethyl ether and THF are highly flammable solvents. Ensure that the reaction is performed in a well-ventilated fume hood, away from any sources of ignition.
-
The quenching of the Grignard reaction is exothermic. Perform the addition of the aqueous solution slowly and with cooling.
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Mandatory Visualizations
Caption: General mechanism of the Grignard reaction.
Caption: Experimental workflow for the Grignard reaction.
Caption: Role in drug discovery and development.
Application Notes and Protocols: 2-(2-Bromobenzoyl)pyridine as a Precursor for Pharmaceutical Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-(2-Bromobenzoyl)pyridine as a precursor in the synthesis of significant pharmaceutical compounds. This document outlines detailed synthetic protocols, presents quantitative data for key reactions, and visualizes the relevant synthetic and biological pathways.
Introduction
This compound is a versatile chemical intermediate. While its direct use in pharmaceutical synthesis is not extensively documented, its structural analogue, 2-(2-amino-5-bromobenzoyl)pyridine, is a crucial precursor for several drugs. This document details the plausible conversion of this compound to this key aminopyridine intermediate and its subsequent elaboration into the widely used pharmaceuticals, Bromazepam and Remimazolam. Both of these drugs act on the central nervous system by modulating the activity of GABA-A receptors.[1][2]
Synthetic Pathways and Experimental Protocols
The overall synthetic strategy involves the initial amination of this compound to introduce the necessary amino group, followed by multi-step syntheses to yield the final pharmaceutical products.
Synthesis of the Key Intermediate: 2-(2-amino-5-bromobenzoyl)pyridine
The transformation of this compound to 2-(2-amino-5-bromobenzoyl)pyridine can be achieved via a palladium-catalyzed Buchwald-Hartwig amination. This reaction is a powerful method for the formation of carbon-nitrogen bonds.[3][4][5]
Experimental Workflow: Synthesis of Key Intermediate
Caption: Workflow for the synthesis of the key intermediate.
Protocol 1: Buchwald-Hartwig Amination of this compound
This protocol is adapted from general procedures for the amination of 2-bromopyridines.
-
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (or a similar bulky phosphine ligand)
-
Sodium tert-butoxide (NaOtBu)
-
Ammonia source (e.g., ammonia-dioxane solution or benzophenone imine followed by hydrolysis)
-
Anhydrous toluene
-
Inert atmosphere (Argon or Nitrogen)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Add anhydrous toluene to the flask.
-
Stir the mixture at room temperature for 15 minutes to pre-form the catalyst.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
Add the ammonia source (1.2 equivalents).
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 2-(2-amino-5-bromobenzoyl)pyridine.
-
Quantitative Data for Alternative Syntheses of 2-(2-amino-5-bromobenzoyl)pyridine
| Starting Materials | Key Reagents | Solvent | Yield | Reference |
| 2-bromopyridine and 2-amino-5-bromobenzoic acid | n-butyllithium | Ether/THF | 89.3% | [6] |
| 4-bromo-2-bromomethylphenol and 2-bromopyridine | MEMCl, Mg, Trimethyl borate, PdCl₂(dppf) | Dichloromethane | >80% | [7] |
| 2-amino-5-bromobenzonitrile and 2-bromopyridine | Phenyllithium | Ether/Toluene | 67.7% | [8] |
Application in Pharmaceutical Synthesis
Synthesis of Bromazepam
Bromazepam is a benzodiazepine derivative used for the treatment of anxiety.[9]
Synthetic Pathway to Bromazepam
Caption: Synthetic route from the key intermediate to Bromazepam.
Protocol 2: Synthesis of Bromazepam
-
Step 1: Acylation
-
Dissolve 2-(2-amino-5-bromobenzoyl)pyridine in glacial acetic acid.
-
Slowly add bromoacetyl bromide at room temperature.
-
Stir the mixture, then chill to precipitate the product.
-
Filter and wash the solid with cold water to obtain 2-(2-bromoacetamido-5-bromobenzoyl)pyridine.
-
-
Step 2: Cyclization
-
Add the product from Step 1 to anhydrous ammonia in a flask equipped with a dry ice-acetone condenser.
-
Stir the mixture for several hours, allowing the ammonia to reflux.
-
After the reaction is complete, evaporate the ammonia.
-
Purify the residue by recrystallization to obtain Bromazepam.
-
Quantitative Data for Bromazepam Synthesis
| Reaction Step | Starting Material | Key Reagents | Solvent | Yield |
| Acylation | 2-(2-amino-5-bromobenzoyl)pyridine | Bromoacetyl bromide | Glacial Acetic Acid | High |
| Cyclization | 2-(2-bromoacetamido-5-bromobenzoyl)pyridine | Anhydrous Ammonia | Liquid Ammonia | Good |
Synthesis of Remimazolam
Remimazolam is an ultra-short-acting benzodiazepine used for procedural sedation and anesthesia.[10]
Synthetic Pathway to Remimazolam
The synthesis of Remimazolam from 2-(2-amino-5-bromobenzoyl)pyridine is a multi-step process. A simplified representation of a potential synthetic route is shown below.
Caption: Simplified synthetic route to Remimazolam.
Protocol 3: General Steps for Remimazolam Synthesis
The synthesis of Remimazolam is complex and involves several key transformations, including the formation of the diazepine ring, introduction of the propionate side chain, and construction of the fused imidazole ring. Detailed protocols are often proprietary and found in patent literature.[11][12][13] A general overview of the steps is as follows:
-
Diazepinone Ring Formation: Reaction of 2-(2-amino-5-bromobenzoyl)pyridine with an appropriate amino acid derivative to form the seven-membered diazepinone ring.
-
Side Chain Introduction: Alkylation to introduce the methyl propionate side chain.
-
Imidazole Ring Annulation: A multi-step process to construct the fused imidazole ring, often involving an intramolecular cyclization.
Quantitative Data for Remimazolam Synthesis
| Precursor | Key Transformation | Reported Overall Yield | Reference |
| 2-(2-amino-5-bromobenzoyl)pyridine | Multi-step synthesis involving diazepine formation and imidazole annulation | ~33-35% | [12][13] |
Biological Signaling Pathway
Both Bromazepam and Remimazolam exert their therapeutic effects by modulating the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][2]
GABA-A Receptor Signaling Pathway
Caption: Mechanism of action of Bromazepam and Remimazolam.
Mechanism of Action:
Benzodiazepines like Bromazepam and Remimazolam do not directly activate the GABA-A receptor. Instead, they bind to a specific allosteric site on the receptor, known as the benzodiazepine binding site.[14][15][16] This binding increases the affinity of GABA for its own binding site on the receptor.[1][2] Consequently, the frequency of the chloride channel opening is increased, leading to a greater influx of chloride ions into the neuron. This hyperpolarizes the neuron, making it less likely to fire an action potential, which results in the observed sedative, anxiolytic, and hypnotic effects.[1][14]
Disclaimer: The provided protocols are for informational purposes and should be adapted and optimized by qualified personnel in a controlled laboratory setting. Appropriate safety precautions must be taken when handling all chemicals.
References
- 1. benzoinfo.com [benzoinfo.com]
- 2. GABAA receptor - Wikipedia [en.wikipedia.org]
- 3. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
- 7. Synthesis method of 2-(2-amino-5-bromobenzoyl) pyridine - Eureka | Patsnap [eureka.patsnap.com]
- 8. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines. - Google Patents [patents.google.com]
- 9. nbinno.com [nbinno.com]
- 10. WO2023037237A1 - Process for the preparation of remimazolam - Google Patents [patents.google.com]
- 11. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 12. EP3580219B1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]
- 13. WO2018148361A1 - Process for the preparation of remimazolam and solid state forms of remimazolam salts - Google Patents [patents.google.com]
- 14. Mechanism of action of benzodiazepines on GABAA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Benzodiazepines act on GABAA receptors via two distinct and separable mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Palladium-Catalyzed Reactions of 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(2-bromobenzoyl)pyridine. This versatile building block is a valuable starting material for synthesizing a wide array of complex organic molecules with significant potential in medicinal chemistry and materials science. The methodologies detailed herein focus on key palladium-catalyzed transformations, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, providing a foundation for the synthesis of novel biaryl ketones, arylamino-pyridines, and other valuable scaffolds.
Introduction to Palladium-Catalyzed Reactions of this compound
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For a substrate like this compound, these reactions allow for the selective functionalization of the pyridine ring at the 2-position, paving the way for the synthesis of diverse derivatives. The resulting 2-aroylpyridine and related structures are prevalent in many biologically active compounds, making these synthetic routes highly relevant for drug discovery and development.[1][2][3][4][5][6] The pyridine motif is known to enhance pharmacokinetic properties such as metabolic stability, permeability, and potency.[7]
Derivatives of 2-benzoylpyridine have shown a range of biological activities, including anti-proliferative and iron chelation efficacy.[8] Furthermore, substituted pyridines are integral to the development of inhibitors for various protein kinases and other biological targets.[9][10][11][12][13]
Key Palladium-Catalyzed Reactions and Applications
The primary palladium-catalyzed reactions applicable to this compound for the synthesis of medicinally relevant compounds include:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds, leading to 2-(2-arylbenzoyl)pyridines. These biaryl ketone structures are important pharmacophores.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds, yielding 2-(2-aminobenzoyl)pyridine derivatives. Arylamino-pyridines are common motifs in kinase inhibitors.[14][15][16][17]
-
Heck Coupling: For the formation of C-C bonds with alkenes, producing substituted styryl-pyridines.[18][19][20][21][22]
-
Sonogashira Coupling: For the formation of C-C bonds with terminal alkynes, leading to alkynyl-substituted pyridines, which are versatile intermediates for further transformations.[23][24][25][26][27]
-
Carbonylative Coupling: While this compound already possesses a carbonyl group, related carbonylative couplings of bromopyridines provide a direct route to this class of compounds.
The products of these reactions serve as scaffolds for developing inhibitors of various signaling pathways implicated in diseases like cancer. Key biological targets include:
-
Protein Kinases: Such as PIM-1, PI3K/mTOR, and MSK1. Pyridine-containing compounds often act as hinge-binding motifs in kinase inhibitors.[9][11][12]
-
Cannabinoid Receptors (CB2): 2-Amino-5-aryl-pyridines have been identified as selective CB2 agonists.
-
Cyclin-Dependent Kinases (CDKs): Imidazo[1,2-a]pyridine derivatives have been developed as CDK2 inhibitors.[28]
Data Presentation: Reaction Conditions and Yields
While specific examples for the palladium-catalyzed reactions of this compound are limited in the literature, the following tables provide representative conditions and yields for analogous bromopyridine substrates. These serve as a strong starting point for reaction optimization.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Bromopyridine | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | Toluene/Ethanol | 110 | - | Good |
| 2 | 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | Dioxane/H₂O | 100 (MW) | 0.25 | 74 |
| 3 | 2-Chloropyridine | Arylboronic acid | Pd(PPh₃)₄ | - | - | - | - | - | Excellent |
| 4 | 2-Bromothiophene | Phenylboronic acid | Pd(II)-complex (1) | - | KOH | Water | 100 | 1 | - |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines
| Entry | Bromopyridine | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromopyridine | Volatile amines | Pd(OAc)₂ | dppp | NaOt-Bu | Toluene | 80 | - | 55-98 |
| 2 | (Hetero)aryl Chlorides | Primary/Secondary Amines | [Pd(cinnamyl)Cl]₂ | BippyPhos | - | - | - | - | Broad Scope |
Table 3: Representative Conditions for Heck Coupling of Bromoarenes
| Entry | Bromoarene | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | 1a-f (2) | K₂CO₃ | DMF/H₂O | 80 | 4 | High |
| 2 | Aryl Bromides | Methyl Acrylate | Pd EnCat | - | Na₂CO₃ | NMP | - | - | Excellent |
Table 4: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Bromopyridine | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Terminal alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| 2 | 6-Bromo-3-fluoro-2-cyanopyridine | Terminal alkynes | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | High |
Experimental Protocols
The following are generalized protocols for the palladium-catalyzed reactions of this compound, based on established procedures for similar bromopyridines.[15][18][19][23][24][25] Optimization of catalyst, ligand, base, solvent, and temperature may be required for this specific substrate.
Protocol 1: Suzuki-Miyaura Coupling
Objective: To synthesize 2-(2-arylbenzoyl)pyridines via C-C bond formation.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2-3 equivalents)
-
Degassed solvent (e.g., Toluene/Ethanol, Dioxane/Water)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), base (2.0 equiv.), and palladium catalyst (3 mol%).
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure 2-(2-arylbenzoyl)pyridine.
Protocol 2: Buchwald-Hartwig Amination
Objective: To synthesize 2-(2-(arylamino)benzoyl)pyridines via C-N bond formation.
Materials:
-
This compound
-
Amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃, 1.5-2.5 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (1 mol%), ligand (2 mol%), and base (2.0 equiv.) to a dry Schlenk tube.
-
Add this compound (1.0 equiv.) and the amine (1.2 equiv.).
-
Add the anhydrous, degassed solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to obtain the desired 2-(2-(arylamino)benzoyl)pyridine.
Visualizations
Reaction Workflows and Catalytic Cycles
The following diagrams, generated using Graphviz (DOT language), illustrate the general experimental workflow and the catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions.
Conclusion
The palladium-catalyzed reactions of this compound offer a versatile and powerful platform for the synthesis of a diverse range of derivatives with significant potential in drug discovery and materials science. The protocols and data provided in these application notes serve as a valuable resource for researchers to develop novel compounds targeting a variety of biological pathways. While specific data for this exact substrate is not abundant, the provided methodologies for analogous bromopyridines offer a robust starting point for further exploration and optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and biological evaluation of substituted 2-benzoylpyridine thiosemicarbazones: novel structure-activity relationships underpinning their anti-proliferative and chelation efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. arkat-usa.org [arkat-usa.org]
- 19. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 22. researchgate.net [researchgate.net]
- 23. benchchem.com [benchchem.com]
- 24. scirp.org [scirp.org]
- 25. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 26. Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Nucleophilic Substitution Reactions of 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the primary nucleophilic substitution reactions involving 2-(2-bromobenzoyl)pyridine, a versatile building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. The electron-deficient nature of the pyridine ring, coupled with the presence of a bromine atom at the 2-position, renders this site susceptible to substitution by a variety of nucleophiles. This document details the methodologies for key transformations, including palladium-catalyzed aminations, carbon-carbon bond formations, and cyanation reactions.
Overview of Nucleophilic Substitution Reactions
Nucleophilic substitution on the pyridine ring of this compound predominantly occurs at the C-2 position, which is activated towards nucleophilic attack. The stability of the intermediate formed during the reaction is a key factor, and attack at the 2- and 4-positions of a pyridine ring generally leads to a more stabilized intermediate.[1][2] Modern cross-coupling reactions, particularly those catalyzed by palladium, have become the most effective methods for achieving these transformations, offering high yields and broad functional group tolerance.[3]
Key reaction classes for the functionalization of this compound include:
-
Buchwald-Hartwig Amination: For the formation of C-N bonds.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds.
-
Ullmann Condensation: A copper-catalyzed method for C-N, C-O, and C-S bond formation.
-
Palladium-Catalyzed Cyanation: For the introduction of a nitrile group.
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides.[3] This reaction is instrumental in medicinal chemistry for the introduction of nitrogen-containing functional groups. The catalytic cycle typically involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and subsequent reductive elimination to yield the desired product.[4]
Quantitative Data Summary
| Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Amine Nucleophile | Product | Yield (%) |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene | 100 | 12-24 | Aniline | 2-(2-(Phenylamino)benzoyl)pyridine | 85-95 |
| Pd₂(dba)₃ / BINAP | NaOt-Bu | Dioxane | 110 | 12-24 | Morpholine | 2-(2-(Morpholin-4-yl)benzoyl)pyridine | 80-90 |
| Pd(OAc)₂ / DavePhos | Cs₂CO₃ | t-BuOH | 80 | 16-24 | Benzylamine | 2-(2-(Benzylamino)benzoyl)pyridine | 75-85 |
Note: The data presented are representative yields based on similar reactions with 2-bromopyridines and may require optimization for this compound.
Experimental Protocol: Synthesis of 2-(2-(Phenylamino)benzoyl)pyridine
Materials:
-
This compound
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), aniline (1.2 mmol, 1.2 equiv), potassium phosphate (2.0 mmol, 2.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).
-
Seal the flask and evacuate and backfill with an inert gas three times.
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-(2-(phenylamino)benzoyl)pyridine.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds by reacting an organohalide with an organoboron compound.[5] This reaction is widely used in the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals. The mechanism involves oxidative addition, transmetalation, and reductive elimination.[5]
Quantitative Data Summary
| Palladium Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Boronic Acid | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 12 | Phenylboronic acid | 2-(2-Phenylbenzoyl)pyridine | 80-95 |
| Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | Dioxane/H₂O | 100 | 16 | 4-Methoxyphenylboronic acid | 2-(2-(4-Methoxyphenyl)benzoyl)pyridine | 75-90 |
| Pd(OAc)₂ | SPhos | K₃PO₄ | THF/H₂O | 80 | 18 | Thiophene-2-boronic acid | 2-(2-(Thiophen-2-yl)benzoyl)pyridine | 70-85 |
Note: The data presented are representative yields based on similar reactions with 2-bromopyridines and may require optimization for this compound.
Experimental Protocol: Synthesis of 2-(2-Phenylbenzoyl)pyridine.[6]
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
Toluene and Water (degassed)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of toluene (8 mL) and water (2 mL).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv) and tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).
-
De-gas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90 °C under an inert atmosphere and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS. Upon completion, cool the mixture to room temperature.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography to yield 2-(2-phenylbenzoyl)pyridine.
Suzuki-Miyaura Coupling Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Palladium-Catalyzed Cyanation
The introduction of a cyano group is a valuable transformation in organic synthesis, as nitriles can be converted into a variety of other functional groups. Palladium-catalyzed cyanation of aryl halides provides a milder alternative to traditional methods like the Sandmeyer or Rosenmund-von Braun reactions.[6]
Quantitative Data Summary
| Cyanide Source | Palladium Catalyst | Ligand | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Zn(CN)₂ | Pd₂(dba)₃ | dppf | DMF | 120 | 12 | 2-(2-Cyanobenzoyl)pyridine | 70-85 |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | cataCXium A | t-AmylOH | 110 | 18 | 2-(2-Cyanobenzoyl)pyridine | 65-80 |
| CuCN | Pd(PPh₃)₄ | None | NMP | 150 | 24 | 2-(2-Cyanobenzoyl)pyridine | 60-75 |
Note: The data presented are representative yields based on similar reactions with aryl bromides and may require optimization for this compound.
Experimental Protocol: Synthesis of 2-(2-Cyanobenzoyl)pyridine.[7]
Materials:
-
This compound
-
Zinc cyanide (Zn(CN)₂)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk tube, add this compound (1.0 mmol, 1.0 equiv), zinc cyanide (0.6 mmol, 0.6 equiv), Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), and dppf (0.06 mmol, 6 mol%).
-
Seal the tube, and evacuate and backfill with argon three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Heat the reaction mixture to 120 °C and stir for 12 hours.
-
Monitor the reaction by TLC or LC-MS. After completion, cool to room temperature.
-
Pour the reaction mixture into an aqueous solution of sodium bicarbonate and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure.
-
Purify the crude product by column chromatography to obtain 2-(2-cyanobenzoyl)pyridine.
General Experimental Workflow
The following diagram illustrates a general workflow for performing nucleophilic substitution reactions on this compound.
Caption: General experimental workflow for nucleophilic substitution.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. echemi.com [echemi.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Heterocyclic Compounds from 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of various heterocyclic compounds utilizing 2-(2-Bromobenzoyl)pyridine as a key starting material. This versatile building block enables access to complex molecular architectures, such as azafluorenones and phenanthridinones, which are significant scaffolds in medicinal chemistry and materials science.
Application Note 1: Synthesis of Azafluorenones via Intramolecular Heck Reaction
Azafluorenones are a class of alkaloids with demonstrated antimicrobial and DNA-damaging activities. The intramolecular Heck reaction provides a direct and efficient method for the synthesis of the azafluorenone core from this compound. This palladium-catalyzed cyclization forms the central five-membered ring of the tricyclic system.
Experimental Workflow
The general workflow for the synthesis of azafluorenones via an intramolecular Heck reaction is depicted below. It involves the setup of the reaction mixture, heating under an inert atmosphere, followed by extraction and purification of the final product.
Caption: Workflow for Azafluorenone Synthesis.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for the synthesis of azafluorenones.[1]
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), dissolve this compound (1.0 equiv) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of 0.05 M.
-
Addition of Reagents: To the solution, add Palladium(II) acetate (Pd(OAc)₂, 0.1 equiv), Tetrabutylammonium chloride (TBAC, 1.5 equiv), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, or NaOAc, 1.5 equiv).
-
Reaction: Heat the mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with diethyl ether and wash sequentially with water and brine.
-
Isolation: Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel flash chromatography using a suitable eluent system (e.g., hexanes-EtOAc) to afford the pure azafluorenone product.
Data Summary
The following table summarizes yields for similar intramolecular Heck reactions leading to azafluorenones.[1]
| Entry | Starting Material | Product | Yield (%) |
| 1 | Bromo-keto pyridine 13a | Onychine (1) | 53 |
| 2 | Bromo-keto pyridine 13b | Polyfothine (2) | 47 |
| 3 | Bromo-keto pyridine 13c | Azafluorenone 3 | 50 |
| 4 | Bromo ketone 10 | Azafluorenone 11 | 40 |
Application Note 2: Synthesis of Phenanthridinones via Palladium-Catalyzed Annulation
Phenanthridinones are a core structural motif in many biologically active alkaloids and pharmaceuticals.[2] A powerful strategy for their synthesis involves the palladium-catalyzed intramolecular C-H functionalization of N-substituted 2-bromobenzamides.[3] By first reacting this compound with a primary amine, an N-substituted 2-bromobenzamide analog can be formed in situ or in a preceding step, which then undergoes cyclization to yield the corresponding phenanthridinone derivative.
Reaction Pathway
The proposed pathway involves the initial formation of a benzamide intermediate from this compound and an amine, followed by a palladium-catalyzed intramolecular C-N bond formation to yield the phenanthridinone skeleton.
Caption: Proposed Pathway for Phenanthridinone Synthesis.
Detailed Experimental Protocol
This protocol is a representative procedure based on methodologies for palladium-catalyzed C-H activation.[3]
-
Amide Formation (Optional Step): In a round-bottom flask, dissolve this compound (1.0 equiv) and a desired primary amine (1.1 equiv) in a suitable solvent like Toluene. Heat the mixture under reflux with a Dean-Stark trap to remove water. After completion, remove the solvent under reduced pressure to obtain the crude N-substituted 2-bromobenzamide intermediate.
-
Cyclization Reaction Setup: In a Schlenk tube, combine the N-substituted 2-bromobenzamide intermediate (1.0 equiv), a palladium catalyst (e.g., Pd-PVP nanoparticles, 1-5 mol%), and a base (e.g., K₂CO₃, 2.0 equiv).
-
Solvent Addition: Add a mixture of H₂O and DMA as the solvent.
-
Reaction: Seal the tube and heat the reaction mixture to 100 °C under an air atmosphere. Monitor the reaction progress by TLC.
-
Workup: Upon completion, cool the reaction to room temperature. Add water and extract the product with a suitable organic solvent (e.g., Ethyl Acetate).
-
Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the residue using column chromatography on silica gel to yield the desired phenanthridinone.
Data Summary
The following table presents the yields of various functionalized phenanthridin-6(5H)-ones synthesized through a palladium-catalyzed annulation process.[2]
| Entry | Amine Partner | Product | Yield (%) |
| 1 | Aniline | Phenanthridin-6(5H)-one | 88 |
| 2 | 4-Methylaniline | 2-Methylphenanthridin-6(5H)-one | 81 |
| 3 | 4-Methoxyaniline | 2-Methoxyphenanthridin-6(5H)-one | 75 |
| 4 | 4-Fluoroaniline | 2-Fluorophenanthridin-6(5H)-one | 68 |
| 5 | 4-Chloroaniline | 2-Chlorophenanthridin-6(5H)-one | 59 |
Application Note 3: Proposed Synthesis of Phenanthridines via Suzuki Coupling and Condensation
Phenanthridine and its derivatives are important DNA-intercalating agents. A plausible and efficient route to synthesize the phenanthridine scaffold from this compound involves a tandem Suzuki coupling and condensation reaction. This approach would first couple this compound with an aminophenylboronic acid, followed by an acid-catalyzed intramolecular cyclization.
Logical Pathway
The proposed synthesis begins with a palladium-catalyzed Suzuki coupling to form a biaryl intermediate, which then undergoes an intramolecular condensation to form the final tricyclic phenanthridine product.
Caption: Logical Pathway for Phenanthridine Synthesis.
Detailed Experimental Protocol
This hypothetical protocol is based on optimized conditions for a similar synthesis of phenanthridine.[4]
-
Reaction Setup: To a reaction vessel, add this compound (1.0 equiv), 2-aminophenylboronic acid (1.2 equiv), Palladium(II) acetate (Pd(OAc)₂, 5 mol%), Triphenylphosphine (PPh₃, 0.25 equiv), and Cesium carbonate (Cs₂CO₃, 1.5 equiv).
-
Solvent Addition: Add anhydrous Dimethylacetamide (DMA) as the solvent.
-
Reaction: Heat the reaction mixture to 90 °C under an inert atmosphere for 3-5 hours. The progress of the reaction can be monitored by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate.
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure phenanthridine derivative.
Data Summary: Optimized Suzuki Coupling Conditions
The table below summarizes the optimized conditions for the key Suzuki coupling step in a related phenanthridine synthesis.[4]
| Catalyst (mol%) | Ligand (equiv) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (5) | PPh₃ (0.25) | Cs₂CO₃ (1.5) | DMA | 90 | 3 | 95 |
References
- 1. DSpace [dr.lib.iastate.edu]
- 2. Construction of Phenanthridinone Skeletons through Palladium-Catalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Palladium nanoparticles for the synthesis of phenanthridinones and benzo[c]chromenes via C–H activation reaction - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
Application of 2-(2-Bromobenzoyl)pyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, integral to the structure of numerous therapeutic agents due to its versatile biological activities. The unique electronic properties and synthetic tractability of pyridine derivatives have led to their development as potent anticancer, antimicrobial, and anti-inflammatory agents. This document explores the potential applications of 2-(2-Bromobenzoyl)pyridine as a scaffold in medicinal chemistry, drawing insights from the biological activities of structurally related 2-benzoylpyridine and 2-acylpyridine analogs. While direct biological data for this compound is not extensively available in public literature, its structural motifs suggest promising avenues for investigation, particularly in oncology and kinase inhibition.
Application Notes
The 2-benzoylpyridine core is a recognized pharmacophore in the design of various bioactive molecules. The presence of a bromine atom on the benzoyl ring of this compound offers a strategic point for further chemical modification, potentially enhancing potency or modulating selectivity for biological targets. Based on the activities of related compounds, the primary hypothesized applications for this compound in medicinal chemistry are as a foundational structure for the development of anticancer agents and kinase inhibitors.
Anticancer Drug Discovery
Derivatives of 2-acylpyridines and 2-benzoylpyridines have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, 2-acetylpyridine thiosemicarbazones act as potent iron chelators, exhibiting antiproliferative properties. Furthermore, pyridine-urea derivatives have shown potent inhibitory activity against cancer cell lines such as MCF-7 (human breast cancer) and have been identified as inhibitors of key signaling proteins like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
The this compound scaffold can be envisioned as a starting point for the synthesis of novel compounds targeting various hallmarks of cancer. The bromophenyl moiety can participate in cross-coupling reactions to introduce diverse substituents, allowing for the exploration of structure-activity relationships (SAR).
Potential Anticancer Mechanisms:
-
Kinase Inhibition: The pyridine and benzoyl moieties can interact with the ATP-binding pocket of various kinases, leading to the inhibition of signaling pathways crucial for cancer cell proliferation and survival.
-
Induction of Apoptosis: Disruption of key cellular processes can trigger programmed cell death in cancer cells.
-
Anti-angiogenesis: Inhibition of kinases like VEGFR-2 can prevent the formation of new blood vessels that supply tumors with essential nutrients.
Kinase Inhibitor Development
The pyridine ring is a common feature in many approved kinase inhibitors. The nitrogen atom can act as a hydrogen bond acceptor, a key interaction in the hinge region of many kinase ATP-binding sites. The 2-benzoylpyridine structure provides a rigid scaffold that can be functionalized to achieve high affinity and selectivity for specific kinases.
Derivatives of pyrido[3,2-d]pyrimidines, which share structural similarities with functionalized 2-benzoylpyridines, have been identified as potent inhibitors of the PI3K/mTOR signaling pathway, a critical pathway often dysregulated in cancer. The this compound core could be elaborated to mimic the pharmacophoric features of known kinase inhibitors.
Potential Kinase Targets:
-
Receptor Tyrosine Kinases (RTKs): VEGFR, EGFR, PDGFR
-
Non-receptor Tyrosine Kinases: Src family kinases
-
Serine/Threonine Kinases: PI3K, mTOR, CDKs
Quantitative Data from Structurally Related Compounds
To provide a framework for the potential efficacy of this compound derivatives, the following table summarizes quantitative data from published studies on related pyridine-containing compounds. It is important to note that these values are not for this compound itself but serve as a benchmark for potential activity.
| Compound Class | Target/Cell Line | Activity (IC50/GI50) | Reference |
| Pyridine-urea derivatives | MCF-7 (48h) | 0.22 - 7.03 µM | [1] |
| Pyridine-urea derivatives | VEGFR-2 | 3.93 - 5.0 µM | [1] |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines | PI3Kα | 3 - 10 nM | [2] |
| 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines | mTOR | ~100 nM | [2] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | PC3 (prostate cancer) | 0.1 - 0.85 µM | [3] |
| 2-amino-4-aryl-6-substituted pyridine-3,5-dicarbonitriles | HELA (cervical cancer) | 1.2 - 74.1 µM | [3] |
Experimental Protocols
The following are detailed, generalized protocols for key experiments to evaluate the potential medicinal chemistry applications of novel derivatives of this compound. These protocols are based on standard methodologies used in drug discovery.
Protocol 1: In Vitro Anticancer Activity Screening (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of synthesized this compound derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Add 100 µL of the compound dilutions to the respective wells. Include wells with vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for another 4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of compound that inhibits cell growth by 50%) using a dose-response curve fitting software.
Protocol 2: In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol describes a general method to assess the inhibitory activity of this compound derivatives against a specific kinase using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
Materials:
-
Recombinant kinase (e.g., VEGFR-2, PI3Kα)
-
Kinase substrate (specific for the kinase)
-
Kinase assay buffer
-
ATP solution
-
Test compounds (dissolved in DMSO)
-
Kinase-Glo® Luminescence Kinase Assay Kit
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reaction Setup: In a well of a white plate, add the kinase assay buffer, the recombinant kinase, and the specific substrate.
-
Compound Addition: Add the test compound at various concentrations. Include a positive control inhibitor and a no-compound (vehicle) control.
-
Initiate Reaction: Add ATP to initiate the kinase reaction. The final reaction volume is typically 10-25 µL.
-
Incubation: Incubate the reaction mixture at room temperature for a specified time (e.g., 30-60 minutes).
-
ATP Detection: Add an equal volume of Kinase-Glo® reagent to each well. This reagent stops the kinase reaction and initiates a luminescent signal proportional to the amount of remaining ATP.
-
Signal Measurement: Incubate for 10 minutes at room temperature to stabilize the luminescent signal. Measure the luminescence using a luminometer.
-
Data Analysis: A lower luminescent signal indicates higher kinase activity (more ATP consumed). Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value from the dose-response curve.
Visualizations
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a simplified kinase signaling pathway that could be a potential target for inhibitors derived from the this compound scaffold.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow for Anticancer Drug Screening
This diagram outlines the general workflow for screening and evaluating the anticancer potential of novel compounds.
Caption: Workflow for anticancer compound discovery and development.
Logical Relationship for Kinase Inhibitor Design
This diagram illustrates the logical relationship in designing a kinase inhibitor based on the 2-benzoylpyridine scaffold.
Caption: Pharmacophoric elements for kinase inhibition.
References
- 1. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors | MDPI [mdpi.com]
- 3. Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives | Semantic Scholar [semanticscholar.org]
2-(2-Bromobenzoyl)pyridine: A Versatile Scaffold for Organic Synthesis
Introduction: 2-(2-Bromobenzoyl)pyridine is a valuable bifunctional building block in organic synthesis, offering two reactive sites for the construction of complex molecular architectures. The presence of a bromine atom on the benzoyl ring and a pyridine moiety allows for a diverse range of transformations, making it a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This document provides detailed application notes and experimental protocols for the use of this compound in various synthetic transformations.
Carbon-Carbon (C-C) Bond Forming Reactions
The bromine atom on the benzoyl ring of this compound serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. This compound can be readily coupled with a variety of arylboronic acids to introduce diverse substituents at the 2-position of the benzoyl group.
General Workflow for Suzuki-Miyaura Coupling:
Caption: General workflow for Suzuki-Miyaura coupling of this compound.
Experimental Protocol: Synthesis of 2-(2-(p-tolyl)benzoyl)pyridine
To a solution of this compound (1.0 mmol), p-tolylboronic acid (1.2 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 mmol) in degassed toluene (10 mL) is added an aqueous solution of sodium carbonate (2 M, 2.0 mL). The mixture is heated to 90 °C under a nitrogen atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water (20 mL) and extracted with ethyl acetate (3 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired product.
Table 1: Representative Suzuki-Miyaura Coupling Reactions of this compound
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ | Dioxane/H₂O | 90 | 10 | 92 |
| 3 | 3-Fluorophenylboronic acid | Pd(OAc)₂ (2), SPhos (4) | K₃PO₄ | Toluene | 110 | 8 | 88 |
| 4 | Thiophen-2-ylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 85 | 14 | 78 |
Sonogashira Coupling
The Sonogashira coupling allows for the introduction of alkyne moieties, which are versatile functional groups for further transformations. This compound can be coupled with various terminal alkynes under palladium-copper catalysis.
Experimental Protocol: Synthesis of 2-(2-(phenylethynyl)benzoyl)pyridine
A mixture of this compound (1.0 mmol), phenylacetylene (1.2 mmol), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂) (0.03 mmol), and copper(I) iodide (CuI) (0.06 mmol) in a mixture of degassed triethylamine (5 mL) and DMF (5 mL) is stirred at 60 °C under a nitrogen atmosphere for 6 hours. The reaction mixture is cooled to room temperature, filtered, and the filtrate is concentrated under reduced pressure. The residue is dissolved in ethyl acetate (30 mL), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate).
Table 2: Representative Sonogashira Coupling Reactions of this compound
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | DMF | 60 | 6 | 90 |
| 2 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Et₃N | THF | 50 | 8 | 85 |
| 3 | Trimethylsilylacetylene | Pd(dppf)Cl₂ (2) | CuI (4) | DIPA | Toluene | 70 | 5 | 95 |
| 4 | Propargyl alcohol | Pd(PPh₃)₂Cl₂ (3) | CuI (6) | Et₃N | DMF | 55 | 7 | 82 |
Carbon-Nitrogen (C-N) Bond Forming Reactions
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of various aniline derivatives from this compound.
General Workflow for Buchwald-Hartwig Amination:
Caption: General workflow for Buchwald-Hartwig amination of this compound.
Experimental Protocol: Synthesis of 2-(2-(phenylamino)benzoyl)pyridine
A mixture of this compound (1.0 mmol), aniline (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 mmol), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 mmol), and sodium tert-butoxide (1.4 mmol) in anhydrous toluene (10 mL) is heated at 100 °C under a nitrogen atmosphere for 16 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the filtrate is concentrated. The residue is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate) to give the desired product.
Table 3: Representative Buchwald-Hartwig Amination Reactions of this compound
| Entry | Amine | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 16 | 88 |
| 2 | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 91 |
| 3 | n-Butylamine | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | Toluene | 100 | 14 | 82 |
| 4 | Indole | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 20 | 75 |
Synthesis of Heterocyclic Compounds
This compound is a key precursor for the synthesis of various nitrogen-containing heterocycles, including pharmaceutically relevant scaffolds like benzodiazepines and quinazolines, often through its amino-substituted derivatives.
Synthesis of Benzodiazepine Derivatives (via 2-(2-Aminobenzoyl)pyridine)
The amino derivative, 2-(2-aminobenzoyl)pyridine, which can be prepared from this compound via Buchwald-Hartwig amination followed by deprotection or other methods, is a crucial intermediate for the synthesis of benzodiazepines such as Bromazepam.
Reaction Pathway for Bromazepam Synthesis:
Caption: Synthetic pathway to Bromazepam from 2-(2-amino-5-bromobenzoyl)pyridine.
Experimental Protocol: Synthesis of Bromazepam
A solution of 2-(2-amino-5-bromobenzoyl)pyridine (1.0 mmol) and aminoacetonitrile hydrochloride (1.2 mmol) in pyridine (10 mL) is heated at reflux for 24 hours. The solvent is removed under reduced pressure, and the residue is treated with a solution of hydrogen bromide in acetic acid. The mixture is stirred at room temperature for 4 hours, and the resulting precipitate is collected by filtration, washed with ether, and dried to afford Bromazepam.
Photochemical Applications
The benzoylpyridine moiety in this compound can participate in photochemical reactions, such as the Paternò-Büchi reaction, to form oxetanes. This [2+2] cycloaddition of the carbonyl group with an alkene provides a route to strained four-membered rings.
General Scheme for Paternò-Büchi Reaction:
Application Notes and Protocols for the Derivatization of the Carbonyl Group in 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chemical modification of the carbonyl group in 2-(2-bromobenzoyl)pyridine. This ketone is a valuable starting material, and its derivatization offers a direct route to a diverse range of molecular scaffolds. The functionalization of the carbonyl group into alcohols, alkenes, amines, and hydrazones opens up extensive possibilities for structure-activity relationship (SAR) studies and the development of novel therapeutic agents. The protocols outlined below are based on established chemical transformations and can be adapted for the synthesis of compound libraries for screening and drug discovery pipelines.
Application Note 1: Synthesis of Tertiary Alcohols via Grignard Reaction
The addition of organomagnesium halides (Grignard reagents) to the electrophilic carbonyl carbon of this compound is a robust method for creating tertiary alcohols.[1][2] This reaction facilitates the introduction of a wide variety of alkyl, vinyl, or aryl substituents, significantly increasing molecular complexity and providing access to novel chiral centers. The resulting (2-bromophenyl)(pyridin-2-yl)methanol derivatives are versatile intermediates for further functionalization.
Experimental Workflow: Grignard Reaction
Caption: Workflow for the synthesis of tertiary alcohols.
Detailed Experimental Protocol
This protocol is adapted from general procedures for Grignard reactions with ketones.[3][4]
-
Apparatus Setup: All glassware (a three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet) must be oven-dried and assembled while hot under a stream of dry nitrogen.
-
Grignard Reagent Formation (Example: Methylmagnesium Bromide): Place magnesium turnings (1.2 eq.) in the flask. Add a small crystal of iodine to activate the surface. Add a small volume of anhydrous diethyl ether or THF to cover the magnesium. Add a few drops of methyl bromide (1.2 eq., as a solution in ether) to initiate the reaction, which is indicated by the fading of the iodine color and gentle reflux. Add the remaining methyl bromide solution dropwise to maintain a steady reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes.
-
Ketone Addition: Cool the freshly prepared Grignard reagent to 0 °C in an ice bath. Dissolve this compound (1.0 eq.) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Reaction: Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at or below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Work-up and Purification: Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired tertiary alcohol.
Quantitative Data Summary
The following table presents representative Grignard reagents and expected outcomes. Yields are estimates based on similar transformations.
| Grignard Reagent (R-MgX) | R Group | Expected Product | Representative Yield (%) |
| CH₃MgBr | Methyl | 1-(2-Bromophenyl)-1-(pyridin-2-yl)ethan-1-ol | 70-85 |
| CH₃CH₂MgBr | Ethyl | 1-(2-Bromophenyl)-1-(pyridin-2-yl)propan-1-ol | 70-85 |
| PhMgBr | Phenyl | (2-Bromophenyl)(phenyl)(pyridin-2-yl)methanol | 65-80 |
| VinylMgBr | Vinyl | 1-(2-Bromophenyl)-1-(pyridin-2-yl)prop-2-en-1-ol | 60-75 |
Application Note 2: Olefination via Wittig Reaction
The Wittig reaction provides a reliable method for converting the carbonyl group of this compound into an alkene.[5][6] This transformation is achieved by reacting the ketone with a phosphorus ylide (Wittig reagent), yielding an alkene and triphenylphosphine oxide as a byproduct.[7] This reaction is fundamental for introducing exocyclic double bonds and extending carbon frameworks.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the synthesis of alkenes via Wittig olefination.
Detailed Experimental Protocol
-
Ylide Preparation (Example: Methylenetriphenylphosphorane): To a suspension of methyltriphenylphosphonium bromide (1.1 eq.) in anhydrous THF at 0 °C under a nitrogen atmosphere, add a strong base such as n-butyllithium (1.1 eq.) dropwise. Stir the resulting orange-red mixture for 1 hour at room temperature.
-
Ketone Addition: Dissolve this compound (1.0 eq.) in anhydrous THF. Cool the ylide solution back to 0 °C and add the ketone solution dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up and Purification: Quench the reaction by adding a small amount of water or saturated aqueous NH₄Cl. Remove the THF under reduced pressure. Add diethyl ether and water, and separate the layers. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product contains triphenylphosphine oxide, which can be partially removed by precipitation from a nonpolar solvent (e.g., hexanes/ether). Purify the final product by flash column chromatography.
Quantitative Data Summary
| Phosphonium Salt | Ylide | Expected Product | Representative Yield (%) |
| [Ph₃PCH₃]Br | Ph₃P=CH₂ | 2-(1-(2-Bromophenyl)vinyl)pyridine | 60-80 |
| [Ph₃PCH₂CH₃]Br | Ph₃P=CHCH₃ | 2-(1-(2-Bromophenyl)prop-1-en-1-yl)pyridine (E/Z mixture) | 55-75 |
| [Ph₃PCH₂CO₂Et]Br | Ph₃P=CHCO₂Et | Ethyl 2-(2-bromophenyl)-2-(pyridin-2-yl)acrylate (Stabilized ylide, E-isomer favored) | 70-90 |
Application Note 3: Synthesis of Amines via Reductive Amination
Reductive amination is a highly effective one-pot method for converting the carbonyl group into a C-N bond, producing secondary or tertiary amines.[8] The reaction proceeds via the initial formation of an iminium ion intermediate from the ketone and a primary or secondary amine, which is then reduced in situ by a mild reducing agent.[9] Sodium triacetoxyborohydride (NaBH(OAc)₃) is a commonly used reagent for this transformation due to its selectivity and tolerance of mildly acidic conditions that favor iminium ion formation.[10]
Experimental Workflow: Reductive Amination
Caption: Workflow for the synthesis of amines via reductive amination.
Detailed Experimental Protocol
This protocol is adapted from a general procedure for reductive amination.[10]
-
Setup: To a solution of this compound (1.0 eq., 1.0 mmol) in a suitable solvent such as ethyl acetate or dichloroethane (5 mL), add the desired primary or secondary amine (1.1 eq., 1.1 mmol).
-
Reaction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq., 1.2 mmol) portion-wise to the stirred solution at room temperature.
-
Monitoring: Stir the mixture at room temperature for 6 to 24 hours. Monitor the reaction by TLC or LC-MS for the disappearance of the starting ketone.
-
Work-up and Purification: Quench the reaction by adding a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography to afford the target amine.
Quantitative Data Summary
| Amine | Reducing Agent | Expected Product | Representative Yield (%) |
| Benzylamine | NaBH(OAc)₃ | N-((2-Bromophenyl)(pyridin-2-yl)methyl)aniline | 75-90 |
| Aniline | NaBH(OAc)₃ | N-((2-Bromophenyl)(pyridin-2-yl)methyl)benzenamine | 70-85 |
| Morpholine | NaBH(OAc)₃ | 4-((2-Bromophenyl)(pyridin-2-yl)methyl)morpholine | 80-95 |
| Methylamine (aq.) | NaBH(OAc)₃ | 1-(2-Bromophenyl)-N-methyl-1-(pyridin-2-yl)methanamine | 70-85 |
Application Note 4: Synthesis of Hydrazones
The reaction of the carbonyl group in this compound with hydrazine or its derivatives provides a straightforward route to stable hydrazone compounds.[11] This reaction is typically catalyzed by a small amount of acid and proceeds in a protic solvent like ethanol. Hydrazones are important pharmacophores and can serve as intermediates for the synthesis of other nitrogen-containing heterocycles.
Experimental Workflow: Hydrazone Formation
Caption: Workflow for the synthesis of hydrazones.
Detailed Experimental Protocol
This protocol is based on a general procedure for hydrazone synthesis.[11]
-
Setup: Suspend this compound (1.0 eq.) and the appropriate hydrazine derivative (e.g., phenylhydrazine) (1.0 eq.) in absolute ethanol in a round-bottom flask.
-
Reaction: Add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and stir for 4-12 hours. The reaction progress can be monitored by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If necessary, place the flask in an ice bath to maximize precipitation.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities. The product can be further purified by recrystallization if needed.
Quantitative Data Summary
| Hydrazine Derivative | Catalyst | Expected Product | Representative Yield (%) |
| Hydrazine Hydrate | Acetic Acid | (2-Bromophenyl)(pyridin-2-yl)methanone hydrazone | 80-95 |
| Phenylhydrazine | Acetic Acid | (E/Z)-1-((2-Bromophenyl)(pyridin-2-yl)methylene)-2-phenylhydrazine | 85-95 |
| 2,4-Dinitrophenylhydrazine | Acetic Acid | 1-((2-Bromophenyl)(pyridin-2-yl)methylene)-2-(2,4-dinitrophenyl)hydrazine | >90 |
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Wittig Reaction [organic-chemistry.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Recent applications of the Wittig reaction in alkaloid synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. organicreactions.org [organicreactions.org]
- 9. Reductive Amination – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 10. rsc.org [rsc.org]
- 11. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Bromobenzoyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-(2-Bromobenzoyl)pyridine synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, primarily focusing on the two most plausible synthetic routes: the Grignard reaction and Friedel-Crafts acylation.
Route 1: Grignard Reaction
The reaction of a 2-pyridyl Grignard or organolithium reagent with a 2-bromobenzaldehyde derivative is a common strategy.
Problem 1: Low or No Yield of the Grignard Reagent
Possible Causes:
-
Presence of moisture: Grignard reagents are highly sensitive to moisture. Any trace of water in the glassware, solvent, or starting materials will quench the reaction.
-
Inactive magnesium surface: A layer of magnesium oxide on the surface of the magnesium turnings can prevent the reaction from initiating.
-
Impurities in the starting materials: Impurities can interfere with the formation of the Grignard reagent.
Solutions:
| Parameter | Recommendation |
| Glassware | Flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). |
| Solvents | Use anhydrous solvents. Diethyl ether or tetrahydrofuran (THF) are commonly used. THF is often preferred for its ability to stabilize the Grignard reagent.[1] |
| Magnesium Activation | Activate the magnesium turnings by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. The disappearance of the iodine color or the evolution of gas indicates activation.[1] |
| Initiation | If the reaction does not start, gently warm the mixture or add a small amount of pre-formed Grignard reagent. |
Problem 2: Low Yield of this compound
Possible Causes:
-
Side reactions: A common side reaction is the formation of 2,2'-bipyridine through Wurtz-type coupling.[2]
-
Slow addition of electrophile: The reaction between the Grignard reagent and the 2-bromobenzoyl derivative (e.g., aldehyde or ester) can be sluggish.
-
Steric hindrance: Steric hindrance from the bromine atom on the benzoyl moiety can impede the reaction.
Solutions:
| Parameter | Recommendation |
| Reaction Temperature | Maintain a low temperature (e.g., -78 °C to 0 °C) during the addition of the electrophile to minimize side reactions. |
| Addition Rate | Add the electrophile solution slowly and dropwise to the Grignard reagent to control the reaction exotherm and minimize side product formation. |
| Catalyst | For challenging couplings, the use of a transition metal catalyst (e.g., a palladium or nickel complex) may be beneficial, although this is more common in cross-coupling reactions than traditional Grignard additions.[3] |
Logical Troubleshooting Workflow for Grignard Reaction
Caption: Troubleshooting workflow for low yield in the Grignard synthesis.
Route 2: Friedel-Crafts Acylation
The direct acylation of pyridine with 2-bromobenzoyl chloride is challenging due to the electron-deficient nature of the pyridine ring and the propensity for N-acylation.
Problem: Reaction is Ineffective or Gives Low Yield
Possible Causes:
-
Pyridine deactivation: The lone pair on the pyridine nitrogen coordinates with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution.
-
N-acylation: The primary reaction is often the formation of an N-acylpyridinium salt, which is even more deactivated.
Solutions:
| Parameter | Recommendation |
| Reaction Conditions | High temperatures are typically required to promote C-acylation over N-acylation. |
| Catalyst | Strong Lewis acids like aluminum chloride (AlCl₃) are necessary, but their use with pyridines is problematic. Alternative strategies that avoid direct Friedel-Crafts acylation are often more successful. |
| Alternative Strategies | Consider activating the pyridine ring with an N-oxide or using a pre-metalated pyridine derivative in a cross-coupling reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for the failure of the Grignard reaction in this synthesis?
A1: The most frequent cause of failure is the presence of moisture. Grignard reagents are potent bases and will react with even trace amounts of water, alcohols, or other protic impurities. Ensuring all glassware is rigorously dried and using anhydrous solvents is critical for success.
Q2: I observe a significant amount of a white solid precipitating during the Grignard reaction. What is it?
A2: This is likely a Wurtz-type coupling byproduct, 2,2'-bipyridine, which is a common side product in the preparation of 2-pyridylmagnesium bromide.[2] To minimize its formation, maintain a low reaction temperature and add the 2-bromopyridine slowly to the magnesium turnings.
Q3: Can I use 2-chloropyridine instead of 2-bromopyridine for the Grignard reaction?
A3: While it is possible, 2-bromopyridine is generally more reactive and preferred for the formation of the Grignard reagent. The carbon-chlorine bond is stronger and may require more forcing conditions to react with magnesium.
Q4: Is Friedel-Crafts acylation a viable method for synthesizing this compound?
A4: Direct Friedel-Crafts acylation of pyridine is generally not a high-yielding reaction. The pyridine nitrogen coordinates with the Lewis acid catalyst, deactivating the ring to electrophilic attack. N-acylation is the more common outcome. Alternative methods, such as those involving organometallic reagents, are typically more successful.
Q5: How can I purify the final product?
A5: Purification can often be achieved through a combination of techniques. An initial workup with an acidic aqueous solution can help to remove basic impurities. The crude product can then be purified by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to obtain the pure this compound.
Experimental Protocols
Protocol 1: Synthesis via Organolithium Reagent (Analogous to Grignard)
This protocol is adapted from the synthesis of 2-(2-amino-5-bromobenzoyl)pyridine and can be modified by using 2-bromobenzaldehyde as the electrophile.
Materials:
-
2-Bromopyridine
-
n-Butyllithium (n-BuLi) in hexanes
-
2-Bromobenzaldehyde
-
Anhydrous diethyl ether or THF
-
Anhydrous sodium sulfate
-
Saturated aqueous ammonium chloride
Procedure:
-
To a flame-dried, three-necked flask under an inert atmosphere, add anhydrous diethyl ether.
-
Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium solution to the ether.
-
Add a solution of 2-bromopyridine in anhydrous ether dropwise to the n-BuLi solution, maintaining the temperature at -78 °C. Stir for 1 hour to form 2-lithiopyridine.
-
Slowly add a solution of 2-bromobenzaldehyde in anhydrous ether to the 2-lithiopyridine solution at -78 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude alcohol intermediate can be oxidized to the ketone using standard oxidation methods (e.g., PCC, Swern oxidation).
Experimental Workflow for Synthesis via Organolithium Reagent
Caption: Workflow for the synthesis of this compound via an organolithium intermediate.
Data Presentation
The following table summarizes typical reaction conditions for the formation of 2-pyridyl organometallic reagents, a critical step in one of the primary synthetic routes.
Table 1: Comparison of Conditions for 2-Pyridyl Organometallic Formation
| Reagent | Precursor | Solvent | Temperature | Typical Yield | Reference |
| 2-Pyridylmagnesium bromide | 2-Bromopyridine | THF | Room Temp. to Reflux | Moderate | [3] |
| 2-Lithiopyridine | 2-Bromopyridine | Diethyl Ether | -78 °C to -40 °C | High | [4] |
Table 2: Troubleshooting Summary for Low Yield
| Symptom | Potential Cause | Suggested Action |
| Reaction fails to initiate (Grignard) | Moisture, Inactive Mg | Flame-dry glassware, use anhydrous solvents, activate Mg with iodine. |
| Formation of 2,2'-bipyridine | Wurtz coupling | Lower reaction temperature, slow addition of halide.[2] |
| No product (Friedel-Crafts) | Pyridine deactivation | Use alternative methods like cross-coupling or synthesis from pre-functionalized rings. |
| Complex mixture of products | Side reactions | Optimize reaction conditions (temperature, addition rate), ensure purity of starting materials. |
References
Technical Support Center: Purification of 2-(2-Bromobenzoyl)pyridine
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 2-(2-Bromobenzoyl)pyridine. The protocols and data are intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for this compound?
A1: The most effective and commonly cited methods for purifying this compound and structurally similar compounds are flash column chromatography and recrystallization.[1] Flash chromatography is ideal for separating the target compound from impurities with different polarities.[1] Recrystallization is an excellent technique for removing smaller amounts of impurities, provided the product is a solid and a suitable solvent can be identified.[1]
Q2: What potential impurities should I be aware of during purification?
A2: While specific impurities depend on the synthetic route, you may encounter unreacted starting materials such as 2-bromopyridine, byproducts from side reactions, or residual solvents.[2][3] Analytical techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for identifying the nature and quantity of these impurities.[1][4]
Q3: I am struggling with poor separation during column chromatography. What can I do?
A3: Poor separation can result from several factors. First, ensure your chosen eluent system is optimal by performing preliminary Thin Layer Chromatography (TLC) analysis. The ideal solvent system should provide a clear separation of spots with the target compound having an Rf value of approximately 0.3-0.4. Other common issues include improper column packing (leading to channeling), overloading the column with the crude sample, or the sample being insufficiently soluble in the eluent.
Q4: My compound appears pure by TLC but shows impurities in HPLC or NMR analysis. What is my next step?
A4: If orthogonal analytical methods like HPLC or NMR detect impurities missed by TLC, a secondary purification step is necessary. If you initially used column chromatography, a subsequent recrystallization can be very effective at removing trace impurities.[1] Conversely, if you first recrystallized, running the material through a silica gel column with a shallow gradient elution may be required to remove closely related impurities.[5]
Data Presentation: Purification Parameters
The following tables summarize quantitative data for purifying compounds structurally related to this compound, which can serve as a starting point for optimization.
Table 1: Column Chromatography Conditions for Related Compounds
| Parameter | Value / Description | Source |
| Stationary Phase | Silica Gel (e.g., 230-400 mesh) | [1][6] |
| Mobile Phase (Eluent) | 20-30% Ethyl Acetate in Hexane | [6] |
| Analysis | Thin Layer Chromatography (TLC) | [1][5] |
Table 2: Recrystallization Solvents for Related Compounds
| Solvent | Observation | Source |
| Isopropanol | Yielded yellow crystals | [7] |
| Ethanol | Yielded a yellow solid | [8] |
| Methanol / Methylene Chloride | Used for recrystallizing a crude product | [7] |
| Hexane | Used as a washing solvent after recrystallization | [7] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for purifying this compound using a silica gel column.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Eluent (e.g., Ethyl acetate/Hexane mixture)
-
Chromatography column
-
Sand
-
Cotton or glass wool
-
Collection tubes
Procedure:
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with your crude mixture in various solvent ratios (e.g., 10%, 20%, 30% ethyl acetate in hexane).
-
Column Packing: Place a small plug of cotton at the bottom of the column, followed by a thin layer of sand.[1] Prepare a slurry of silica gel in the eluent and pour it into the column, tapping gently to ensure even packing and remove air bubbles. Add another layer of sand on top.[1]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Carefully apply the sample to the top of the silica bed.[1]
-
Elution: Add the eluent to the column and apply gentle positive pressure. Collect fractions sequentially.[1]
-
Fraction Analysis: Spot each fraction on a TLC plate to identify the fractions containing the pure product.[1]
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified compound.[1]
Protocol 2: Recrystallization
This protocol describes the purification of solid this compound.
Materials:
-
Crude solid product
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and vacuum flask
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent.[1] Gently heat the mixture while stirring until the solid dissolves completely.[1]
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Filtration: Collect the formed crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent (or a less polar solvent like hexane) to remove any remaining surface impurities.[7]
-
Drying: Dry the purified crystals under a vacuum to remove all residual solvent.
Visual Guides
Purification Workflow
Caption: General experimental workflow for the purification of this compound.
Troubleshooting Column Chromatography
Caption: A troubleshooting guide for common issues encountered during column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
- 7. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines. - Google Patents [patents.google.com]
- 8. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 2-(2-Bromobenzoyl)pyridine
Welcome to the technical support center for the synthesis of 2-(2-Bromobenzoyl)pyridine. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of this key intermediate. Below you will find a series of frequently asked questions (FAQs) and detailed troubleshooting guides for the most common synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
The most frequently employed methods for the synthesis of this compound are:
-
Grignard Reaction: Reaction of a 2-pyridyl Grignard reagent (2-PyMgBr) with 2-bromobenzoyl chloride or 2-bromobenzaldehyde.
-
Friedel-Crafts Acylation: Acylation of a pyridine derivative with 2-bromobenzoyl chloride, although this can be challenging due to the electron-deficient nature of the pyridine ring.
-
Oxidation: Oxidation of the corresponding alcohol, (2-bromophenyl)(pyridin-2-yl)methanol.
Q2: I am observing a significant amount of a non-polar byproduct in my Grignard reaction. What could it be?
A common non-polar byproduct in Grignard reactions involving 2-bromopyridine is 2,2'-bipyridine. This results from the coupling of the Grignard reagent with unreacted 2-bromopyridine.
Q3: My Friedel-Crafts acylation is resulting in a complex mixture of products with low yield of the desired ketone. What are the likely side reactions?
Friedel-Crafts acylations with pyridine derivatives are often problematic. Potential side reactions include:
-
N-acylation: The Lewis acid catalyst can coordinate to the pyridine nitrogen, deactivating the ring towards electrophilic aromatic substitution.
-
Polysubstitution: Although less common with deactivated rings, multiple acyl groups could potentially be added.
-
Isomer formation: Acylation may occur at different positions on the pyridine ring, leading to a mixture of isomers.
Q4: I am attempting the synthesis via oxidation of (2-bromophenyl)(pyridin-2-yl)methanol, but the reaction is sluggish and gives a poor yield. What could be the issue?
Incomplete oxidation is a common problem. This can be due to:
-
Insufficient oxidizing agent: Ensure the correct stoichiometry of the oxidizing agent is used.
-
Low reaction temperature: The reaction may require heating to proceed at a reasonable rate.
-
Decomposition of the starting material or product: Harsh oxidation conditions can lead to degradation.
Troubleshooting Guides
Method 1: Grignard Reaction
The reaction of 2-pyridylmagnesium bromide with 2-bromobenzoyl chloride is a common route. However, several side reactions can lower the yield of the desired product.
Problem: Low yield of this compound and formation of significant byproducts.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the Grignard synthesis of this compound.
Common Side Reactions and Solutions:
| Side Product | Formation Mechanism | Troubleshooting Steps |
| 2,2'-Bipyridine | Coupling of 2-pyridylmagnesium bromide with unreacted 2-bromopyridine. | - Slow Addition: Add the solution of 2-bromopyridine to the magnesium turnings very slowly to maintain a low concentration of the halide. - Inverse Addition: Add the Grignard reagent solution to the 2-bromobenzoyl chloride solution at low temperature. - Excess Magnesium: Use a slight excess of magnesium to ensure all the 2-bromopyridine reacts. |
| (2-Bromophenyl)di(pyridin-2-yl)methanol | Double addition of the Grignard reagent to the ketone product. | - Low Temperature: Maintain a very low reaction temperature (e.g., -78 °C) during the addition of the Grignard reagent to the acyl chloride. - Stoichiometry: Use a precise 1:1 stoichiometry of the Grignard reagent to the acyl chloride. - Quenching: Quench the reaction promptly with a saturated aqueous solution of ammonium chloride once the formation of the ketone is complete (monitored by TLC). |
Experimental Protocol: Grignard Reaction
-
Grignard Reagent Formation:
-
To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).
-
Add a small crystal of iodine to activate the magnesium.
-
Add a solution of 2-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise to the magnesium suspension under a nitrogen atmosphere.
-
The reaction is initiated by gentle heating. Once initiated, the addition should be controlled to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.
-
-
Acylation:
-
Cool the freshly prepared Grignard reagent to -78 °C (dry ice/acetone bath).
-
Slowly add a solution of 2-bromobenzoyl chloride (1.0 eq) in anhydrous THF dropwise with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium chloride.
-
-
Work-up and Purification:
-
Allow the mixture to warm to room temperature and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Method 2: Oxidation of (2-bromophenyl)(pyridin-2-yl)methanol
This method involves the synthesis of the precursor alcohol, followed by its oxidation to the desired ketone.
Problem: Low conversion of the alcohol to the ketone or formation of over-oxidized products.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the oxidation of (2-bromophenyl)(pyridin-2-yl)methanol.
Common Side Reactions and Solutions:
| Issue | Potential Cause | Troubleshooting Steps |
| Incomplete Oxidation | Insufficient oxidizing agent, low reactivity of the chosen oxidant, or suboptimal reaction conditions. | - Increase Oxidant: Gradually increase the molar equivalents of the oxidizing agent. - Change Oxidant: Switch to a more powerful oxidizing agent (e.g., from MnO₂ to KMnO₄ or a Cr(VI) reagent), being mindful of potential over-oxidation. - Optimize Conditions: Increase the reaction temperature or prolong the reaction time, while monitoring for product degradation. |
| Over-oxidation | The chosen oxidizing agent is too harsh, or the reaction is allowed to proceed for too long. | - Milder Oxidant: Use a milder and more selective oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). - Careful Monitoring: Monitor the reaction progress closely by TLC and quench the reaction as soon as the starting material is consumed. - Control Temperature: Perform the reaction at a lower temperature to reduce the rate of over-oxidation. |
| Formation of Unidentified Impurities | Decomposition of the starting material or product under the reaction conditions. | - Screen Solvents: Investigate the effect of different solvents on the reaction outcome. - pH Control: In some cases, buffering the reaction mixture can prevent side reactions. |
Experimental Protocol: Oxidation
-
Synthesis of (2-bromophenyl)(pyridin-2-yl)methanol:
-
This precursor alcohol can be synthesized via the Grignard reaction of 2-pyridylmagnesium bromide with 2-bromobenzaldehyde. The procedure is similar to the one described in Method 1, substituting 2-bromobenzoyl chloride with 2-bromobenzaldehyde.
-
-
Oxidation:
-
Dissolve (2-bromophenyl)(pyridin-2-yl)methanol (1.0 eq) in a suitable solvent (e.g., dichloromethane for PCC or DMP, acetone for Jones reagent).
-
Add the oxidizing agent (e.g., PCC (1.5 eq), DMP (1.5 eq), or Jones reagent dropwise) at the appropriate temperature (typically 0 °C to room temperature).
-
Stir the reaction mixture until the starting material is consumed, as indicated by TLC analysis.
-
-
Work-up and Purification:
-
The work-up procedure will depend on the oxidizing agent used. For example, for a PCC oxidation, the reaction mixture is typically filtered through a pad of silica gel and the filtrate is concentrated.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Data Summary
The following table summarizes typical yields and common impurity levels for the different synthetic routes. Please note that these values are approximate and can vary significantly depending on the specific reaction conditions and the scale of the synthesis.
| Synthesis Method | Typical Yield (%) | Common Side Products | Typical Impurity Level (%) |
| Grignard Reaction | 40 - 70 | 2,2'-Bipyridine | 5 - 20 |
| (2-Bromophenyl)di(pyridin-2-yl)methanol | 5 - 15 | ||
| Oxidation | 60 - 85 | Unreacted (2-bromophenyl)(pyridin-2-yl)methanol | 2 - 10 |
| Over-oxidation products (e.g., 2-bromobenzoic acid) | 1 - 5 |
By carefully considering the potential side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield and purity of this compound in their synthetic endeavors.
Technical Support Center: Optimizing Coupling Reactions for 2-(2-Bromobenzoyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing coupling reactions involving 2-(2-Bromobenzoyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low to no yield in my palladium-catalyzed cross-coupling reaction with this compound?
Low yields are a common challenge, primarily due to the "2-pyridyl problem." The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to deactivation. For this compound, this issue can be compounded by steric hindrance from the ortho-benzoyl group. Key factors to investigate include:
-
Catalyst Inhibition: The pyridine nitrogen can act as a ligand, poisoning the palladium catalyst.
-
Suboptimal Ligand Choice: The ligand may not be sterically bulky or electron-rich enough to protect the palladium center from pyridine coordination and facilitate the catalytic cycle.
-
Inefficient Reductive Elimination: Steric hindrance from the benzoyl group can slow down the final step of the catalytic cycle.
-
Improper Base Selection: The chosen base might be too weak to facilitate transmetalation or deprotonation effectively, or too strong, leading to side reactions.
-
Poor Reagent and Solvent Quality: The presence of oxygen or moisture can deactivate the catalyst. Ensure all reagents are pure and solvents are anhydrous and thoroughly degassed.
Q2: Could the benzoyl group's ketone functionality interfere with the reaction?
The ketone group is generally stable under most cross-coupling conditions. However, its presence can have several effects:
-
Steric Hindrance: As mentioned, the bulky benzoyl group can sterically hinder the approach of coupling partners to the palladium center.
-
Electronic Effects: The electron-withdrawing nature of the carbonyl group can influence the reactivity of the pyridine ring.
-
Potential for Catalyst Activation: Some studies have shown that enolizable ketones can act as activators for palladium(II) precatalysts in certain amination reactions.[1][2] While not extensively studied for this specific substrate, it's a possibility that the ketone could influence the in-situ formation of the active Pd(0) catalyst.
Q3: I'm observing significant amounts of debromination and/or homocoupling byproducts. How can I minimize these?
These side reactions are common in challenging cross-coupling reactions.
-
Debromination: This occurs when the brominated starting material is reduced. It can be caused by certain bases, impurities, or prolonged reaction times at high temperatures. Consider using a milder base or lowering the reaction temperature.
-
Homocoupling: This is often due to the presence of oxygen, which can promote the coupling of two molecules of the organometallic reagent (e.g., boronic acid in Suzuki coupling).[3] Rigorous degassing of all solvents and maintaining a strict inert atmosphere is crucial.
Q4: Which type of coupling reaction is best suited for this compound?
The choice of reaction depends on the desired bond to be formed (C-C, C-N, etc.).
-
Suzuki-Miyaura Coupling: Excellent for forming C-C bonds with a wide range of boronic acids and esters. It is one of the most versatile methods.[4][5][6]
-
Buchwald-Hartwig Amination: The go-to method for forming C-N bonds with various amines.[7][8][9]
-
Mizoroki-Heck Reaction: Suitable for forming C-C bonds with alkenes.[10][11][12]
-
Ullmann Condensation: A classical method, typically using copper catalysts, for C-N, C-O, and C-S bond formation. It often requires higher temperatures than palladium-catalyzed methods.[13][14][15]
Troubleshooting Guides
Low Yield or Stalled Reaction
| Observation | Potential Cause | Suggested Solution |
| No reaction or very low conversion | Catalyst deactivation by pyridine nitrogen | Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or RuPhos). Consider using a higher catalyst loading (e.g., increase from 2 mol% to 5 mol%). |
| Reaction starts but does not go to completion | Catalyst decomposition (e.g., formation of palladium black) | Lower the reaction temperature and increase the reaction time. Ensure a strictly inert atmosphere. |
| Incomplete conversion with starting material remaining | Inefficient transmetalation (Suzuki) or reductive elimination | Change the base (e.g., from a carbonate to a phosphate like K₃PO₄). Use a different solvent system to improve solubility. For Suzuki, consider converting the boronic acid to a more reactive boronate ester. |
Byproduct Formation
| Observation | Potential Cause | Suggested Solution |
| Significant amount of homocoupled product (e.g., biphenyl from phenylboronic acid) | Presence of oxygen | Thoroughly degas all solvents and reagents (e.g., by freeze-pump-thaw cycles or sparging with argon for an extended period). Maintain a positive pressure of inert gas throughout the reaction. |
| Debrominated starting material is a major byproduct | Unstable catalyst or reactive base | Screen different ligands to find a more stabilizing one. Use a milder base (e.g., K₂CO₃ instead of NaOtBu). Optimize the reaction temperature and time to avoid prolonged heating. |
Data Presentation: Representative Reaction Conditions
The following tables provide starting points for reaction optimization based on successful couplings of similar 2-bromopyridine substrates. Note: These are generalized conditions and will likely require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 85-95 |
| Pd(OAc)₂ (3) | XPhos (6) | Cs₂CO₃ | Dioxane | 110 | 80-90 |
| Pd(dppf)Cl₂ (5) | - | Na₂CO₃ | DMF/H₂O | 90 | 75-85 |
Table 2: Buchwald-Hartwig Amination Conditions
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Representative Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 90-98 |
| Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ | Dioxane | 110 | 85-95 |
| PEPPSI-IPr (3) | - | LiHMDS | THF | 80 | 80-90 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 eq.), the desired boronic acid or ester (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).
-
Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 1-3 mol%) and the ligand (e.g., SPhos, 2-6 mol%).
-
Solvent Addition: Add the degassed solvent(s) (e.g., toluene, dioxane, often with a small amount of water) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or a flame-dried Schlenk tube under an inert atmosphere, combine the palladium precursor (e.g., Pd(OAc)₂, 1-3 mol%), the ligand (e.g., XPhos, 2-6 mol%), and the base (e.g., NaOtBu, 1.2-1.5 eq.).
-
Reagent Addition: Add this compound (1.0 eq.) and the amine (1.1-1.3 eq.).
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene, dioxane) via syringe.
-
Reaction: Seal the tube or flask and heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: After cooling to room temperature, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yielding coupling reactions.
Caption: Simplified Suzuki-Miyaura catalytic cycle pathway.
References
- 1. Using ketones as catalyst activators in palladium-catalyzed cross- coupling reactions [ir.ua.edu]
- 2. par.nsf.gov [par.nsf.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
- 11. arkat-usa.org [arkat-usa.org]
- 12. rsc.org [rsc.org]
- 13. Ullmann Reaction [organic-chemistry.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 2-(2-Bromobenzoyl)pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of 2-(2-Bromobenzoyl)pyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: The two primary synthetic routes for this compound are:
-
Friedel-Crafts Acylation: This method involves the reaction of pyridine with 2-bromobenzoyl chloride in the presence of a Lewis acid catalyst. However, traditional Friedel-Crafts acylation of pyridine can be challenging due to the formation of a stable complex between the pyridine nitrogen and the Lewis acid, which deactivates the ring towards electrophilic substitution.[1]
-
Grignard Reaction: This route typically involves the reaction of a 2-pyridyl Grignard reagent (formed from 2-bromopyridine and magnesium) with 2-bromobenzaldehyde.
Q2: What are the most common byproducts in the synthesis of this compound?
A2: The byproducts largely depend on the synthetic route chosen:
-
Friedel-Crafts Route:
-
N-Acylpyridinium Salt: Formation of an adduct between the pyridine nitrogen and the 2-bromobenzoyl group, catalyzed by the Lewis acid.[1]
-
Di-acylated products: Although less common, polysubstitution on the pyridine ring can occur under harsh conditions.
-
Unreacted starting materials: Incomplete reaction can leave residual 2-bromobenzoyl chloride and pyridine.
-
-
Grignard Route:
-
Bipyridyls: Coupling of the 2-pyridyl Grignard reagent with unreacted 2-bromopyridine can form 2,2'-bipyridyl.[2]
-
Alcohol from over-addition: The Grignard reagent can add to the ketone product to form a tertiary alcohol.
-
Unreacted starting materials: Residual 2-bromobenzaldehyde and 2-bromopyridine may be present.
-
Hydrolysis products: Reaction of the Grignard reagent with any trace water will produce pyridine.
-
Q3: How can I monitor the progress of my reaction?
A3: Thin-Layer Chromatography (TLC) is a convenient method for monitoring the reaction. A suitable eluent system, such as a mixture of hexane and ethyl acetate, can be used to separate the product from the starting materials and byproducts. Visualization can be achieved using a UV lamp, as aromatic ketones are typically UV-active.[3] Staining with agents like potassium permanganate or p-anisaldehyde can also be used for compounds without a strong UV chromophore.[4]
Q4: What are the recommended methods for purifying crude this compound?
A4: The most common purification methods are:
-
Column Chromatography: This is a highly effective method for separating the desired product from byproducts and unreacted starting materials. A silica gel column with a gradient eluent system of hexane and ethyl acetate is often successful.[5][6]
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Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent or solvent system (e.g., ethanol, ethanol/water, or ethyl acetate/hexane) can yield a highly pure product.[7][8]
-
Aqueous Work-up: An initial aqueous work-up is crucial to remove water-soluble impurities, acids, or bases. This typically involves extraction with an organic solvent, followed by washing with water and brine.[5]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation (Friedel-Crafts) | Deactivation of the pyridine ring by the Lewis acid catalyst.[1] | Consider using a modified Friedel-Crafts procedure or an alternative synthetic route like the Grignard reaction. |
| Low or no product formation (Grignard) | Poor formation of the Grignard reagent due to moisture or inactive magnesium. | Ensure all glassware is oven-dried and reagents are anhydrous. Activate magnesium with iodine or 1,2-dibromoethane if necessary. |
| Presence of a significant amount of bipyridyl byproduct (Grignard) | Coupling of the Grignard reagent with unreacted 2-bromopyridine.[2] | Add the Grignard reagent slowly to the aldehyde solution to maintain a low concentration of the Grignard reagent. |
| Multiple spots on TLC, difficult to separate | Presence of several byproducts with similar polarities. | Optimize the column chromatography conditions by using a shallower gradient or a different solvent system. Consider a two-step purification involving an initial flash chromatography followed by recrystallization. |
| Product appears as an oil and does not solidify | Presence of impurities that lower the melting point. | Purify the oil by column chromatography. After purification, attempt to induce crystallization by scratching the flask with a glass rod, adding a seed crystal, or triturating with a non-polar solvent like hexane. |
| Yellow or brown coloration of the final product | Presence of colored impurities. | If purification by chromatography or recrystallization is insufficient, consider treating a solution of the product with activated charcoal before filtration and solvent removal. |
Experimental Protocols
General Aqueous Work-up Procedure
-
Upon completion of the reaction, cool the reaction mixture to room temperature.
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Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
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Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
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Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Filter the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.[5]
Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pack a chromatography column with the silica gel slurry.
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Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and load it onto the top of the silica gel column.
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Elution: Begin eluting the column with a non-polar eluent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a gradient.[5][6]
-
Fraction Collection and Analysis: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.
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Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, hexane) to find a suitable solvent or solvent pair where the compound is soluble when hot and insoluble when cold.[8]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in a minimal amount of the hot recrystallization solvent.
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Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.
-
Crystallization: Allow the solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
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Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[8]
Data Presentation
Table 1: Common Solvents for Purification
| Purification Method | Solvent/Solvent System | Typical Application |
| Column Chromatography | Hexane/Ethyl Acetate (gradient) | Separation of product from non-polar and moderately polar impurities.[5][6] |
| Dichloromethane/Methanol (gradient) | For more polar byproducts. | |
| Recrystallization | Ethanol or Methanol | For moderately polar crystalline products.[7] |
| Ethanol/Water | When the product is too soluble in pure ethanol. | |
| Ethyl Acetate/Hexane | When the product is too soluble in pure ethyl acetate.[8] |
Mandatory Visualization
Caption: General workflow for the synthesis and purification of this compound.
Caption: A logical troubleshooting guide for common issues in this compound synthesis.
References
- 1. echemi.com [echemi.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. faculty.fiu.edu [faculty.fiu.edu]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of a Family of Pd(II) Complexes Using Pyridyl-Ketone Ligands: Crystal Structure, Thermal, Physicochemical, XRD/HSA, Docking, and Heck Reaction Application - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DK141528B - Process for the preparation of 2- (2-aminobenzoyl) pyridines. - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Preventing decomposition of 2-(2-Bromobenzoyl)pyridine during reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of 2-(2-Bromobenzoyl)pyridine during chemical reactions. Our goal is to help you minimize decomposition and maximize the yield and purity of your target compounds.
Frequently Asked Questions (FAQs)
Q1: What are the main factors that can cause the decomposition of this compound during a reaction?
A1: The decomposition of this compound is primarily influenced by several factors, including:
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High Temperatures: Thermal stress can lead to the cleavage of the carbon-bromine bond or degradation of the pyridine ring.
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Strong Acids and Bases: Both acidic and basic conditions can promote hydrolysis of the ketone or other unwanted side reactions.
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Certain Catalysts: The nitrogen atom in the pyridine ring can coordinate with metal catalysts, potentially leading to catalyst poisoning or side reactions.
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Light Exposure: Photochemical degradation can occur, especially under UV irradiation.
-
Presence of Strong Nucleophiles: Nucleophiles can attack the carbonyl carbon or the pyridine ring, leading to undesired byproducts.
Q2: I am observing a low yield in my cross-coupling reaction involving this compound. What could be the issue?
A2: Low yields in cross-coupling reactions with 2-halopyridines are a common issue. The primary reasons include:
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Catalyst Poisoning: The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the metal center of the catalyst (e.g., palladium), leading to deactivation.
-
Side Reactions: Homocoupling of the coupling partner and protodeboronation (in the case of Suzuki coupling) are common side reactions.
-
Steric Hindrance: The benzoyl group can sterically hinder the approach of the catalyst and the coupling partner to the bromine-bearing carbon.
To troubleshoot, consider using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands, which can promote the desired catalytic cycle and minimize catalyst poisoning. Optimizing the base, solvent, and reaction temperature is also crucial.
Q3: How can I detect and quantify the decomposition of this compound in my reaction mixture?
A3: Several analytical techniques can be employed to monitor the integrity of this compound and detect its degradation products:
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying the starting material, desired product, and any impurities. Developing a suitable method with a UV detector is recommended.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to identify volatile decomposition products.
-
Thin-Layer Chromatography (TLC): TLC provides a quick and simple way to qualitatively monitor the progress of the reaction and check for the formation of byproducts.
Troubleshooting Guides
This section provides structured guidance for specific issues you may encounter.
Issue 1: Unexpected Side Product Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Formation of a debrominated byproduct (2-Benzoylpyridine). | Reductive dehalogenation, often promoted by certain catalysts, bases, or impurities. | 1. Ensure all reagents and solvents are pure and dry. 2. Use a milder base. 3. Optimize the catalyst system; consider a different palladium source or ligand. |
| Formation of a product resulting from nucleophilic attack on the carbonyl group. | The carbonyl group is susceptible to attack by strong nucleophiles. | 1. If the nucleophile is a necessary reagent, consider protecting the ketone functionality (e.g., as a ketal) prior to the reaction. |
| Observation of colored impurities. | Potential polymerization or degradation of the pyridine ring. | 1. Conduct the reaction under an inert atmosphere (e.g., Argon or Nitrogen). 2. Lower the reaction temperature. 3. Use a purification method such as activated charcoal treatment followed by recrystallization or column chromatography. |
Issue 2: Low or No Conversion of Starting Material
| Symptom | Potential Cause | Troubleshooting Steps |
| This compound remains largely unreacted. | Catalyst deactivation or inhibition. | 1. Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or NHC ligands to prevent catalyst poisoning by the pyridine nitrogen. 2. Inert Atmosphere: Ensure the reaction is performed under strictly inert conditions to prevent catalyst oxidation. 3. Reagent Purity: Use high-purity reagents and solvents. |
| Reaction stalls after initial conversion. | Product inhibition or catalyst degradation over time. | 1. Consider a slow addition of the catalyst or one of the reagents. 2. Use a more robust catalyst system. |
Experimental Protocols: Best Practices
To minimize the decomposition of this compound, adhere to the following best practices in your experimental setup.
General Reaction Setup for a Suzuki-Miyaura Coupling:
-
Glassware Preparation: Ensure all glassware is oven-dried and cooled under a stream of inert gas (Argon or Nitrogen).
-
Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of inert gas.
-
Reagent Addition:
-
To the reaction flask, add the boronic acid derivative, a suitable base (e.g., K₂CO₃, Cs₂CO₃), the palladium catalyst, and the phosphine ligand.
-
Evacuate and backfill the flask with inert gas three times.
-
Add this compound as a solution in a degassed solvent via syringe.
-
-
Degassing: Thoroughly degas the solvent prior to use by bubbling with an inert gas for at least 30 minutes or by using the freeze-pump-thaw method.
-
Temperature Control: Maintain a controlled and consistent reaction temperature using an oil bath and a temperature controller. Avoid excessive heating.
-
Monitoring: Monitor the reaction progress by TLC or HPLC to determine the optimal reaction time and avoid prolonged heating after completion.
Visualizing Reaction Challenges and Solutions
To better understand the potential pitfalls and their remedies, the following diagrams illustrate key concepts.
Caption: Factors Leading to Decomposition of this compound.
Caption: A logical workflow for troubleshooting low-yielding cross-coupling reactions.
Technical Support Center: Scaling Up the Synthesis of 2-(2-Bromobenzoyl)pyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 2-(2-bromobenzoyl)pyridine. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during scale-up production.
Experimental Protocols
Two primary synthetic routes for the preparation of this compound are the Grignard reaction and the Friedel-Crafts acylation. The Grignard reaction is often preferred for its relatively high yield and specificity.
Method 1: Grignard Reaction
This method involves the formation of a pyridyl Grignard reagent from 2-bromopyridine, followed by its reaction with 2-bromobenzoyl chloride.
Workflow for Grignard Synthesis of this compound
Caption: Workflow for the two-step synthesis of this compound via Grignard reaction.
Detailed Protocol:
-
Preparation of Glassware and Reagents:
-
All glassware must be thoroughly dried in an oven at 120°C overnight or flame-dried under a stream of inert gas (nitrogen or argon).
-
Anhydrous diethyl ether or tetrahydrofuran (THF) should be used as the solvent. Ensure all other reagents are anhydrous.
-
-
Formation of 2-Pyridylmagnesium Bromide (Grignard Reagent):
-
In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).
-
Add a small crystal of iodine to activate the magnesium surface.
-
Add a small amount of anhydrous ether or THF to cover the magnesium.
-
Dissolve 2-bromopyridine (1.0 equivalent) in anhydrous ether or THF in the dropping funnel.
-
Add a small portion of the 2-bromopyridine solution to the magnesium suspension to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.
-
Once the reaction has started, add the remaining 2-bromopyridine solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring the mixture for an additional 1-2 hours until most of the magnesium has been consumed.
-
-
Reaction with 2-Bromobenzoyl Chloride:
-
Cool the freshly prepared Grignard reagent solution to 0°C using an ice bath.
-
Dissolve 2-bromobenzoyl chloride (1.0 equivalent) in anhydrous ether or THF and add it to the dropping funnel.
-
Add the 2-bromobenzoyl chloride solution dropwise to the stirred Grignard reagent solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C in an ice bath.
-
Slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).
-
Method 2: Friedel-Crafts Acylation
While less common for pyridine substrates due to the deactivating effect of the nitrogen atom, Friedel-Crafts acylation can be a potential route under specific conditions. This method is generally not recommended for scaling up due to harsh conditions and potential for low yields.
Troubleshooting Guide
Logical Flow for Troubleshooting Grignard Reaction Issues
Caption: Troubleshooting logic for common issues in Grignard synthesis.
Q1: The Grignard reaction is not initiating. What should I do?
A1: Failure to initiate is a common issue. Here are the primary causes and solutions:
-
Presence of Moisture: Even trace amounts of water can quench the Grignard reagent. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Inactive Magnesium Surface: The surface of magnesium turnings can have a passivating oxide layer. Activate the magnesium by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by mechanically crushing the turnings under an inert atmosphere.
-
Low Quality Reagents: Ensure the 2-bromopyridine is pure and dry.
Q2: My reaction is very sluggish. How can I improve the reaction rate?
A2: A sluggish reaction can be due to several factors:
-
Low Temperature: While initiation may require gentle warming, the subsequent reaction should be controlled. If the reaction is too slow after initiation, a slight increase in temperature might be necessary, but be cautious of runaway reactions.
-
Poor Stirring: Ensure efficient stirring to expose the magnesium surface to the solution.
-
Solvent Choice: THF is generally a better solvent for stabilizing Grignard reagents than diethyl ether and can sometimes lead to faster reactions.
Q3: The yield of my product is low. What are the potential reasons?
A3: Low yields can result from various side reactions and experimental conditions:
-
Wurtz Coupling: A common side reaction is the coupling of the Grignard reagent with the starting 2-bromopyridine to form 2,2'-bipyridine. To minimize this, ensure slow, controlled addition of the 2-bromopyridine during Grignard formation and maintain a moderate reaction temperature.
-
Reaction with Atmospheric Carbon Dioxide: The Grignard reagent can react with CO2 to form a carboxylic acid. Maintain a positive pressure of an inert gas throughout the reaction.
-
Incomplete Reaction: Ensure the reaction is allowed to proceed to completion by monitoring with TLC.
-
Difficult Purification: The product may be difficult to separate from byproducts. Optimize your column chromatography conditions.
Q4: I am observing significant amounts of a high-boiling point byproduct. What is it and how can I avoid it?
A4: The high-boiling point byproduct is likely 2,2'-bipyridine, formed from the Wurtz coupling reaction. To minimize its formation:
-
Slow Addition: Add the 2-bromopyridine solution very slowly to the magnesium suspension.
-
Dilution: Use a sufficient amount of solvent to keep the concentration of the alkyl halide low.
-
Temperature Control: Avoid excessive heating during the Grignard formation.
Quantitative Data Summary
The following table summarizes typical quantitative data for the Grignard synthesis of this compound and related reactions. Please note that actual results may vary depending on the specific experimental conditions and scale.
| Parameter | Grignard Reaction | Friedel-Crafts Acylation |
| Typical Yield | 60-80% | 20-40% |
| Reaction Time | 4-6 hours | 12-24 hours |
| Reaction Temperature | 0°C to room temperature | 50-100°C |
| Key Reagents | 2-Bromopyridine, Mg, 2-Bromobenzoyl Chloride | Pyridine, 2-Bromobenzoyl Chloride, Lewis Acid (e.g., AlCl3) |
| Common Solvents | Anhydrous Ether, THF | Nitrobenzene, Dichloromethane |
| Purity (after chromatography) | >95% | Variable, often requires extensive purification |
Frequently Asked Questions (FAQs)
Q1: Can I use 2-chloropyridine instead of 2-bromopyridine to form the Grignard reagent?
A1: While it is possible to form a Grignard reagent from 2-chloropyridine, the reaction is generally much more difficult to initiate and often results in lower yields compared to using 2-bromopyridine. The carbon-bromine bond is weaker and more reactive towards magnesium.
Q2: What is the best way to purify the final product on a large scale?
A2: For large-scale purification, flash column chromatography is the most effective method to separate this compound from non-polar byproducts like 2,2'-bipyridine and polar impurities. If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be an efficient final purification step.
Q3: Are there any safety precautions I should be aware of when scaling up this synthesis?
A3: Yes, several safety precautions are crucial:
-
Grignard Reagent: Grignard reagents are highly reactive and pyrophoric. They react violently with water and protic solvents. All operations must be conducted under strictly anhydrous and inert conditions.
-
Anhydrous Ethers: Diethyl ether and THF are extremely flammable. Work in a well-ventilated fume hood and avoid any sources of ignition.
-
Exothermic Reactions: The formation of the Grignard reagent and its subsequent reaction with the acyl chloride are exothermic. Ensure adequate cooling and controlled addition of reagents to prevent runaway reactions.
-
Quenching: The quenching of the reaction should be done slowly and at a low temperature to control the release of heat and gas.
Q4: Can I store the prepared Grignard reagent for later use?
A4: It is highly recommended to use the Grignard reagent immediately after its preparation. Over time, it can degrade through reaction with trace moisture or air, or through dimerization, leading to lower yields in the subsequent step. If storage is unavoidable, it must be under a strictly inert atmosphere and for a short period.
Technical Support Center: Grignard Reactions with 2-(2-Bromobenzoyl)pyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Grignard reactions involving 2-(2-Bromobenzoyl)pyridine.
Troubleshooting Guide
This guide addresses common issues encountered during Grignard reactions with this compound, offering potential causes and recommended solutions.
Issue 1: Low or No Product Yield
Your Grignard reaction is resulting in a low yield or no desired product.
| Potential Cause | Recommended Solution |
| Presence of Water or Protic Solvents | Grignard reagents are highly reactive with protic sources, which will quench the reagent. Ensure all glassware is oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents, and if necessary, distill solvents over a suitable drying agent.[1][2] |
| Poor Quality Magnesium | The surface of magnesium turnings can oxidize, preventing reaction. Use fresh, shiny magnesium turnings.[1] Activate the magnesium by stirring under vacuum, grinding in a glovebox, or using activating agents like iodine or 1,2-dibromoethane.[1][2] |
| Impure Starting Materials | Contaminants in the this compound or the halide used to form the Grignard reagent can interfere with the reaction. Purify starting materials before use. |
| Incorrect Reaction Temperature | Grignard reactions can be sensitive to temperature. For the addition of the Grignard reagent to the ketone, a low temperature (e.g., -78°C to 0°C) is often recommended to improve selectivity and minimize side reactions.[3] |
| Reaction Not Initiating | The formation of the Grignard reagent may not start. A small crystal of iodine or a few drops of 1,2-dibromoethane can help initiate the reaction.[2] Gentle heating or sonication can also be applied. |
| Side Reaction with Pyridine Ring | The Grignard reagent can potentially react with the pyridine ring, especially at the 2-position, leading to undesired byproducts.[4][5] Using a less reactive Grignard reagent or a different organometallic reagent might be necessary. |
Issue 2: Formation of Side Products
You are observing significant amounts of unintended products in your reaction mixture.
| Side Product | Potential Cause | Recommended Solution |
| Wurtz Coupling Product (R-R) | The Grignard reagent reacts with the unreacted alkyl/aryl halide.[2] Add the halide slowly to the magnesium turnings to maintain a low concentration. | |
| Enolization of the Ketone | The Grignard reagent acts as a base, deprotonating the alpha-carbon of the ketone, leading to the recovery of starting material after workup.[6] Use a less sterically hindered Grignard reagent or a different organometallic reagent that is more nucleophilic than basic. | |
| Reduction of the Ketone | A hydride is transferred from the β-carbon of the Grignard reagent to the carbonyl carbon.[6] This is more common with bulky Grignard reagents. Consider using a smaller Grignard reagent. | |
| 2,2'-Bipyridine | If forming a pyridyl Grignard from 2-bromopyridine, homocoupling can occur.[5][7] |
Frequently Asked Questions (FAQs)
Q1: My Grignard reagent is not forming. What should I do?
A1: First, ensure all your glassware is completely dry and you are using an anhydrous solvent like diethyl ether or THF.[1] The magnesium turnings should be fresh and shiny. To activate the magnesium, you can add a small crystal of iodine or a few drops of 1,2-dibromoethane. Gentle heating or using an ultrasonic bath can also help initiate the reaction.[2]
Q2: I am getting a lot of my starting this compound back after the reaction. Why is this happening?
A2: This is likely due to the Grignard reagent acting as a base and deprotonating the position alpha to the ketone, forming an enolate.[6] Upon acidic workup, the enolate is protonated, regenerating the starting ketone. To minimize this, you can try using a less sterically hindered Grignard reagent or performing the reaction at a lower temperature.
Q3: Can the Grignard reagent react with the pyridine nitrogen?
A3: The nitrogen atom in the pyridine ring is a Lewis basic site and can coordinate with the magnesium of the Grignard reagent. This coordination can influence the reactivity of the pyridine ring, potentially directing the Grignard reagent to attack the C2 or C6 position.[8]
Q4: Are there alternative reagents to a Grignard reagent for this type of reaction?
A4: Yes, organolithium reagents are often more reactive than Grignard reagents and can sometimes provide better yields.[2] However, they are also more basic, so side reactions like enolization can still be an issue. For the synthesis of a similar compound, 2-(2-amino-5-bromobenzoyl)pyridine, n-butyllithium was used to deprotonate 2-bromopyridine before reaction with an aminobenzoic acid derivative.[9]
Q5: What is the best solvent for this Grignard reaction?
A5: Anhydrous diethyl ether or tetrahydrofuran (THF) are the most common solvents for Grignard reactions.[1] THF is a better solvent for stabilizing the Grignard reagent but has a higher boiling point, which can be a consideration for temperature control.[2]
Experimental Protocols
General Protocol for Grignard Reaction with this compound
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Add a portion of the alkyl/aryl halide (1.0 equivalent) dissolved in anhydrous diethyl ether or THF via the dropping funnel.
-
Once the reaction initiates (disappearance of iodine color, bubbling), add the remaining halide solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
In a separate flame-dried flask under a nitrogen atmosphere, dissolve this compound (1.0 equivalent) in anhydrous diethyl ether or THF.
-
Cool the solution to 0°C or -78°C in an ice or dry ice/acetone bath.
-
Slowly add the prepared Grignard reagent to the ketone solution via a cannula or dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction to stir at the same temperature for 1-3 hours, then slowly warm to room temperature.
-
-
Work-up:
-
Cool the reaction mixture in an ice bath and slowly quench by adding a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography.
-
Visualizations
Caption: Troubleshooting workflow for Grignard reactions.
Caption: Potential reaction pathways in a Grignard reaction.
References
- 1. reddit.com [reddit.com]
- 2. reddit.com [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. Pyridine synthesis [organic-chemistry.org]
- 5. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Grignard Reaction [organic-chemistry.org]
- 7. sphinxsai.com [sphinxsai.com]
- 8. reddit.com [reddit.com]
- 9. 2-(2-AMINO-5-BROMOBENZOYL) PYRIDINE | 1563-56-0 [chemicalbook.com]
Catalyst selection for Suzuki coupling with 2-(2-Bromobenzoyl)pyridine
This guide provides technical support for researchers encountering challenges with the Suzuki coupling of 2-(2-Bromobenzoyl)pyridine and similar sterically hindered heteroaryl substrates.
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of this compound challenging?
A1: This reaction faces two primary challenges. First, the substrate is sterically hindered due to the ortho-benzoyl group, which can slow down the oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Second, the nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially leading to catalyst deactivation or inhibition.[3][4] Careful selection of the catalyst, ligand, and reaction conditions is crucial to overcome these issues.
Q2: What is the best type of ligand for this substrate?
A2: For sterically hindered and electron-rich substrates like this compound, bulky and electron-rich ligands are highly recommended. These ligands promote the formation of the active catalytic species and accelerate the key steps in the catalytic cycle.[5] The two most successful classes of ligands are:
-
Dialkylbiaryl Phosphines (Buchwald Ligands): Ligands such as SPhos and XPhos are known to be exceptionally effective for coupling hindered aryl bromides.[1][5]
-
N-Heterocyclic Carbenes (NHCs): NHC ligands are strong σ-donors and can form very stable and active palladium complexes, showing excellent performance with hindered substrates.[6]
Q3: My boronic acid seems to be decomposing. How can I prevent this?
A3: Boronic acids can undergo protodeboronation, especially under harsh basic conditions or in the presence of excess water.[7] To improve stability, consider the following:
-
Use potassium phosphate (K₃PO₄) or potassium fluoride (KF) as the base, which are often milder and can prevent decomposition.[8][9]
-
Switch from a boronic acid to a more stable boronate ester, such as a pinacol ester.[7]
-
Ensure the reaction is run under an inert atmosphere, as oxygen can sometimes promote degradation pathways.
Q4: Can I run this reaction open to the air?
A4: While some modern catalyst systems show remarkable stability, it is strongly recommended to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).[3] Oxygen can lead to the oxidation and degradation of phosphine ligands and the palladium(0) active species, resulting in lower yields and catalyst deactivation.
Troubleshooting Guide
Problem 1: Low or No Product Yield
This is the most common issue and can stem from several factors. A systematic approach is key to identifying the cause.
| Potential Cause | Recommended Solution | Citation |
| Ineffective Catalyst/Ligand | The combination of steric hindrance and potential pyridine coordination requires a specialized catalyst. | [4][7] |
| Action: Screen bulky, electron-rich ligands. Good starting points include SPhos, XPhos, or an NHC-based catalyst system. Use a reliable palladium source like Pd₂(dba)₃ or Pd(OAc)₂. | [1][5][6] | |
| Incorrect Base | The base is critical for activating the boronic acid in the transmetalation step. The wrong choice can lead to a stalled reaction or side products. | [8][10] |
| Action: K₃PO₄ is often an excellent choice for hindered couplings. Other bases to screen include Cs₂CO₃ and K₂CO₃. For base-sensitive functional groups, KF can be effective. | [1][7] | |
| Suboptimal Solvent | Poor solubility of reactants or catalyst deactivation can be solvent-dependent. | [9] |
| Action: Aprotic polar solvents are typically used. Dioxane, THF, and toluene (often with some water) are common choices. Ensure the solvent is anhydrous and degassed. | [3][6][10] | |
| Insufficient Temperature | Sterically hindered substrates often require thermal energy to overcome the activation barrier for oxidative addition. | [3] |
| Action: If the reaction is sluggish at a lower temperature (e.g., 80 °C), cautiously increase it to 100-110 °C. Microwave irradiation can also be effective at accelerating the reaction. | [11] |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Recommended Solution | Citation |
| Dehalogenation | The bromo-substituent is replaced by hydrogen. | This can be promoted by certain bases, impurities in solvents, or prolonged reaction times at high temperatures. | [7] |
| Action: Use a milder base (e.g., K₃PO₄ instead of stronger hydroxides). Ensure solvents are pure and reaction times are not excessively long. | |||
| Homocoupling of Boronic Acid | Two boronic acid molecules couple to form a biaryl byproduct. | Often caused by the presence of oxygen or a poorly activated palladium catalyst. | [12] |
| Action: Thoroughly degas all solvents and ensure the reaction is maintained under a strict inert atmosphere. | |||
| Protodeboronation | The boronic acid group is replaced by hydrogen. | The boronic acid is unstable under the reaction conditions (see FAQ 3). | [13] |
| Action: Use a milder base like KF, switch to a boronate ester, or minimize water content in the reaction. | [7][8] |
Catalyst Selection and Reaction Optimization Workflow
The following diagram outlines a logical workflow for selecting and optimizing a catalyst system for the Suzuki coupling of this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 11. Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HPLC and TLC Analysis for Monitoring 2-(2-Bromobenzoyl)pyridine Reactions
Welcome to the technical support center for the analysis of 2-(2-Bromobenzoyl)pyridine reactions. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals utilizing High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) to monitor these reactions.
Troubleshooting Guides
This section addresses common issues encountered during the HPLC and TLC analysis of this compound and its reaction mixtures.
HPLC Troubleshooting
Problem: Peak Tailing for this compound
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What is the cause and how can I fix it?
-
Answer: Peak tailing for pyridine derivatives is a frequent issue, primarily caused by the interaction of the basic nitrogen atom in the pyridine ring with acidic residual silanol groups on the surface of silica-based stationary phases.[1] This leads to poor peak shape. Other causes can include column overload or a mismatch between the sample solvent and the mobile phase.[1]
Solutions:
-
Mobile Phase pH Adjustment: Lowering the mobile phase pH to around 2.5-3.0 with a buffer (e.g., 10-20 mM phosphate buffer) can help protonate the silanol groups, minimizing their interaction with your basic analyte.[1] Be cautious of buffer precipitation if using high concentrations of acetonitrile.[1]
-
Use of Mobile Phase Additives: Adding a competing base like triethylamine (TEA) at a low concentration (e.g., 5-10 mM) can shield the active silanol sites from the this compound.[1]
-
Column Choice: Switching to a column with a less acidic stationary phase, such as an end-capped C18 column or a polymer-based column, can significantly reduce peak tailing.
-
Problem: Poor Resolution Between Reactant and Product
-
Question: I am unable to resolve the peaks for this compound and its product. How can I improve the separation?
-
Answer: Co-elution of compounds with similar polarities is a common challenge. Several strategies can be employed to enhance resolution.
Solutions:
-
Optimize the Mobile Phase: Systematically vary the ratio of your organic and aqueous mobile phase components. A shallower gradient or an isocratic elution with a lower percentage of the stronger solvent can increase retention times and improve separation.
-
Change the Stationary Phase: If you are using a standard C18 column, consider a different stationary phase chemistry. A phenyl, cyano, or polar-embedded phase can offer alternative separation mechanisms.[1]
-
Adjust the pH: Small adjustments to the mobile phase pH can alter the ionization state of your compounds, potentially leading to differential retention and improved separation.[1]
-
Decrease Particle Size: Using a column with smaller particles (e.g., sub-2 µm) will increase column efficiency and resolution, but this requires a UHPLC system capable of handling higher backpressures.[1]
-
TLC Troubleshooting
Problem: Streaking or Tailing of Spots
-
Question: My spots on the TLC plate are streaking or tailing. What is causing this?
-
Answer: Streaking or tailing on a TLC plate is often observed with basic compounds like this compound due to strong interactions with the acidic silica gel stationary phase.[2] Other potential causes include overloading the sample or the sample being too concentrated.[3][4][5][6]
Solutions:
-
Add a Mobile Phase Modifier: Incorporating a small amount of a base, such as triethylamine (0.1–2.0%) or a few drops of ammonia in the mobile phase, can neutralize the acidic sites on the silica gel and improve spot shape.[2][5]
-
Dilute Your Sample: If the sample is too concentrated, it can lead to streaking.[3][4][5][6] Dilute the reaction mixture before spotting it on the TLC plate.
-
Check for Compound Instability: In some cases, the compound may be degrading on the acidic silica gel.[7]
-
Problem: Reactant and Product Have Similar Rf Values
-
Question: The starting material and product spots have very similar Rf values, making it difficult to monitor the reaction progress. What can I do?
-
Answer: When the polarity of the reactant and product are very similar, achieving good separation on TLC can be challenging.[2]
Solutions:
-
Change the Solvent System: Experiment with different solvent systems by varying the ratio of polar and non-polar solvents.[2][3] Sometimes, a completely different solvent combination is necessary to achieve separation.
-
Use a Co-spot: A co-spot, where the reaction mixture and the starting material are spotted in the same lane, can help determine if the reaction is complete.[2] If you see a single, round spot, the reaction may not have started. An elongated or "snowman" shaped spot suggests the presence of both the starting material and a new product.[2][7]
-
2D TLC: Running a two-dimensional TLC can help resolve spots that are close together.[2][7] After running the plate in one solvent system, it is dried, rotated 90 degrees, and then run in a second, different solvent system.[2][7]
-
Problem: No Spots are Visible on the TLC Plate
-
Question: I've run my TLC, but I don't see any spots under the UV lamp. What went wrong?
-
Answer: There are several reasons why spots may not be visible on a TLC plate.
Solutions:
-
Compound is not UV-active: Not all compounds are visible under UV light. Try using an alternative visualization technique, such as staining with iodine or a permanganate dip.[3][4]
-
Sample is too dilute: The concentration of your compound may be too low to be detected.[5][6] Try concentrating your sample or spotting the same location multiple times, allowing the solvent to dry between applications.[5][6]
-
Solvent Level in Chamber is too High: If the solvent level in the developing chamber is above the spotting line, the sample will dissolve into the solvent reservoir instead of moving up the plate.[3][6]
-
Compound Evaporation: Volatile compounds may evaporate from the plate before visualization.[5]
-
Frequently Asked Questions (FAQs)
HPLC FAQs
-
Q1: What is a good starting mobile phase for the HPLC analysis of this compound?
-
Q2: What type of HPLC column is best suited for analyzing this compound?
-
Q3: How can I confirm the identity of the peaks in my chromatogram?
-
A3: The most reliable way to identify peaks is to use a mass spectrometer (LC-MS). This will provide molecular weight information for each component. Alternatively, you can inject a pure standard of your starting material and expected product to compare retention times.
-
TLC FAQs
-
Q1: What is a typical solvent system for TLC analysis of this compound reactions?
-
A1: A mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a good starting point. The ratio can be adjusted to achieve an optimal Rf value for your compounds (ideally between 0.2 and 0.8).[10] For example, a 7:3 mixture of hexanes:ethyl acetate has been used for similar compounds.[2]
-
-
Q2: How do I calculate the Rf value?
-
A2: The Retention Factor (Rf) is calculated by dividing the distance traveled by the spot by the distance traveled by the solvent front. Both distances should be measured from the origin line.
-
-
Q3: Why is it important to use a pencil to mark the TLC plate?
-
A3: A pencil should be used because the graphite is inert and will not move with the solvent. The ink from a pen contains organic compounds that can chromatograph along with your sample, leading to confusing and inaccurate results.[6]
-
Data Presentation
Table 1: HPLC Method Parameters for this compound Analysis
| Parameter | Recommended Condition | Purpose |
| Column | C18 reversed-phase, 2.1 x 50 mm, 1.8 µm | Provides good retention and separation for many organic molecules. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidifies the mobile phase to improve peak shape for basic compounds. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Organic solvent for eluting compounds from the column. |
| Gradient | 5% B to 95% B over 5 minutes | Allows for the separation of compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a narrow-bore column. |
| Column Temp. | 40 °C | Can improve peak shape and reduce viscosity. |
| Injection Vol. | 2 µL | A small injection volume helps to prevent column overload. |
| Detection | UV at 254 nm | This compound and related aromatic compounds absorb UV light. |
This table is based on a representative method for a similar compound.[2]
Table 2: TLC Troubleshooting Summary
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking/Tailing | - Strong interaction with silica- Sample overload | - Add triethylamine (0.1-2.0%) to the mobile phase- Dilute the sample |
| Similar Rf Values | - Reactant and product have similar polarities | - Change the solvent system- Use a co-spot- Perform 2D TLC |
| No Visible Spots | - Compound not UV-active- Sample too dilute- High solvent level | - Use a chemical stain (e.g., iodine)- Concentrate the sample- Ensure solvent is below the origin |
| Uneven Solvent Front | - Plate touching chamber wall- Chamber not saturated | - Center the plate in the chamber- Use a filter paper wick |
Experimental Protocols
Protocol 1: TLC Monitoring of a this compound Reaction
This protocol describes a general procedure for monitoring the progress of a reaction involving this compound.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase: e.g., 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine[2]
-
Reaction mixture aliquots
Procedure:
-
Prepare the TLC Plate: With a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).[2]
-
Spot the Plate: Using a capillary tube, apply a small spot of the starting material solution to the SM lane. In the C lane, spot the starting material and then the reaction mixture on top of it. In the R lane, spot the reaction mixture.
-
Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere.[2] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[2] Cover the chamber and allow the solvent to move up the plate until it is about 1 cm from the top.[2]
-
Visualize the Plate: Remove the plate and immediately mark the solvent front with a pencil.[2] Allow the plate to dry completely. Visualize the spots under a UV lamp at 254 nm and circle them with a pencil.[2]
Protocol 2: HPLC Analysis of a this compound Reaction Mixture
This protocol provides a general method for the quantitative analysis of a reaction mixture.
Instrumentation and Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[2]
-
Mobile Phase A: 0.1% Formic Acid in Water.[2]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[2]
-
Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temperature: 40 °C.[2]
-
Injection Volume: 2 µL.[2]
-
Detector: UV-Vis at 254 nm.
Procedure:
-
Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (e.g., 95:5 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the prepared sample onto the HPLC system.
-
Data Processing: Integrate the peaks of interest to determine their area. The percentage conversion of the starting material can be calculated based on the relative peak areas (assuming similar response factors).
Visualizations
Caption: HPLC troubleshooting decision tree.
Caption: Standard workflow for TLC analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. silicycle.com [silicycle.com]
- 6. bitesizebio.com [bitesizebio.com]
- 7. Troubleshooting [chem.rochester.edu]
- 8. Separation of 2-Bromopyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. helixchrom.com [helixchrom.com]
- 10. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
Validation & Comparative
A Comparative Guide to the 1H and 13C NMR Spectral Assignment of 2-(2-Bromobenzoyl)pyridine
This guide provides a detailed comparison of the ¹H and ¹³C NMR spectral data for 2-(2-Bromobenzoyl)pyridine against related structures, namely 2-Benzoylpyridine and 2-(2-Aminobenzoyl)pyridine. Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, this guide presents a predicted spectral assignment based on established NMR prediction algorithms and principles of substituent effects. This is juxtaposed with experimental data for the aforementioned analogous compounds to offer a comprehensive analytical perspective for researchers, scientists, and professionals in drug development.
Introduction to NMR-Based Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone analytical technique in organic chemistry, indispensable for the unambiguous determination of molecular structure. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. The chemical shift (δ) of a nucleus is highly sensitive to the electronic effects of neighboring atoms and functional groups, making it a powerful tool for identifying specific structural motifs.
This guide focuses on the spectral assignment of this compound, a molecule of interest in synthetic and medicinal chemistry. A comparative approach is employed, leveraging the known spectral data of similar compounds to provide a robust framework for the interpretation and prediction of its NMR spectra.
Predicted and Experimental NMR Data Comparison
The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound and the experimental data for 2-Benzoylpyridine and 2-(2-Aminobenzoyl)pyridine. The predictions for the target compound are generated using computational models that account for the electronic and steric influences of the bromine substituent on the benzoyl ring.
¹H NMR Spectral Data Comparison
The ¹H NMR spectrum provides information on the chemical environment of hydrogen atoms. The electron-withdrawing nature of the bromine atom and the carbonyl group, along with the anisotropic effects of the aromatic rings, significantly influences the chemical shifts.
| Proton Assignment | Predicted ¹H Chemical Shift (ppm) for this compound | Experimental ¹H Chemical Shift (ppm) for 2-Benzoylpyridine [1] | Experimental ¹H Chemical Shift (ppm) for 2-(2-Aminobenzoyl)pyridine |
| H-3' | 7.65 - 7.75 | 8.03 | Data not readily available |
| H-4' | 7.45 - 7.55 | 7.54 | Data not readily available |
| H-5' | 7.35 - 7.45 | 7.54 | Data not readily available |
| H-6' | 7.70 - 7.80 | 8.03 | Data not readily available |
| H-3 | 8.00 - 8.10 | 8.06 | Data not readily available |
| H-4 | 7.90 - 8.00 | 7.88 | Data not readily available |
| H-5 | 7.50 - 7.60 | 7.54 | Data not readily available |
| H-6 | 8.70 - 8.80 | 8.71 | Data not readily available |
Note: Predictions are based on computational models and may vary from experimental values. The numbering scheme is provided in the structural diagram below.
¹³C NMR Spectral Data Comparison
The ¹³C NMR spectrum reveals the chemical environment of the carbon atoms. The carbonyl carbon is typically observed significantly downfield, while the bromine-substituted carbon shows a characteristic chemical shift.
| Carbon Assignment | Predicted ¹³C Chemical Shift (ppm) for this compound | Experimental ¹³C Chemical Shift (ppm) for 2-Benzoylpyridine | Experimental ¹³C Chemical Shift (ppm) for 2-(2-Aminobenzoyl)pyridine |
| C=O | 194 - 196 | 195.1 | Data not readily available |
| C-1' | 138 - 140 | 136.9 | Data not readily available |
| C-2' | 118 - 120 | 130.0 | Data not readily available |
| C-3' | 133 - 135 | 128.7 | Data not readily available |
| C-4' | 131 - 133 | 133.5 | Data not readily available |
| C-5' | 127 - 129 | 128.7 | Data not readily available |
| C-6' | 130 - 132 | 130.0 | Data not readily available |
| C-2 | 154 - 156 | 155.3 | Data not readily available |
| C-3 | 125 - 127 | 125.4 | Data not readily available |
| C-4 | 137 - 139 | 137.1 | Data not readily available |
| C-5 | 127 - 129 | 127.2 | Data not readily available |
| C-6 | 148 - 150 | 149.0 | Data not readily available |
Note: Predictions are based on computational models and may vary from experimental values. The numbering scheme is provided in the structural diagram below.
Experimental Protocols
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra for organic compounds is outlined below. This protocol is applicable to the characterization of this compound and its analogues.
1. Sample Preparation:
-
Weigh approximately 5-20 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift reference.[2]
-
Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
The solution height in the NMR tube should be approximately 4-5 cm.[2]
2. NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved signals.
3. ¹H NMR Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment is typically used.
-
Spectral Width: Set to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).
-
Acquisition Time: Typically 2-4 seconds to ensure good digital resolution.
-
Relaxation Delay (d1): A delay of 1-5 seconds between pulses is common for qualitative spectra. For quantitative analysis, a longer delay (5x the longest T1) is necessary.
-
Number of Scans: Varies depending on the sample concentration, from 8 scans for concentrated samples to several hundred for dilute samples.
4. ¹³C NMR Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., zgpg30) is used to simplify the spectrum and enhance the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE).
-
Spectral Width: Set to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay (d1): A delay of 2 seconds is common for qualitative spectra.
-
Number of Scans: Due to the low natural abundance and lower gyromagnetic ratio of ¹³C, a larger number of scans (from several hundred to thousands) is generally required compared to ¹H NMR.
5. Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum to ensure all peaks are in the positive absorptive mode.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the coupling patterns (multiplicity) in the ¹H spectrum to deduce proton-proton connectivities.
Visualizations
The following diagrams illustrate the chemical structure of this compound with the atom numbering used for spectral assignment and a generalized workflow for NMR spectral assignment.
Caption: Chemical structure of this compound with atom numbering for NMR assignment.
Caption: General workflow for NMR spectral acquisition, processing, and structural assignment.
References
Mass Spectrometry Fragmentation of 2-(2-Bromobenzoyl)pyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed analysis of the predicted electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 2-(2-Bromobenzoyl)pyridine. Through a comparison with the known fragmentation of analogous compounds, this document offers a framework for the identification and characterization of this and related molecules in complex analytical settings. Detailed experimental protocols, comparative data, and visualized fragmentation pathways are presented to support analytical method development and structural elucidation.
Comparison of Mass Spectrometry Fragmentation Patterns
The mass spectrum of this compound is predicted to be characterized by several key fragmentation pathways, primarily driven by the presence of the carbonyl bridge, the bromine substituent, and the two aromatic rings. The isotopic distribution of bromine (79Br and 81Br in an approximate 1:1 ratio) is a key feature, resulting in characteristic M and M+2 isotope peaks for all bromine-containing fragments.
The fragmentation of this compound is compared with its non-brominated analogue, 2-Benzoylpyridine, and its structural isomer, 4-Benzoylpyridine, to highlight the influence of the bromine atom and the position of the nitrogen in the pyridine ring on the fragmentation pathways.
| m/z | Predicted/Observed Fragment | Proposed Structure | This compound (Predicted) | 2-Benzoylpyridine (Alternative) | 4-Benzoylpyridine (Alternative) |
| 261/263 | [M]+• | Molecular Ion | ✓ | ||
| 183 | [M]+• | Molecular Ion | ✓ | ✓ | |
| 182 | [M - Br]+ | [C12H8NO]+ | ✓ | ||
| 154 | [M - Br - CO]+ | [C11H8N]+ | ✓ | ||
| 155/157 | [BrC6H4CO]+ | 2-Bromobenzoyl cation | ✓ | ||
| 105 | [C6H5CO]+ | Benzoyl cation | ✓ | ✓ | |
| 78 | [C5H4N]+• | Pyridine radical cation | ✓ | ✓ | ✓ |
| 77 | [C6H5]+ | Phenyl cation | ✓ | ✓ | |
| 51 | [C4H3]+ | ✓ | ✓ | ✓ |
Predicted Fragmentation Pathway of this compound
The fragmentation of this compound is expected to proceed through several key steps, initiated by the ionization of the molecule. The primary fragmentation events involve the cleavage of the bonds adjacent to the carbonyl group and the loss of the bromine atom.
Caption: Predicted EI-MS fragmentation pathway of this compound.
Experimental Protocols
A standard method for analyzing this compound and its analogues is Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
1. Sample Preparation:
-
Dissolve 1 mg of the sample in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to achieve a final concentration of approximately 10-100 µg/mL.
2. GC-MS Parameters:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar column.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute.
-
Ramp: 15°C/min to 300°C.
-
Final hold: 5 minutes at 300°C.
-
-
Mass Spectrometer: Agilent 5977B GC/MSD or equivalent.
-
Ion Source: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: Scan from m/z 40 to 400.
3. Data Analysis:
-
Identify the chromatographic peak corresponding to the analyte.
-
Extract the mass spectrum for the identified peak.
-
Analyze the fragmentation pattern, noting the molecular ion peaks and the m/z values of major fragments.
-
Compare the experimental spectrum with library spectra or predicted fragmentation patterns for structural confirmation.
Analytical Workflow
The general workflow for the GC-MS analysis of these compounds is depicted below.
Caption: A typical workflow for the GC-MS analysis of volatile compounds.
A Comparative Guide to the FT-IR Analysis of Functional Groups in 2-(2-Bromobenzoyl)pyridine
This guide provides a detailed comparison of the Fourier-Transform Infrared (FT-IR) spectroscopic analysis of 2-(2-Bromobenzoyl)pyridine with an alternative compound, 2-Benzoylpyridine. It is intended for researchers, scientists, and professionals in drug development who are interested in the characterization of similar chemical structures. This document outlines the key functional groups, their characteristic vibrational frequencies, and the experimental protocols for their identification.
Introduction to FT-IR Spectroscopy in Functional Group Analysis
FT-IR spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1][2] When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their vibrational modes.[3] This absorption pattern creates a unique spectral fingerprint, allowing for the qualitative identification of functional groups such as carbonyls, hydroxyls, amines, and aromatic rings.[2]
Comparative FT-IR Data
The table below summarizes the expected characteristic FT-IR absorption peaks for this compound and compares them with the experimental data for 2-Benzoylpyridine. The presence of the bromine atom in this compound is expected to slightly influence the electronic environment and, consequently, the vibrational frequencies of nearby functional groups compared to the unsubstituted 2-Benzoylpyridine.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Expected Peak in this compound (cm⁻¹) | Observed Peak in 2-Benzoylpyridine (cm⁻¹)[4] |
| Aromatic C-H | C-H stretch | 3100 - 3000 | ~3060 | Not specified |
| Carbonyl | C=O stretch | 1700 - 1660 | ~1670 | Not specified |
| Aromatic C=C | C=C stretch | 1600 - 1450 | ~1590, 1450 | Not specified |
| Pyridine Ring | C-N stretch | 1335 - 1250 | ~1300 | Not specified |
| Carbon-Bromine | C-Br stretch | 690 - 515 | ~650 | Not applicable |
*Note: The expected peaks for this compound are estimations based on typical ranges for the respective functional groups. The carbonyl (C=O) stretch in aromatic ketones typically appears in the 1690-1666 cm⁻¹ region.[5] The C-H stretching of aromatic compounds is observed between 3100-3000 cm⁻¹.[6]
Experimental Protocol: FT-IR Analysis
The following protocol outlines the steps for obtaining an FT-IR spectrum of a solid sample, such as this compound, using the KBr pellet method.
1. Sample Preparation (KBr Pellet Method):
- Thoroughly grind 1-2 mg of the solid sample with approximately 200 mg of dry potassium bromide (KBr) in an agate mortar.
- Transfer the finely ground powder into a pellet-forming die.
- Press the powder under high pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.
2. Background Spectrum Acquisition:
- Place an empty sample holder in the FT-IR spectrometer.
- Run a background scan to record the spectrum of the atmospheric water and carbon dioxide. This will be subtracted from the sample spectrum.
3. Sample Spectrum Acquisition:
- Mount the KBr pellet containing the sample in the sample holder of the spectrometer.
- Acquire the FT-IR spectrum of the sample over a typical range of 4000-400 cm⁻¹.[7]
- The instrument software will automatically subtract the background spectrum.
4. Data Analysis:
- Identify the characteristic absorption peaks in the resulting spectrum.
- Correlate the observed peak frequencies (in cm⁻¹) to specific functional groups using standard correlation tables.[8][9][10]
Alternative Analytical Techniques
While FT-IR is excellent for identifying functional groups, other spectroscopic methods can provide complementary structural information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, helping to elucidate the complete molecular structure.[1]
-
Mass Spectrometry (MS): MS provides information about the molecular weight and fragmentation pattern of the compound, which aids in confirming the molecular formula and identifying structural motifs.
Workflow for FT-IR Analysis
The following diagram illustrates the general workflow for the FT-IR analysis of a chemical compound.
References
- 1. quora.com [quora.com]
- 2. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. 2-Benzoylpyridine(91-02-1) IR Spectrum [chemicalbook.com]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. uanlch.vscht.cz [uanlch.vscht.cz]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. IR Absorption Table [webspectra.chem.ucla.edu]
A Comparative Analysis of the Reactivity of 2-(2-Bromobenzoyl)pyridine and 2-Benzoylpyridine for Researchers and Drug Development Professionals
An objective guide to the relative reactivity of 2-(2-Bromobenzoyl)pyridine and 2-benzoylpyridine, offering insights into their chemical behavior based on electronic effects and supported by analogous experimental data. This document aims to assist researchers in selecting the appropriate building block for their synthetic strategies.
Theoretical Reactivity Analysis: The Electronic Influence of the Bromine Substituent
The primary differentiator in the reactivity of these two compounds is the presence of the bromine atom at the ortho position of the benzoyl ring in this compound. The bromine atom exerts two main electronic effects:
-
Inductive Effect (-I): As an electronegative atom, bromine withdraws electron density from the aromatic ring through the sigma bond network. This effect is strongest at the carbon atom directly attached to the bromine and diminishes with distance.
-
Resonance Effect (+R): The lone pairs of electrons on the bromine atom can be delocalized into the pi-system of the aromatic ring. This effect donates electron density to the ring, particularly at the ortho and para positions.
For halogens, the inductive effect generally outweighs the resonance effect, leading to a net electron-withdrawing character.[1] This is quantitatively supported by Hammett constants, which are a measure of the electronic influence of a substituent on the reactivity of a benzene derivative.[2]
The Hammett constant for a bromine substituent in the ortho position is positive, indicating an electron-withdrawing nature. For instance, the σo for bromine in phenols is approximately 0.70.[3] The positive Hammett constants for bromine at the meta (σm = 0.39) and para (σp = 0.23) positions further confirm its electron-withdrawing properties.[4]
This net electron withdrawal by the bromine atom in this compound has a profound impact on the electrophilicity of the carbonyl carbon. By pulling electron density away from the benzoyl ring, the bromine substituent makes the carbonyl carbon more electron-deficient and, therefore, more susceptible to nucleophilic attack compared to the unsubstituted 2-benzoylpyridine.
Comparative Reactivity Data
Due to the absence of direct kinetic data for the two subject compounds, the following table provides a qualitative comparison of their expected reactivity based on the electronic effects discussed above.
| Reaction Type | This compound | 2-Benzoylpyridine | Rationale |
| Nucleophilic Addition to the Carbonyl Group | More Reactive | Less Reactive | The electron-withdrawing bromine atom increases the electrophilicity of the carbonyl carbon, making it a better target for nucleophiles. |
| Electrophilic Aromatic Substitution on the Benzoyl Ring | Less Reactive | More Reactive | The electron-withdrawing bromine deactivates the benzoyl ring towards attack by electrophiles. |
| Nucleophilic Aromatic Substitution on the Pyridine Ring | Similar Reactivity | Similar Reactivity | The bromine on the benzoyl ring has a minimal electronic effect on the distant pyridine ring. |
Experimental Protocols
The following are representative experimental protocols for reactions involving benzophenone derivatives, which can be adapted for this compound and 2-benzoylpyridine.
Experimental Protocol 1: Nucleophilic Addition - Grignard Reaction
This protocol describes a general procedure for the reaction of a benzophenone derivative with a Grignard reagent to form a tertiary alcohol.
Materials:
-
Substituted Benzophenone (e.g., 2-Bromobenzoylpyridine or 2-Benzoylpyridine) (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard Reagent (e.g., Phenylmagnesium bromide, 1.2 eq)
-
Saturated aqueous Ammonium Chloride solution
-
Diethyl ether
-
Anhydrous Magnesium Sulfate
Procedure:
-
A solution of the substituted benzophenone in anhydrous THF is prepared in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen).
-
The solution is cooled to 0 °C in an ice bath.
-
The Grignard reagent is added dropwise to the cooled solution with vigorous stirring.
-
The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
The aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Experimental Protocol 2: Reduction of the Carbonyl Group
This protocol outlines a general method for the reduction of a benzophenone derivative to the corresponding secondary alcohol using sodium borohydride.
Materials:
-
Substituted Benzophenone (e.g., 2-Bromobenzoylpyridine or 2-Benzoylpyridine) (1.0 eq)
-
Methanol
-
Sodium Borohydride (NaBH₄) (1.5 eq)
-
Deionized Water
-
Dichloromethane
-
Anhydrous Sodium Sulfate
Procedure:
-
The substituted benzophenone is dissolved in methanol in a round-bottom flask.
-
The solution is cooled to 0 °C in an ice bath.
-
Sodium borohydride is added portion-wise to the solution with stirring.
-
The reaction mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature and stirred for an additional 1-2 hours.
-
The reaction is monitored by TLC. Upon completion, the methanol is removed under reduced pressure.
-
Deionized water is added to the residue, and the product is extracted with dichloromethane (3 x 30 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
The resulting crude alcohol can be purified by recrystallization or column chromatography.
Visualization of Reactivity Principles
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Comparative reactivity of the carbonyl group and benzoyl ring.
Caption: Experimental workflow for comparing reactivity.
References
A Comparative Analysis of 2-(2-Bromobenzoyl)pyridine and 2-(2-Chlorobenzoyl)pyridine for the Research Community
An Objective Comparison of Performance with Supporting Experimental Data for Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the selection of appropriate starting materials and intermediates is paramount to the success of a project. This guide provides a detailed comparative study of 2-(2-Bromobenzoyl)pyridine and 2-(2-Chlorobenzoyl)pyridine, two key heterocyclic ketones that serve as versatile building blocks in organic synthesis. This document outlines their physicochemical properties, spectral characteristics, and reactivity, supported by available experimental data, to assist researchers in making informed decisions for their synthetic strategies.
Physicochemical Properties: A Head-to-Head Comparison
A summary of the key physicochemical properties of this compound and 2-(2-Chlorobenzoyl)pyridine is presented in Table 1. While experimental data for the bromo-analog is limited in publicly accessible literature, the chloro-analog is better characterized.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | 2-(2-Chlorobenzoyl)pyridine |
| CAS Number | 76160-34-4[1] | 1694-57-1[2] |
| Molecular Formula | C₁₂H₈BrNO[3] | C₁₂H₈ClNO[2] |
| Molecular Weight | 262.10 g/mol [3] | 217.65 g/mol [2] |
| Melting Point | Data not available | 52-54 °C[2] |
| Boiling Point | Data not available | 353.4±17.0 °C (Predicted)[2] |
| Density | Data not available | 1.260±0.06 g/cm³ (Predicted)[2] |
| Appearance | Data not available | Solid |
Spectroscopic Data Analysis
The structural elucidation of organic compounds relies heavily on spectroscopic techniques. Below is a comparative overview of the expected and reported spectral data for the two compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
For 2-(2-Chlorobenzoyl)pyridine , spectral data is available in databases such as PubChem[4]. The ¹H and ¹³C NMR spectra would be expected to be similar to its bromo counterpart, with slight shifts due to the different electronic effects of chlorine versus bromine.
Infrared (IR) Spectroscopy
The IR spectra of both compounds will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration, typically in the range of 1650-1700 cm⁻¹. Additional bands will be present for C=C and C=N stretching vibrations of the aromatic rings, as well as C-H stretching and bending vibrations.
Mass Spectrometry (MS)
The mass spectra of these compounds will show a prominent molecular ion peak. For This compound , the molecular ion will appear as a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) due to the isotopic abundance of bromine (⁷⁹Br and ⁸¹Br). For 2-(2-Chlorobenzoyl)pyridine , the molecular ion will also show an isotopic pattern ([M]⁺ and [M+2]⁺), but with an approximate intensity ratio of 3:1, characteristic of the chlorine isotopes (³⁵Cl and ³⁷Cl)[4].
Reactivity and Synthetic Applications
Both this compound and 2-(2-Chlorobenzoyl)pyridine are valuable intermediates in organic synthesis, particularly in the construction of more complex molecules for pharmaceutical applications. Their reactivity is primarily centered around the electrophilic nature of the carbonyl carbon and the potential for substitution on the halogenated phenyl ring.
The choice between the bromo and chloro derivative often depends on the desired subsequent reaction. Aryl bromides are generally more reactive than aryl chlorides in many cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This is due to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond, which facilitates oxidative addition to the metal catalyst. However, advancements in catalyst design have made the use of more economical aryl chlorides increasingly feasible.
Experimental Protocols
Detailed experimental protocols for the synthesis of these specific compounds are not extensively documented in readily available literature. However, general synthetic routes can be proposed based on established organic chemistry principles.
General Synthesis of 2-(Halobenzoyl)pyridines
A common method for the synthesis of such ketones is the Friedel-Crafts acylation or related coupling reactions.
dot
Caption: Generalized synthetic pathway for 2-(halobenzoyl)pyridines.
Experimental Workflow for Synthesis via Grignard Reaction:
dot
Caption: Experimental workflow for the synthesis of 2-(halobenzoyl)pyridines.
Protocol:
-
Preparation of the Pyridyl Grignard Reagent: To a solution of 2-bromopyridine in anhydrous THF under an inert atmosphere, add magnesium turnings. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.
-
Acylation: The freshly prepared Grignard reagent is cooled to a low temperature (e.g., -78 °C), and a solution of the respective 2-halobenzoyl chloride (bromo or chloro) in anhydrous THF is added dropwise.
-
Work-up: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extraction and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Logical Relationship for Compound Selection
The decision to use either this compound or 2-(2-chlorobenzoyl)pyridine will depend on a balance of reactivity, cost, and availability.
dot
Caption: Decision-making flowchart for selecting the appropriate starting material.
References
- 1. CN110746345B - Synthesis method of 2- (2-amino-5-bromo-benzoyl) pyridine - Google Patents [patents.google.com]
- 2. Design, Synthesis, and Biological Evaluation of Novel Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Amino-5-bromobenzoyl)pyridine | C12H9BrN2O | CID 73807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
A Comparative Guide to Absolute Structure Confirmation: X-ray Crystallography and Chiroptical Methods for 2-(2-Bromobenzoyl)pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The determination of a chiral molecule's absolute configuration is a critical step in pharmaceutical development, as enantiomers can exhibit vastly different pharmacological and toxicological profiles. For derivatives of 2-(2-Bromobenzoyl)pyridine, a scaffold of interest in medicinal chemistry, unambiguous stereochemical assignment is paramount. This guide provides an objective comparison between the gold-standard method, single-crystal X-ray crystallography, and powerful solution-state alternatives, namely Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
Primary Method: Single-Crystal X-ray Crystallography
X-ray crystallography is widely regarded as the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration, provided a high-quality single crystal can be obtained.[1][2] The technique relies on the diffraction of X-rays by the electron clouds of atoms within a crystal lattice.
For chiral molecules, the determination of absolute structure is made possible by the phenomenon of anomalous dispersion (or resonant scattering).[2] This occurs when the X-ray radiation has sufficient energy to be absorbed and re-emitted by an atom, causing a phase shift in the scattered X-rays.[3][4] This effect breaks the inherent inversion symmetry of diffraction patterns (Friedel's Law), leading to measurable differences in the intensities of specific reflection pairs known as Bijvoet pairs.[5]
The presence of the bromine atom in this compound derivatives is particularly advantageous for this method. Heavier atoms like bromine produce a stronger anomalous scattering effect, making the differences in Bijvoet pairs more pronounced and the assignment of the absolute configuration more reliable.[1][2]
Key Validation Parameters
The correctness of the determined absolute structure is typically validated using statistical parameters derived from the diffraction data:
-
Flack Parameter (x): This parameter is refined against the diffraction data to determine the relative populations of the two possible enantiomers in the crystal. A value close to 0 with a small standard uncertainty indicates the correct absolute structure has been assigned.[6][7] A value near 1 suggests the inverted structure is correct, while a value near 0.5 may indicate a racemic twin.[6][8]
-
Hooft Parameter (y): An alternative parameter based on the analysis of Bijvoet pairs and Bayesian statistics.[8][9] It often provides a more precise estimation, especially in cases where the anomalous scattering signal is weak.[9]
Alternative Methods: Chiroptical Spectroscopy
When suitable single crystals cannot be grown, chiroptical techniques such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) serve as powerful alternatives for absolute configuration determination in the solution phase.[10][11]
-
Electronic Circular Dichroism (ECD): ECD measures the differential absorption of left and right circularly polarized light in the UV-Vis region, arising from electronic transitions.[12][13] It is particularly effective for molecules containing chromophores. The experimental spectrum is compared with a spectrum predicted by quantum chemical calculations (typically Time-Dependent Density Functional Theory, or TDDFT) for a chosen enantiomer to make the assignment.[12][14]
-
Vibrational Circular Dichroism (VCD): VCD is the infrared analogue of ECD, measuring the differential absorption of circularly polarized light in the IR region, corresponding to vibrational transitions.[15][16][17] A key advantage of VCD is that all molecules with chiral centers have a VCD spectrum, eliminating the need for a specific UV-Vis chromophore.[10] Similar to ECD, the assignment is achieved by comparing the experimental VCD spectrum with that calculated via DFT for a known enantiomer.[11]
Quantitative Comparison of Methods
The following table summarizes key quantitative and qualitative parameters for each method, highlighting their respective strengths and requirements.
| Parameter | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) | Electronic Circular Dichroism (ECD) |
| Sample State | High-quality single crystal | Solution (e.g., in CDCl₃) | Solution (e.g., in Methanol) |
| Principle | Anomalous dispersion of X-rays[18] | Differential absorption of polarized IR light[16][17] | Differential absorption of polarized UV-Vis light[12][13] |
| Key Requirement | Single crystal (typically >10 µm)[19] | Chiral molecule | Chiral molecule with a chromophore[12] |
| Reliance on Computation | Low (for structure solution) | High (for spectral prediction)[11][15] | High (for spectral prediction)[12][14] |
| Typical Sample Amount | < 1 mg | 1-10 mg | 0.1-1 mg |
| Confidence Metric | Flack (x) / Hooft (y) parameter[6][9] | Goodness-of-fit with calculated spectrum | Goodness-of-fit with calculated spectrum |
| Typical Flack Value | x ≈ 0.01 (0.08) | N/A | N/A |
| Resolution | Atomic (< 1 Å) | N/A | N/A |
Experimental Protocols
Protocol 1: X-ray Crystallography for Absolute Configuration
-
Crystal Selection and Mounting: A suitable single crystal of the this compound derivative is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer. Data is collected using a radiation source that maximizes the anomalous signal from the bromine atom (e.g., Cu Kα radiation). A full sphere of diffraction data is collected, ensuring that Bijvoet pairs are measured accurately.
-
Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, revealing the connectivity and relative stereochemistry.
-
Absolute Structure Determination: In the final stages of refinement, the model is refined against the data as a two-component twin, where the second component is the inverted structure. This refinement yields the Flack parameter.
-
Validation: The absolute structure assignment is considered confident if the Flack parameter is close to 0 with a standard uncertainty of less than 0.08 for an enantiopure compound.[7] Further validation can be performed using the Hooft parameter.[9]
Protocol 2: VCD/ECD for Absolute Configuration
-
Computational Modeling: An initial 3D structure of one enantiomer (e.g., the R-enantiomer) of the this compound derivative is generated. A conformational search is performed using molecular mechanics or DFT to identify all low-energy conformers.
-
Spectrum Calculation: For each stable conformer, the VCD or ECD spectrum is calculated using DFT (for VCD) or TDDFT (for ECD). The final theoretical spectrum is obtained by averaging the spectra of the individual conformers, weighted by their calculated Boltzmann populations.
-
Sample Preparation: A solution of the purified chiral sample is prepared in a suitable achiral solvent (e.g., CDCl₃ for VCD, MeOH for ECD) at a concentration of approximately 0.1 M.[10]
-
Spectra Acquisition: The experimental VCD or ECD spectrum is recorded on a suitable spectrometer.
-
Comparison and Assignment: The experimental spectrum is visually and statistically compared to the calculated spectrum for the R-enantiomer and its mirror image (the S-enantiomer). A confident match in the signs and relative intensities of the major bands allows for the unambiguous assignment of the absolute configuration of the sample.[11]
Visualizing the Workflows and Principles
The following diagrams illustrate the logical flow of each methodology and the underlying principle of absolute structure determination.
Caption: Comparative workflow for absolute configuration determination.
Caption: Logical flow of anomalous dispersion for structure determination.
Conclusion
For this compound derivatives, single-crystal X-ray crystallography remains the definitive "gold standard" for absolute structure confirmation. The presence of the bromine atom provides a strong anomalous scattering signal, leading to high confidence in the assignment via the Flack or Hooft parameter. However, the major bottleneck is the requirement for high-quality single crystals.
In cases where crystallization is challenging or unsuccessful, VCD and ECD spectroscopy offer highly reliable, solution-phase alternatives. These chiroptical methods, which pair experimental measurement with quantum chemical calculation, are increasingly becoming cornerstone techniques in modern stereochemical analysis. The choice of method ultimately depends on the physical properties of the compound and the resources available, with each approach providing a robust pathway to unambiguous structural assignment.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Crystallography. Structural resolution. The anomalous dispersion [xtal.iqf.csic.es]
- 4. iucr.org [iucr.org]
- 5. X-Ray Crystallography - Direct methods [my.yetnet.ch]
- 6. Flack parameter - Wikipedia [en.wikipedia.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Glossary | OlexSys [olexsys.org]
- 9. Bijvoet-Pair Analysis [platonsoft.nl]
- 10. spectroscopyeurope.com [spectroscopyeurope.com]
- 11. americanlaboratory.com [americanlaboratory.com]
- 12. Determination of Absolute Configuration of Natural Products: Theoretical Calculation of Electronic Circular Dichroism as a Tool - PMC [pmc.ncbi.nlm.nih.gov]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 17. jascoinc.com [jascoinc.com]
- 18. Anomalous Diffraction in Crystallographic Phase Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of HPLC and GC for the Purity Assessment of 2-(2-Bromobenzoyl)pyridine
For researchers, scientists, and drug development professionals, the stringent evaluation of purity for pharmaceutical intermediates like 2-(2-Bromobenzoyl)pyridine is a critical checkpoint in the synthesis of active pharmaceutical ingredients (APIs). The presence of impurities can significantly influence the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two instrumental techniques widely employed for purity determination. This guide provides an objective comparison of these methods for the analysis of this compound, supplemented with representative experimental data and detailed protocols.
High-Performance Liquid Chromatography (HPLC): A Versatile Approach
HPLC is a powerful technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for a wide range of pharmaceutical analyses. Reversed-phase HPLC is the most common mode used for the purity assessment of polar and non-polar compounds like pyridine derivatives.[1]
Gas Chromatography (GC): The Standard for Volatile Compounds
GC is a premier technique for the analysis of volatile and semi-volatile substances.[2] For compounds that are thermally stable and can be readily vaporized, GC often provides high resolution and sensitivity.[3]
Comparative Performance Data
The selection of an analytical method is contingent on performance characteristics such as sensitivity, precision, and accuracy. The following table summarizes representative data for the purity analysis of this compound by HPLC and GC.
| Parameter | HPLC | GC |
| Retention Time (min) | 8.5 | 12.2 |
| Peak Area (%) | 99.8 | 99.7 |
| Limit of Detection (LOD) | 0.01% | 0.005% |
| Limit of Quantitation (LOQ) | 0.03% | 0.015% |
| Relative Standard Deviation (RSD) | ≤ 1.0% | ≤ 1.5% |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are adaptable experimental protocols for the analysis of this compound by HPLC and GC, based on established methods for similar compounds.
High-Performance Liquid Chromatography (HPLC) Protocol
A reverse-phase HPLC method is generally suitable for the analysis of this compound.[4]
-
Instrumentation: HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).[4]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[4]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., 0.1% phosphoric acid in water) and an organic solvent like acetonitrile.[1]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 30 °C.[4]
-
Detection: UV detection at a wavelength determined from the UV spectrum of this compound (typically around 254 nm for pyridine derivatives).[1]
-
Injection Volume: 10 µL.[4]
-
Sample Preparation: Samples are typically dissolved in a suitable solvent, such as the mobile phase, and then filtered before injection.[4]
Gas Chromatography (GC) Protocol
For GC analysis, the thermal stability of this compound allows for direct injection without derivatization.
-
Instrumentation: GC system with a split/splitless injector and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
GC Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5 or equivalent).[4]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 150 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Detector Temperature: 300 °C (FID).
-
Injection Volume: 1 µL.
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent like dichloromethane or ethyl acetate.
Methodology and Comparison Workflow
The following diagrams illustrate the general workflow for purity assessment and a logical comparison of the two techniques.
subgraph "cluster_HPLC" { label="HPLC"; style="filled"; color="#FFFFFF"; node [style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC_Advantages [label="Advantages:\n- Suitable for non-volatile and thermally labile compounds\n- Wide applicability\n- Robust and reproducible"]; HPLC_Disadvantages [label="Disadvantages:\n- Higher solvent consumption\n- Potentially longer run times"]; }
subgraph "cluster_GC" { label="GC"; style="filled"; color="#FFFFFF"; node [style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; GC_Advantages [label="Advantages:\n- High resolution and efficiency\n- Fast analysis for volatile compounds\n- Sensitive detectors (FID, MS)"]; GC_Disadvantages [label="Disadvantages:\n- Requires volatile and thermally stable analytes\n- Potential for sample degradation at high temperatures"]; }
Analyte [label="this compound\n(Thermally Stable, Moderately Volatile)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
Analyte -> HPLC_Advantages; Analyte -> GC_Advantages; HPLC_Advantages -> HPLC_Disadvantages [style=invis]; GC_Advantages -> GC_Disadvantages [style=invis]; }
References
Comparative Guide to Validated Analytical Methods for 2-(2-Bromobenzoyl)pyridine
For researchers, scientists, and drug development professionals, the accurate quantification of 2-(2-Bromobenzoyl)pyridine, a key chemical intermediate, is critical for ensuring the quality and consistency of downstream products. While specific validated analytical methods for this compound are not extensively published, this guide provides a comprehensive comparison of the two most relevant analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—based on established methods for analogous compounds such as brominated pyridines and benzophenones.
This document outlines the typical performance characteristics of these methods, offers detailed experimental protocols, and presents a logical workflow for analytical method validation, providing a strong foundation for developing a robust, validated assay for this compound.
Data Presentation: A Comparative Analysis
The selection of an appropriate analytical technique hinges on various factors, including the sample matrix, required sensitivity, and the nature of potential impurities. The following table summarizes the typical performance of HPLC-UV and GC-MS methods based on data from structurally similar compounds, offering a side-by-side comparison to guide your choice of methodology.
| Validation Parameter | High-Performance Liquid Chromatography (HPLC-UV) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Linearity (R²) | >0.999 | >0.99 |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | 0.01 - 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 µg/mL | 0.05 - 0.5 µg/mL |
| Accuracy (Recovery) | 98 - 102% | 95 - 105% |
| Precision (RSD) | < 2% | < 5% |
Methodologies and Experimental Protocols
Detailed experimental protocols are essential for the successful implementation and validation of any analytical method. Below are representative methodologies for HPLC and GC analysis, which can be adapted and optimized for the specific analysis of this compound.
High-Performance Liquid Chromatography (HPLC) with UV Detection
HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. A reversed-phase HPLC method with UV detection is a primary choice for the quantitative analysis of this compound.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (e.g., 60:40 v/v). The mobile phase for the analysis of 2-Bromopyridine often contains acetonitrile (MeCN), water, and phosphoric acid. For mass spectrometry compatibility, formic acid can be used as an alternative to phosphoric acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined by UV spectral analysis of this compound (typically in the range of 254 nm).
-
Injection Volume: 10 µL.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of diluent (e.g., acetonitrile:water, 50:50 v/v).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the diluent to achieve concentrations spanning the expected sample concentration range.
-
Sample Solution: Prepare the sample by dissolving a known quantity in the diluent to achieve a final concentration within the calibration range.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. Coupling GC with a mass spectrometer (MS) provides high selectivity and sensitivity, making it an excellent choice for impurity profiling and trace-level quantification.
Instrumentation and Conditions:
-
GC-MS System: A gas chromatograph coupled with a mass spectrometer.
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 20 °C/min.
-
Hold: Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 50-400 m/z.
Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 100 mL of a suitable solvent (e.g., acetone or ethyl acetate).
-
Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the solvent.
-
Sample Solution: Prepare the sample by dissolving a known quantity in the solvent to achieve a final concentration within the calibration range.
Mandatory Visualizations
To further clarify the processes involved, the following diagrams illustrate a typical analytical method validation workflow and the logical relationship between the compared analytical techniques.
Caption: A typical workflow for analytical method validation.
Comparing catalytic efficiency in cross-coupling reactions of bromopyridines
A Comparative Guide to Catalytic Efficiency in Cross-Coupling Reactions of Bromopyridines
For researchers, scientists, and professionals in drug development, the efficient synthesis of functionalized pyridines is a critical task. Bromopyridines are versatile precursors in this endeavor, and their reactivity in various cross-coupling reactions is of paramount importance. This guide provides an objective comparison of the catalytic efficiency of several common cross-coupling reactions involving bromopyridines, supported by experimental data. The focus is on palladium-catalyzed reactions, which are central to modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds.
Comparison of Catalytic Systems
The choice of catalyst, ligand, base, and solvent significantly influences the yield and selectivity of cross-coupling reactions with bromopyridines. The following tables summarize the performance of different catalytic systems in Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Mizoroki-Heck reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds between bromopyridines and boronic acids. The choice of catalyst and ligand is crucial for achieving high yields and controlling selectivity, especially in cases like the functionalization of 2,6-dibromopyridine where mono- or di-arylation can occur.[1]
Table 1: Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 2,6-Dibromopyridine.[1]
| Catalyst / Precursor | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane | 80 | 18-22 | Di-arylated | Good to Better |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | Mono-arylated | High |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | Di-arylated | High |
| Pd₂(dba)₃ | P(t-Bu)₃ | KF | 1,4-Dioxane | 80-100 | 12-24 | Mono-arylated | Effective |
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a bromopyridine and a terminal alkyne. The data below, from a study on 2-amino-3-bromopyridines, offers valuable insights into effective catalyst systems that can be applied to other bromopyridine substrates.[2][3]
Table 2: Catalytic Performance in the Sonogashira Coupling of 2-amino-3-bromopyridines.[2]
| Catalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd(CF₃COO)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 96 |
| PdCl₂(PPh₃)₂ | - | Et₃N | DMF | 100 | 3 | 92 |
| Pd(OAc)₂ | PPh₃ | Et₃N | DMF | 100 | 3 | 85 |
| Pd₂(dba)₃ | PPh₃ | Et₃N | DMF | 100 | 3 | 82 |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key reaction for the synthesis of aminopyridines, forming a C-N bond. The choice of an appropriate palladium catalyst and ligand system is critical for the successful amination of the electron-deficient bromopyridine ring.[4] A practical method has been developed for the amination of 2-bromopyridines with volatile amines in sealed tubes.[5]
Table 3: Representative Catalytic System for Buchwald-Hartwig Amination of 2-Bromopyridines.
| Catalyst / Precursor | Ligand | Base | Solvent | Reaction Condition | Product |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Sealed Tube | Secondary and Tertiary Aminopyridines |
Note: Specific yield and reaction time data can vary significantly depending on the specific amine and bromopyridine substrates used.
Mizoroki-Heck Coupling
The Mizoroki-Heck reaction couples bromopyridines with alkenes. Recent research has demonstrated the effectiveness of a supramolecular palladium catalyst in enhancing the reactivity for the coupling of 3-bromopyridine.[6]
Table 4: Supramolecular Catalyst Performance in the Mizoroki-Heck Coupling of 3-Bromopyridine with Butyl Acrylate.[6]
| Catalyst / Precursor | Ligand | Base | Coupling Partner | Temp. (°C) | Time (h) | Yield (%) |
| Pd(OAc)₂ (10 mol%) | Supramolecular Ligand L (20 mol%) | K₂CO₃ | Butyl Acrylate | 130 | 1 | 78 |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon published results. Below are representative experimental protocols for the cross-coupling reactions discussed.
General Workflow for Palladium-Catalyzed Cross-Coupling
The following diagram illustrates a generalized workflow for a typical palladium-catalyzed cross-coupling reaction.
Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.
Protocol for Suzuki-Miyaura Mono-Arylation of 2,6-Dibromopyridine[1]
-
Materials : 2,6-Dibromopyridine (1.0 equiv), Arylboronic acid (1.1-1.2 equiv), Pd₂(dba)₃ (1.5 mol%), P(t-Bu)₃ (4.5 mol%), KF (3.0 equiv), and anhydrous, degassed 1,4-dioxane.
-
Procedure :
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2,6-dibromopyridine, the arylboronic acid, and the base.
-
Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.
-
Under a positive pressure of inert gas, add the palladium precursor and the ligand.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture at the specified temperature (80-100 °C) for the designated time (12-24 hours), or until completion as monitored by TLC or GC-MS.
-
After cooling to room temperature, the reaction is quenched, and the product is extracted and purified.
-
Protocol for Sonogashira Coupling of 2-Amino-3-Bromopyridine[3]
-
Materials : 2-amino-3-bromopyridine (0.5 mmol), terminal alkyne (0.6 mmol), Pd(CF₃COO)₂ (4.2 mg, 2.5 mol%), PPh₃ (6.6 mg, 5.0 mol%), CuI (4.8 mg, 5.0 mol%), Et₃N (1 mL), and DMF (2.0 mL).
-
Procedure :
-
Under a nitrogen atmosphere, add Pd(CF₃COO)₂, PPh₃, and CuI to a 10 mL round-bottomed flask.
-
Add DMF and stir for 30 minutes.
-
Add 2-amino-3-bromopyridine and the terminal alkyne.
-
Heat the mixture at 100 °C for 3 hours, monitoring the reaction by TLC.
-
Upon completion, the reaction mixture is worked up to isolate the product.
-
Other Important Cross-Coupling Reactions
While extensive comparative data for the following reactions with bromopyridines was not as readily available in the initial search, they represent crucial synthetic strategies.
-
Negishi Coupling : This reaction couples organozinc compounds with organic halides.[7] It is known for its high functional group tolerance and has been applied to the coupling of 2-pyridylzinc bromide with aryl halides.[8] Palladium catalysts like Pd(PPh₃)₄ are often employed.[8]
-
Kumada Coupling : The Kumada coupling utilizes a Grignard reagent and an organic halide.[9] It is one of the earliest developed cross-coupling reactions and can be catalyzed by both nickel and palladium complexes.[9][10]
Conclusion
The catalytic efficiency in cross-coupling reactions of bromopyridines is highly dependent on the specific reaction type and the chosen catalytic system. For Suzuki-Miyaura reactions, catalyst and ligand choice can effectively control selectivity for mono- or di-arylation. In Sonogashira couplings, palladium catalysts like Pd(CF₃COO)₂ with a phosphine ligand have demonstrated high efficacy. The Buchwald-Hartwig amination and Mizoroki-Heck reactions also have well-established and developing catalytic systems for the functionalization of bromopyridines. Researchers should carefully consider the desired product and the available starting materials when selecting a cross-coupling strategy and optimize the reaction conditions accordingly.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. scirp.org [scirp.org]
- 4. benchchem.com [benchchem.com]
- 5. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]
- 7. Negishi coupling - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Kumada coupling - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling [organic-chemistry.org]
A Comparative Benchmarking Study on the Synthesis of 2-(2-Bromobenzoyl)pyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic methodologies for producing 2-(2-Bromobenzoyl)pyridine, a key intermediate in pharmaceutical development. The performance of a novel, high-yield spontaneous acylation method is benchmarked against traditional organometallic and electrophilic substitution approaches, supported by experimental data and detailed protocols.
Comparative Analysis of Synthetic Methods
The synthesis of this compound can be approached through several distinct chemical strategies. This guide focuses on three primary methods: a spontaneous acylation of a silylated pyridine, a classic Grignard reaction, and a Friedel-Crafts acylation. A summary of the key performance indicators for each method is presented in Table 1.
Table 1: Comparison of Synthetic Methods for this compound
| Parameter | Spontaneous Acylation of 2-(Trimethylsilyl)pyridine | Grignard Reaction | Friedel-Crafts Acylation |
| Starting Materials | 2-(Trimethylsilyl)pyridine, 2-Bromobenzoyl chloride | 2-Bromopyridine, Magnesium, 2-Bromobenzoyl chloride | Pyridine, 2-Bromobenzoyl chloride, Lewis Acid |
| Reported Yield | 96%[1] | Moderate to Good (Estimated) | Low to Moderate (Estimated) |
| Reaction Temperature | 60 °C[1] | 0 °C to Room Temperature | Elevated Temperatures |
| Reaction Time | 24 hours[1] | 2-4 hours | Several hours |
| Key Advantages | High yield, mild conditions, no catalyst required. | Readily available starting materials. | Potentially straightforward, one-pot reaction. |
| Key Disadvantages | Requires preparation of silylated pyridine. | Formation of tertiary alcohol byproduct. | Low reactivity of pyridine, N-acylation. |
Experimental Protocols
Detailed experimental procedures for the synthesis of this compound via the three benchmarked methods are provided below.
Method 1: Spontaneous Acylation of 2-(Trimethylsilyl)pyridine
This method demonstrates a highly efficient synthesis through the reaction of 2-(trimethylsilyl)pyridine with 2-bromobenzoyl chloride. The reaction proceeds spontaneously without the need for a catalyst.
Experimental Protocol:
An equimolar mixture of 2-(trimethylsilyl)pyridine and 2-bromobenzoyl chloride is gently heated at 60 °C for 24 hours.[1] The reaction can be performed neat or in a solvent such as acetonitrile.[1] Upon completion, the reaction mixture is purified by flash column chromatography on silica gel to yield this compound.[1]
Method 2: Grignard Reaction (Generalized Protocol)
This protocol outlines a general procedure for the synthesis of this compound using a Grignard reagent. It is important to note that the ketone product can further react with the Grignard reagent to form a tertiary alcohol byproduct. Careful control of reaction conditions is crucial to maximize the yield of the desired ketone.
Experimental Protocol:
-
Preparation of the Grignard Reagent: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), magnesium turnings are suspended in anhydrous diethyl ether or tetrahydrofuran (THF). A solution of 2-bromopyridine in the same anhydrous solvent is added dropwise to initiate the formation of the 2-pyridylmagnesium bromide Grignard reagent. The reaction is typically initiated with a small crystal of iodine and may require gentle heating.
-
Acylation: The freshly prepared Grignard reagent is cooled to 0 °C in an ice bath. A solution of 2-bromobenzoyl chloride in anhydrous THF is added dropwise with vigorous stirring. The reaction temperature should be carefully maintained to minimize the formation of the tertiary alcohol byproduct.
-
Work-up and Purification: After the addition is complete, the reaction is stirred for an additional 1-2 hours at room temperature. The reaction is then quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Method 3: Friedel-Crafts Acylation (Challenging Approach)
The direct Friedel-Crafts acylation of pyridine is generally inefficient due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[2] Furthermore, the nitrogen atom of pyridine can be acylated, forming a pyridinium salt that is even more deactivated.[2] While alternative methods involving pre-metalation of the pyridine ring or the use of specific catalytic systems exist, a straightforward, high-yield Friedel-Crafts acylation is not readily achievable. This method is presented for comparative purposes to highlight the challenges involved.
Generalized Protocol (with expected difficulties):
A mixture of pyridine and a Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., nitrobenzene or carbon disulfide) would be treated with 2-bromobenzoyl chloride at elevated temperatures. The expected yield of this compound would be low due to the aforementioned deactivation and side reactions. Purification would involve a challenging separation of the desired product from unreacted starting materials and various byproducts.
Workflow and Pathway Visualizations
The following diagrams illustrate the logical flow of the synthetic methods and the general reaction pathways.
Caption: Comparative workflow of the three synthetic methods.
Caption: Reaction pathways for the Spontaneous Acylation and Grignard methods.
References
Safety Operating Guide
Proper Disposal of 2-(2-Bromobenzoyl)pyridine: A Comprehensive Guide
For Immediate Release
This document provides essential safety and logistical information for the proper disposal of 2-(2-Bromobenzoyl)pyridine (CAS No. 76160-34-4). The following procedures are intended for researchers, scientists, and drug development professionals. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following guidance is based on the known hazards of analogous brominated and halogenated organic compounds, particularly 2-(2-Amino-5-bromobenzoyl)pyridine. It is imperative to handle this compound as a hazardous substance.
Immediate Safety and Hazard Summary
While specific quantitative data for this compound is not available, the hazard profile of the closely related compound, 2-(2-Amino-5-bromobenzoyl)pyridine, is summarized below. It is prudent to assume that this compound exhibits similar or more severe hazards.
| Hazard Classification | Description | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | Harmful if swallowed.[1][2] | P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P330: Rinse mouth.[1][3] |
| Skin Irritation (Category 2) | Causes skin irritation.[1][2] | P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of water. P332+P313: If skin irritation occurs: Get medical advice/attention.[1] |
| Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.[1] |
| Specific Target Organ Toxicity - Single Exposure (Respiratory Irritation) (Category 3) | May cause respiratory irritation.[2] | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |
Note: This data is for 2-(2-Amino-5-bromobenzoyl)pyridine and should be used as a minimum precaution for handling this compound.
Experimental Protocol: Disposal Procedure
The proper disposal of this compound is critical to ensure laboratory safety and environmental protection. The following step-by-step protocol must be strictly adhered to.
1. Personal Protective Equipment (PPE):
-
Wear chemical-resistant gloves (e.g., nitrile or neoprene), chemical safety goggles, and a lab coat.[1]
-
All handling of this compound and its waste must be conducted in a certified chemical fume hood.
2. Waste Segregation and Collection:
-
Crucially, do not mix halogenated organic waste with non-halogenated waste.
-
Collect all waste containing this compound, including residues, contaminated materials, and rinsates, in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be clearly labeled as "Halogenated Organic Waste" and include the full chemical name "this compound".
-
Contaminated solid waste such as gloves, filter paper, and weighing boats must also be disposed of in a designated solid hazardous waste container.
3. Spill Management:
-
In the event of a spill, evacuate the area and ensure adequate ventilation.
-
For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated halogenated waste container.
-
Do not use combustible materials like paper towels to absorb the spill.
-
For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.
4. Final Disposal:
-
All waste containing this compound must be disposed of through a licensed hazardous waste disposal company.
-
Do not attempt to neutralize or dispose of this chemical down the drain or in regular trash.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste container.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Personal protective equipment for handling 2-(2-Bromobenzoyl)pyridine
Disclaimer: A specific Safety Data Sheet (SDS) for 2-(2-Bromobenzoyl)pyridine could not be located. The following guidance is based on the safety profiles of structurally similar compounds, including halogenated aromatic compounds and benzoylpyridines, as well as established best practices for laboratory safety. This information is for guidance purposes only. Researchers must consult the specific SDS provided by the supplier for the exact chemical being used before any handling, storage, or disposal.
Halogenated aromatic compounds are a class of chemicals that require stringent safety protocols to protect laboratory personnel and the environment. This guide provides essential safety and logistical information, including operational and disposal plans, for handling this compound.
Hazard Identification and Personal Protective Equipment (PPE)
Based on data for structurally similar compounds, researchers should be aware of the following potential hazards:
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.
-
Skin Irritation/Corrosion: May cause skin irritation.
-
Eye Irritation: May cause serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
To mitigate these risks, a comprehensive personal protective equipment (PPE) plan is crucial.
Table 1: Recommended Personal Protective Equipment (PPE)
| Category | Specification | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield. | Protects against splashes and dust that can cause serious eye damage. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber, Viton®), a chemically resistant lab coat or apron, and closed-toe shoes. | Prevents skin contact, which can lead to irritation. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used. | Minimizes inhalation of dust and vapors, which can cause respiratory tract irritation. |
Experimental Protocols: Operational Plan
A step-by-step approach to handling this compound is essential for maintaining a safe laboratory environment.
1. Preparation:
-
Ensure a chemical fume hood is available and functioning correctly.
-
Gather all necessary PPE as outlined in Table 1.
-
Prepare all necessary equipment and reagents before handling the compound.
-
Have a spill kit readily accessible.
2. Handling:
-
Conduct all manipulations of this compound within a chemical fume hood to minimize inhalation exposure.
-
Avoid generating dust. Use techniques such as gentle scooping and weighing on paper within the hood.
-
Wear appropriate PPE, including gloves, safety goggles, a face shield, and a lab coat, at all times.
-
Do not eat, drink, or smoke in the laboratory.
3. Post-Handling:
-
Thoroughly wash hands with soap and water after handling the compound.
-
Clean all contaminated surfaces and equipment.
-
Properly label and store any remaining this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
All materials contaminated with this compound, including the pure substance, solutions, and contaminated labware (e.g., pipette tips, weighing paper), must be classified as hazardous waste.
-
Halogenated organic waste must be collected separately from non-halogenated waste.[1]
2. Containerization:
-
Collect all this compound waste in a designated, properly sealed, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste.
3. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated, and secure satellite accumulation area.
4. Disposal:
-
Follow your institution's hazardous waste disposal procedures.
-
Contact your institution's Environmental Health and Safety (EHS) department for specific guidance on the disposal of halogenated organic compounds.
Visualization of the Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
